3-methyl-5-nitro-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-nitro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-7-4-6(11(12)13)2-3-8(7)10-9-5/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDNJFXKELMVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459384 | |
| Record name | 3-methyl-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40621-84-9 | |
| Record name | 3-methyl-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 3-methyl-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methyl-5-nitro-1H-indazole is a heterocyclic aromatic organic compound belonging to the nitroindazole class. The indazole core is a significant scaffold in medicinal chemistry, found in numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and antiparasitic properties.[1][2] The presence of the nitro group, particularly at the 5-position, is often associated with the biological activity of these compounds, which can involve bioreductive activation to generate reactive radical species.[3] This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols for synthesis and analysis, and the potential biological mechanism of action of this compound.
Core Physical and Chemical Properties
The fundamental physicochemical properties of this compound are summarized below. These values are a combination of experimental and predicted data, providing a foundational understanding of the compound's characteristics.
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃O₂ | [4] |
| Molecular Weight | 177.16 g/mol | [4] |
| CAS Number | 40621-84-9 | [5] |
| Melting Point | 213 °C | [5] |
| Boiling Point (Predicted) | 384.9 ± 22.0 °C | [5] |
| Density (Predicted) | 1.437 ± 0.06 g/cm³ | [5] |
| Appearance | Solid | |
| Storage Temperature | Room Temperature, Sealed in Dry Environment | [5][6] |
Experimental Protocols
Detailed methodologies are essential for the synthesis, purification, and characterization of this compound.
Synthesis via Microwave-Assisted Cyclization
A reported high-yield synthesis involves the reaction of 1-(2-hydroxy-5-nitrophenyl)ethanone with anhydrous hydrazine under microwave irradiation.[5]
Materials:
-
1-(2-hydroxy-5-nitrophenyl)ethanone
-
Anhydrous hydrazine
-
Ethyl acetate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
Reaction Setup: Dissolve 1-(2-hydroxy-5-nitrophenyl)ethanone (0.54 g, 3 mmol) in anhydrous hydrazine (2 mL).
-
Microwave Irradiation: Stir the reaction mixture under microwave radiation for 5 minutes at 150 °C.[5]
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and add water (0.5 mL) to quench the reaction.[5]
-
Extraction: Dilute the reaction mixture with ethyl acetate (10 mL) and wash subsequently with water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure.[5]
-
Purification: Recrystallize the resulting residue from dichloromethane to obtain this compound as the final product (80% yield).[5]
Spectroscopic Characterization
Accurate structural elucidation and purity assessment are critical. The following are generalized protocols for spectroscopic analysis.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[7]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum using a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[7]
-
Reported Data (300 MHz, CDCl₃): δ 8.78 (s, 1H), 8.27 (m, 1H), 7.86 (m, 1H), 2.79 (s, 3H).[5]
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[7]
2. Mass Spectrometry (MS)
-
Instrumentation: A Gas Chromatography (GC) system coupled to a Mass Selective Detector is commonly used.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is a standard method.
-
Data Acquisition: The molecular ion peak ([M]⁺) is observed to confirm the molecular weight.
3. Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a mull.
-
Data Acquisition: Record the spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Expected Absorptions:
-
N-H Stretch: A broad peak is expected in the region of 3300-3400 cm⁻¹.
-
C-H Aromatic/Aliphatic: Absorptions around 3100 cm⁻¹ and 2950 cm⁻¹, respectively.
-
NO₂ Asymmetric/Symmetric Stretch: Strong absorptions typically appear around 1530 cm⁻¹ and 1350 cm⁻¹.
-
Biological Activity and Potential Mechanism of Action
While specific signaling pathway data for this compound is not extensively detailed in the available literature, the biological activity of nitro-heterocyclic compounds is well-documented, particularly against parasites and microbes.[1][8][9] The mechanism of action is often linked to the enzymatic reduction of the nitro group.[3]
Many nitroaromatic compounds are activated by nitroreductase (NTR) enzymes present in target organisms, such as trypanosomes.[10][11] This process involves the reduction of the nitro group (ArNO₂) to a nitro anion radical (ArNO₂⁻). In the presence of oxygen, this radical can undergo futile cycling, leading to the production of reactive oxygen species (ROS) like superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[10] These ROS induce significant oxidative stress, causing damage to vital cellular components, including DNA, lipids, and proteins, ultimately leading to cell death.[10][12] The study of related 5-nitroindazole derivatives against Trypanosoma cruzi supports a mechanism related to the production of reduced species from the nitro group.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methyl-6-nitro-1H-indazole | C8H7N3O2 | CID 10921054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 40621-84-9 [amp.chemicalbook.com]
- 6. 3-Methyl-6-nitroindazole CAS#: 6494-19-5 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mode of action of nitro-heterocyclic compounds on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-methyl-5-nitro-1H-indazole: A Technical Guide
This guide provides a detailed spectroscopic analysis of 3-methyl-5-nitro-1H-indazole, a crucial heterocyclic compound with applications in medicinal chemistry and drug development. The following sections present an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties. This document is intended for researchers, scientists, and professionals in the field of drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the experimental ¹H NMR and predicted ¹³C NMR spectral data for this compound.
¹H NMR Data
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Proton | Chemical Shift (δ) ppm | Multiplicity |
| H4 | 8.78 | s |
| H6 | 8.27 | m |
| H7 | 7.86 | m |
| CH₃ | 2.79 | s |
| Solvent: CDCl₃, Reference: TMS[1] |
¹³C NMR Data (Predicted)
| Carbon | Predicted Chemical Shift (δ) ppm |
| C3 | ~145 |
| C3a | ~140 |
| C4 | ~120 |
| C5 | ~142 |
| C6 | ~118 |
| C7 | ~110 |
| C7a | ~125 |
| CH₃ | ~12 |
| Note: These are predicted values and may differ from experimental results. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental IR spectrum for this compound is not available, the characteristic absorption bands can be predicted based on its functional groups and data from isomeric compounds like 2-methyl-5-nitro-2H-indazole.[3]
| Functional Group | **Predicted Absorption Range (cm⁻¹) ** | Vibration Mode |
| N-H | 3300-3500 | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C=C (aromatic) | 1450-1600 | Stretching |
| NO₂ (asymmetric) | 1500-1560 | Stretching |
| NO₂ (symmetric) | 1335-1385 | Stretching |
| C-N | 1250-1350 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, π → π* transitions are typically observed.[4][5][6] Based on data for 1H-indazole and its methyl derivatives, the following absorption maxima can be predicted.[7]
| Transition | Predicted λmax (nm) | Solvent |
| π → π | ~250-260 | Acetonitrile or similar polar solvent |
| π → π | ~290-310 | Acetonitrile or similar polar solvent |
| Note: The nitro group is a chromophore and is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indazole. |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The use of DMSO-d₆ is recommended for observing the exchangeable N-H proton.[8]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[8]
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum with a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[8]
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon signal.
-
A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[8]
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[8]
FTIR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Analysis:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., acetonitrile or ethanol). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.
-
Analysis:
-
Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to be used as a reference.
-
Fill the other cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer and record the spectrum, typically over a range of 200-400 nm.
-
Workflow and Data Relationship Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
References
- 1. This compound CAS#: 40621-84-9 [amp.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 2-Methyl-5-nitro-2H-indazole [webbook.nist.gov]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 6. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 3-Methyl-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of 3-methyl-5-nitro-1H-indazole, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Due to the limited availability of public crystallographic data for this compound, this report leverages the detailed crystal structure of a close analogue, 3-chloro-1-methyl-5-nitro-1H-indazole , to infer and discuss the geometric properties of the title compound. This guide includes detailed experimental protocols for the synthesis of related indazole derivatives and a general methodology for single-crystal X-ray diffraction analysis. All quantitative data is presented in structured tables for clarity and comparative purposes. Additionally, a visual representation of the experimental workflow is provided using the DOT language.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in the field of pharmacology due to their diverse biological activities. The inherent structural features of the indazole nucleus make it a versatile scaffold for the design of novel therapeutic agents. The subject of this guide, this compound, and its analogues are of particular interest for their potential applications in oncology, inflammatory diseases, and infectious agents. A thorough understanding of the three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design.
This guide aims to provide researchers and drug development professionals with a detailed overview of the structural characteristics of this compound, drawing insights from a validated crystallographic study of a closely related compound.
Molecular Geometry and Crystal Structure
As of the date of this publication, a complete, publicly accessible crystal structure of this compound has not been reported. Therefore, to provide valuable structural insights, we present the crystallographic data for the analogous compound, 3-chloro-1-methyl-5-nitro-1H-indazole . The substitution of a methyl group with a chlorine atom at the 3-position and the methylation at the N1 position are expected to have a nuanced but not drastic effect on the overall planarity and core geometry of the indazole ring system.
The crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole reveals a molecule constructed from fused five and six-membered rings.[1] The indazole system is noted to be essentially planar, with only minor deviations from the mean plane.[1] This planarity is a key feature that can influence intermolecular interactions, such as π-π stacking, which are crucial for molecular packing in the solid state and for interactions with biological targets.
Crystallographic Data
The following table summarizes the crystal data and structure refinement details for 3-chloro-1-methyl-5-nitro-1H-indazole.[1][2]
Table 1: Crystal Data and Structure Refinement for 3-chloro-1-methyl-5-nitro-1H-indazole
| Parameter | Value |
| Empirical Formula | C₈H₆ClN₃O₂ |
| Formula Weight | 211.61 |
| Temperature | 296 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 3.8273 (2) Å |
| b | 14.678 (6) Å |
| c | 15.549 (6) Å |
| α | 90° |
| β | 96.130 (9)° |
| γ | 90° |
| Volume | 868.5 (6) ų |
| Z | 4 |
| Calculated Density | 1.618 Mg/m³ |
| Absorption Coefficient | 0.41 mm⁻¹ |
| F(000) | 432 |
Selected Bond Lengths and Angles
The molecular geometry of the indazole core is defined by its bond lengths and angles. The following table presents selected geometric parameters for 3-chloro-1-methyl-5-nitro-1H-indazole. These values provide a foundational understanding of the covalent framework of the molecule.
Table 2: Selected Bond Lengths and Angles for 3-chloro-1-methyl-5-nitro-1H-indazole
| Bond | Length (Å) | Angle | Degree (°) |
| Cl1—C3 | 1.732 (2) | N2—N1—C7A | 111.9 (2) |
| O1—N3 | 1.226 (2) | C3—N2—N1 | 104.9 (2) |
| O2—N3 | 1.230 (2) | C4—C3—N2 | 134.1 (2) |
| N1—N2 | 1.370 (2) | C7A—C3A—C4 | 118.5 (2) |
| N1—C7A | 1.381 (2) | C5—C4—C3A | 118.0 (2) |
| N1—C8 | 1.465 (3) | C6—C5—C4 | 122.3 (2) |
| N2—C3 | 1.332 (2) | C7—C6—C5 | 118.6 (2) |
| N3—C5 | 1.461 (3) | C6—C7—C7A | 120.2 (2) |
| C3—C3A | 1.431 (3) | N1—C7A—C7 | 130.4 (2) |
Note: Data extracted from the crystallographic information file of 3-chloro-1-methyl-5-nitro-1H-indazole.
Experimental Protocols
Synthesis of 1-Aryl-3-methyl-5-nitro-1H-indazoles
The following protocol is adapted from an efficient route for the synthesis of substituted 1-aryl-1H-indazoles and serves as a representative method for obtaining compounds of this class.
Materials:
-
2-Fluoro-5-nitroacetophenone
-
Arylhydrazine hydrochloride
-
Sodium acetate
-
Ethanol
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate
Procedure:
-
Hydrazone Formation: A solution of 2-fluoro-5-nitroacetophenone (1.0 equiv), the corresponding arylhydrazine hydrochloride (1.1 equiv), and sodium acetate (1.2 equiv) in ethanol is stirred at room temperature for 1-2 hours.
-
Product Isolation (Hydrazone): The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the arylhydrazone intermediate.
-
Cyclization: The isolated arylhydrazone (1.0 equiv) is dissolved in DMF, and potassium carbonate (2.0 equiv) is added.
-
Reaction Progression: The mixture is stirred at 80 °C for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1-aryl-3-methyl-5-nitro-1H-indazole.
Single-Crystal X-ray Diffraction Analysis
The following outlines a general protocol for the determination of a molecular structure using single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. The choice of solvent is critical and often determined empirically.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[3]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, collimated, and directed at the crystal.[4] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3][5] Data is typically collected over a wide range of angles to ensure a complete dataset.
-
Data Reduction: The collected diffraction intensities are processed to correct for experimental factors such as background noise, Lorentz factor, and polarization.
-
Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the fit and obtain the final, accurate molecular structure, including bond lengths, angles, and thermal parameters.[4]
Visualized Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of an indazole derivative to its structural elucidation by X-ray crystallography.
Caption: General workflow for the synthesis and crystallographic analysis of indazole derivatives.
Conclusion
This technical guide has provided a detailed examination of the crystal structure and molecular geometry of this compound by leveraging data from its close analogue, 3-chloro-1-methyl-5-nitro-1H-indazole. The presented crystallographic data highlights the planar nature of the indazole core, a critical feature for its interaction with biological macromolecules. The detailed experimental protocols for synthesis and single-crystal X-ray diffraction offer valuable practical guidance for researchers in the field. The information compiled herein is intended to support further research and development of novel indazole-based therapeutic agents by providing a solid foundation in their structural chemistry.
References
An In-depth Technical Guide to 3-methyl-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-methyl-5-nitro-1H-indazole, a heterocyclic organic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on related indazole derivatives. While specific quantitative biological data for this compound is not extensively available in the public domain, this guide extrapolates potential applications and mechanisms of action from structurally similar compounds, offering a valuable resource for researchers in the field.
Chemical Identity and Properties
IUPAC Name: this compound[1]
CAS Number: 40621-84-9
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃O₂ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Melting Point | 213-214 °C | [1] |
| Appearance | Yellow solid | [1] |
Spectroscopic Data:
-
Infrared (IR): 1517, 1332 cm⁻¹[1]
-
¹H-NMR (DMSO-d₆): δ 13.1 (br s, 1H), 8.79 (s, 1H), 8.18 (d, J = 9.1 Hz, 1H), 7.64 (d, J = 9.1 Hz, 1H), 2.59 (s, 3H)[1]
-
¹³C-NMR (DMSO-d₆): δ 145.4, 143.1, 141.3, 121.9, 121.3, 118.8, 111.2, 12.1[1]
-
Mass Spectrometry (MS): m/z 177 (M⁺)[1]
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound has been reported. The synthesis involves the cyclization of a substituted phenylhydrazone derivative.
Experimental Protocol
Materials:
-
2-hydroxy-5-nitrophenyl)ethanone
-
Anhydrous hydrazine
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Microwave reactor
Procedure:
-
Dissolve 1-(2-hydroxy-5-nitrophenyl)ethanone (0.54 g, 3 mmol) in anhydrous hydrazine (2 mL).
-
Stir the reaction mixture under microwave radiation for 5 minutes at 150 °C.
-
After completion of the reaction, add water (0.5 mL) at 0 °C to quench the reaction.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Recrystallize the residue from dichloromethane to yield this compound.
Yield: 80%
This protocol provides a high-yield and efficient method for the laboratory-scale synthesis of this compound.
Potential Biological Activities and Therapeutic Applications
While specific biological data for this compound is limited in publicly available literature, the indazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of 1H-indazole have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and antileishmanial properties.
Anticancer Activity
Derivatives of 3-methyl-1H-indazole have been investigated as potential anticancer agents. For instance, certain derivatives have been designed as selective inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in the expression of oncogenes like c-Myc. The general mechanism involves the indazole core acting as a hinge-binding motif, crucial for the inhibition of various protein kinases involved in cancer cell signaling pathways.
A proposed signaling pathway that could be targeted by indazole derivatives is the p53/MDM2 pathway. Inhibition of MDM2 can lead to the stabilization of the p53 tumor suppressor protein, triggering apoptosis in cancer cells.
Caption: Hypothetical inhibition of the p53/MDM2 pathway by a this compound derivative.
Antimicrobial Activity
Nitro-substituted indazole derivatives have shown promise as antimicrobial agents. The nitro group is a key feature in many antimicrobial drugs, where it can be reduced within microbial cells to produce cytotoxic radical species. Kumar et al. reported the synthesis of sulfonamide and carbamate derivatives of 5-nitro-1H-indazole with significant antimicrobial activity.[2] For example, one derivative showed a zone of inhibition of 19.4 mm against the fungus A. niger and 17.4 mm against the bacterium S. aureus.[2]
The general workflow for screening the antimicrobial activity of a novel compound like this compound is outlined below.
Caption: A general experimental workflow for the antimicrobial evaluation of a novel compound.
Future Directions
The structural features of this compound, specifically the combination of the indazole core, a methyl group at the 3-position, and a nitro group at the 5-position, make it an intriguing candidate for further investigation in drug discovery. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the compound against a wide range of cancer cell lines and microbial strains to determine its specific activity profile and therapeutic potential.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing a library of derivatives to understand the influence of different substituents on biological activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to guide further drug development efforts.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound to evaluate its drug-likeness.
Conclusion
This compound is a readily synthesizable heterocyclic compound with significant potential for drug discovery and development. While direct biological data for this specific molecule is currently sparse, the well-documented activities of related indazole and nitro-containing compounds provide a strong rationale for its further investigation as a potential anticancer and antimicrobial agent. This technical guide serves as a foundational resource to stimulate and guide future research into the therapeutic applications of this promising molecule.
References
An In-depth Technical Guide on the Physicochemical Properties of 3-methyl-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physicochemical properties of 3-methyl-5-nitro-1H-indazole, with a focus on its melting point and solubility. This document is intended to be a valuable resource for professionals in research and development who are handling or considering the use of this compound in their work.
Core Physicochemical Data
The following table summarizes the key quantitative data available for this compound.
| Property | Value |
| Melting Point | 213 °C[1] |
| Boiling Point (Predicted) | 384.9 ± 22.0 °C[1] |
| Density (Predicted) | 1.437 ± 0.06 g/cm³[1] |
| Solubility | |
| Chloroform | Slightly Soluble |
| Methanol | Slightly Soluble |
Experimental Protocols
Precise and reproducible experimental data is critical in scientific research. The following sections detail the standard methodologies for determining the melting point and solubility of organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this measurement.
Objective: To determine the melting point range of a solid sample of this compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle to ensure a uniform particle size.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation:
-
The sample is heated at a rapid rate initially to quickly approach the expected melting point.
-
Approximately 15-20 °C below the anticipated melting point, the heating rate is reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has completely melted is recorded as the end of the melting range.
-
-
Purity Assessment: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
Objective: To determine the quantitative solubility of this compound in various solvents at a constant temperature.
Apparatus & Reagents:
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or thermostatted water bath with shaking capabilities
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Solvents of interest (e.g., water, ethanol, acetone, ethyl acetate)
-
This compound
Procedure:
-
Preparation of Saturated Solution:
-
An excess amount of solid this compound is added to a vial containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.[2]
-
-
Equilibration:
-
The vials are securely capped and placed in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C).[2]
-
The mixture is agitated for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. A preliminary study can be conducted to determine the minimum time required to reach equilibrium.[2]
-
-
Sample Collection and Preparation:
-
Analysis:
-
The collected supernatant is quantitatively diluted with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.[2]
-
The concentration of the dissolved this compound is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[2]
-
-
Data Reporting:
-
The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.
-
Solubility is typically reported in units of mg/mL or mol/L.
-
Visualized Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Experimental workflow for melting point determination.
Caption: Experimental workflow for solubility determination via the shake-flask method.
References
The Discovery and Development of Nitroindazole Compounds: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review on the discovery, synthesis, and biological evaluation of nitroindazole compounds. Esteemed for their diverse pharmacological activities, these heterocyclic compounds have become a significant scaffold in medicinal chemistry. This document outlines key synthetic methodologies, summarizes crucial quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for professionals in drug discovery and development.
Introduction: A Historical Perspective
The journey into the chemistry of indazoles began in the late 19th century, with Emil Fischer credited for the first synthesis of the parent indazole ring in the 1880s. However, the exploration of its nitro-substituted derivatives did not gain significant momentum until the early 20th century. Pioneers in this field, including Jacobson, Huber, and Auwers, laid the foundational groundwork for indazole synthesis through methods like the cyclization of N-nitroso-o-toluidines. These early explorations paved the way for the preparation of a variety of substituted indazoles, including the nitro- and halogenated derivatives.
The mid-20th century witnessed the development of more refined and systematic approaches to synthesize specific isomers of nitroindazole. A notable and well-documented procedure for the synthesis of 5-nitroindazole emerged during this period and remains a staple in organic synthesis. Subsequent research, including work detailed in a 1976 patent, expanded the accessibility to a range of nitroindazoles, including the 4-, 5-, 6-, and 7-nitro isomers, by building upon and refining these earlier methods. These foundational synthetic achievements were pivotal in enabling the extensive investigation of the biological activities of nitro-substituted indazoles that continues to this day.
Synthesis of Nitroindazole Compounds
The synthesis of nitroindazole isomers has been a subject of extensive research, with various methods developed to achieve regioselective nitration and cyclization. The following sections detail the experimental protocols for the synthesis of key nitroindazole isomers.
Synthesis of 3-Methyl-6-Nitro-1H-Indazole
Starting Material: 2-Methyl-5-nitroaniline
Reaction Scheme:
Experimental Protocol:
-
Dissolution: Dissolve 1.0 g (6.57 mmol) of 2-methyl-5-nitroaniline in 40 mL of glacial acetic acid.[1]
-
Cooling: Cool the resulting solution to 15-20°C using an ice-water bath.[1]
-
Diazotization: Prepare a solution of sodium nitrite (1 equivalent) in 1 mL of water. Add this solution all at once to the cooled acetic acid solution. It is critical to maintain the reaction temperature below 25°C during this exothermic addition.[1]
-
Reaction: Continue stirring the mixture for 15 minutes.[1] Allow the solution to stand at room temperature for 3 days to ensure complete cyclization.[1][2]
-
Work-up: Concentrate the solution under reduced pressure on a steam bath.[1] Dilute the residue with a small volume of water and stir vigorously to precipitate the crude product.[2]
-
Purification: Collect the solid product by filtration and wash thoroughly with cold water. Further purification can be achieved by fast chromatography (4:1 hexane/ethyl acetate) to yield 3-methyl-6-nitro-1H-indazole as a solid.[2]
Synthesis of 4-Nitro-1H-Indazole
Starting Material: 2-Methyl-3-nitroaniline
Experimental Protocol:
-
Preparation of Nitrite Solution: Prepare an aqueous solution of sodium nitrite by dissolving 20 g (0.29 mol) in 50 mL of water.
-
Reaction Setup: In a separate reaction vessel equipped with an overhead stirrer, dissolve 20 g (0.13 mol) of 2-methyl-3-nitroaniline in glacial acetic acid and cool the solution to 0°C.
-
Diazotization: Add the entire sodium nitrite solution at once to the stirred glacial acetic acid solution. An immediate precipitate will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Isolation: Filter the precipitate and concentrate the filtrate in vacuo.
-
Purification: Suspend the resulting dark orange solid in water, filter, and dry to yield 4-nitro-1H-indazole. A yield of 99% has been reported for this procedure.
Synthesis of 5-Nitro-1H-Indazole
Starting Material: 2-Amino-5-nitrotoluene (2-methyl-4-nitroaniline)
Experimental Protocol:
-
Dissolution: In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.
-
Cooling: Cool the solution to 15-20°C in an ice bath.
-
Preparation of Nitrite Solution: Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 mL of water.
-
Diazotization: Add the sodium nitrite solution all at once to the stirred acetic acid solution, ensuring the temperature does not rise above 25°C. Continue stirring for 15 minutes to complete the diazotization.
-
Reaction: Allow the solution to stand at room temperature for 3 days.
-
Concentration: Concentrate the solution on a steam bath under reduced pressure.
-
Precipitation: Add 200 mL of water to the residue and transfer to a beaker to form a smooth slurry.
-
Isolation and Purification: Filter the product, wash thoroughly with cold water, and dry in an oven at 80-90°C. For purification, recrystallize the crude product from 650 mL of boiling methanol with 5 g of decolorizing charcoal to obtain pale yellow needles of 5-nitroindazole. The reported yield is between 72-80%.
Synthesis of 7-Nitro-1H-Indazole
Starting Material: 2-Methyl-6-nitroaniline
Experimental Protocol:
-
Dissolution: To a stirred solution of 2-methyl-6-nitroaniline (10 g, 0.065 mol) in acetic acid (470 ml), slowly add an aqueous solution (9 ml) of sodium nitrite (1.54 g, 0.06 mol, 1.1 equiv).[2]
-
Reaction: The reaction mixture is stirred at room temperature for 30-45 minutes.[2] The progress of the reaction should be monitored by thin-layer chromatography (TLC).[2] A yield of 97% has been reported for a similar reaction.
Biological Activities of Nitroindazole Compounds
Nitroindazole derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
Several studies have highlighted the antiproliferative effects of nitroindazole derivatives against various cancer cell lines. Notably, derivatives of 6-nitroindazole have shown promising activity. A study on novel 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives revealed significant antiproliferative activity against the NCI-H460 lung carcinoma cell line, with IC50 values in the range of 5–15 μM. This suggests that the 6-nitro substitution is a key contributor to the cytotoxic effects of these compounds.
Table 1: Anticancer Activity of Nitroindazole Derivatives
| Compound Class | Cell Line | Activity (IC50) |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | 5–15 μM |
| 5-Nitroindazole derivatives | TK-10, HT-29 | Moderate Activity |
Antiparasitic Activity
Nitro-heterocyclic compounds have long been a cornerstone in the treatment of parasitic infections. Research into nitroindazoles has revealed their potential against a range of parasites, including Leishmania, Trypanosoma, and Trichomonas.
Recent research has focused on 3-chloro-6-nitro-1H-indazole derivatives for their antileishmanial activity. These compounds have been synthesized and evaluated for their inhibitory effects on different Leishmania species. The specific activity of these derivatives highlights the importance of substitutions at both the 3 and 6 positions of the indazole ring for potent antiparasitic effects. Additionally, 5-nitroindazole derivatives have shown remarkable trichomonacidal activity against Trichomonas vaginalis and interesting antichagasic activity against Trypanosoma cruzi.
Table 2: Antiparasitic Activity of Nitroindazole Derivatives
| Compound Class | Target Organism | Activity |
| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania species | Promising inhibitory activity |
| 5-Nitroindazole derivatives | Trichomonas vaginalis | Remarkable trichomonacidal activity |
| 5-Nitroindazole derivatives | Trypanosoma cruzi | Interesting antichagasic activity |
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
7-Nitroindazole (7-NI) is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS).[3] nNOS is an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues, a key signaling molecule involved in various physiological and pathological processes. Overproduction of NO by nNOS has been implicated in neurodegenerative diseases.
7-NI has been shown to protect against MPTP-induced neurotoxicity in mice, a model for Parkinson's disease.[4] One mechanism of NO-mediated toxicity is its reaction with superoxide radicals to form peroxynitrite (ONOO-), which can lead to cellular damage. Treatment with 7-NI has been shown to attenuate the increase in 3-nitrotyrosine, a marker of peroxynitrite-mediated damage, in the context of MPTP neurotoxicity.[4]
Experimental Protocols for Biological Assays
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections provide detailed protocols for key biological assays used in the evaluation of nitroindazole compounds.
In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay is widely used to assess cell viability and proliferation.
Principle: The assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density to ensure they are in the exponential growth phase during the experiment. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the nitroindazole compounds in the culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Antileishmanial Susceptibility Testing
This assay determines the susceptibility of Leishmania promastigotes to the test compounds.
Protocol:
-
Leishmania Culture: Culture Leishmania promastigotes in a suitable medium (e.g., M199) supplemented with fetal bovine serum and antibiotics at 25°C.
-
Compound Preparation: Prepare stock solutions of the nitroindazole derivatives in DMSO and then make serial dilutions in the culture medium.
-
Compound Exposure: Add the diluted compounds to a 96-well plate containing the Leishmania promastigotes. Include a drug-free control and a reference drug control (e.g., Amphotericin B).
-
Incubation: Incubate the plates at 25°C for 72 hours.
-
Viability Assessment: Assess parasite viability using a suitable method, such as the MTT assay or by direct counting under a microscope.
-
IC50 Determination: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces parasite viability by 50% compared to the untreated control, from the dose-response curves.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay (Griess Assay)
This in vitro method measures the inhibitory effect of a compound on the activity of purified nNOS.
Principle: The assay quantifies the amount of nitrite, a stable oxidation product of NO, produced by the enzymatic reaction. The Griess reagent reacts with nitrite to form a colored azo compound, and the absorbance is measured spectrophotometrically.
Protocol:
-
Enzyme Preparation: Use purified recombinant nNOS.
-
Reaction Mixture: Prepare a reaction buffer containing L-arginine (the substrate), NADPH, and other necessary cofactors like FAD, FMN, and tetrahydrobiopterin (BH4).
-
Inhibitor Incubation: Incubate the nNOS enzyme with various concentrations of the nitroindazole compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and cofactors.
-
Reaction Termination: Stop the reaction after a specific incubation period.
-
Nitrite Quantification: Add the Griess reagent to the reaction mixture and measure the absorbance at approximately 540 nm.
-
Data Analysis: Determine the inhibitory activity of the compound and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for a comprehensive understanding of the role of nitroindazole compounds.
Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway and Inhibition by 7-Nitroindazole
General Experimental Workflow for Nitroindazole Drug Discovery
Conclusion
The discovery and development of nitroindazole compounds have provided a rich and versatile scaffold for medicinal chemistry. From their initial synthesis in the early 20th century to their current evaluation as potent therapeutic agents, nitroindazoles have demonstrated significant potential in treating a range of diseases, including cancer and parasitic infections, and in modulating key enzymatic pathways. The detailed synthetic protocols, comprehensive biological data, and established experimental methodologies presented in this guide are intended to support and inspire further research and development in this promising area of drug discovery. The continued exploration of the structure-activity relationships and mechanisms of action of novel nitroindazole derivatives holds great promise for the future of therapeutic innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 3. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 4. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 3-methyl-5-nitro-1H-indazole
Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities. The 3-methyl-5-nitro-1H-indazole isomer, in particular, presents a unique electronic and structural profile that warrants in-depth investigation for its potential applications in drug development and material science. This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and, most centrally, the theoretical and computational methodologies required to fully elucidate the molecular properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental and computational protocols, structured data presentation formats, and workflow visualizations to facilitate a thorough analysis of this promising heterocyclic compound.
Introduction
Indazole, a bicyclic heteroaromatic compound, is a privileged structure in drug discovery, present in a variety of therapeutic agents. The introduction of specific substituents onto the indazole ring, such as a methyl group at the C3 position and a nitro group at the C5 position, can significantly modulate its physicochemical properties, biological activity, and reactivity. The nitro group, a strong electron-withdrawing moiety, can influence the molecule's electrostatic potential and its participation in hydrogen bonding and other non-covalent interactions, which are critical for drug-receptor binding. Furthermore, such substitutions are known to impact electronic properties, including the frontier molecular orbitals and nonlinear optical (NLO) response.
A combined experimental and computational approach is essential for a deep understanding of the structure-property relationships of this compound. While experimental techniques provide tangible data on the bulk material, computational chemistry offers unparalleled insight into its molecular-level characteristics. This guide outlines the established protocols for both, serving as a roadmap for comprehensive research.
Synthesis and Experimental Characterization
The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. The characterization of the synthesized compound relies on standard analytical techniques.
Experimental Protocol: Synthesis
A reported synthesis protocol for this compound involves the following steps[1][2][3]:
-
Nitration of Acetophenone: Acetophenone is nitrated to form 2-nitroacetophenone. This is typically achieved by slowly adding acetophenone to a mixture of concentrated sulfuric and nitric acid at low temperatures (-15 °C)[3].
-
Reduction to Aminoacetophenone: The resulting 2-nitroacetophenone is reduced to 2-aminoacetophenone. A common method involves using iron powder and ammonium chloride in a suitable solvent[3].
-
Diazotization and Cyclization: The 2-aminoacetophenone undergoes diazotization using sodium nitrite (NaNO₂) in an acidic medium (e.g., hydrochloric acid) at 0-10 °C. The resulting diazonium salt is then treated with a reducing agent like stannous chloride (SnCl₂) to induce cyclization, forming the 3-methyl-1H-indazole ring[2]. For the 5-nitro derivative, the synthesis starts with a correspondingly substituted precursor, such as 1-(2-hydroxy-5-nitrophenyl)ethanone, which is reacted with anhydrous hydrazine under microwave radiation to yield the final product[1].
Experimental Data
The following table summarizes the available experimental data for this compound.
| Property | Value | Reference |
| Melting Point | 213 °C | [1] |
| Boiling Point | 384.9 ± 22.0 °C (Predicted) | [1] |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 8.78 (s, 1H), 8.27 (m, 1H), 7.86 (m, 1H), 2.79 (s, 3H) | [1] |
Spectroscopic Analysis: Standard Protocols
Detailed spectroscopic analysis is crucial for confirming the molecular structure. The following are standard protocols for acquiring the necessary spectra.
Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy
-
FT-IR Spectroscopy: The FT-IR spectrum should be recorded in the 4000–400 cm⁻¹ range using a spectrometer such as a PerkinElmer Spectrum 3 or Thermo Fisher Nicolet 6700[4][5]. The solid sample is typically prepared using the KBr pellet technique, where a small amount of the compound is ground with potassium bromide and pressed into a thin, transparent disk[4]. A background scan of a pure KBr pellet is performed first for correction.
-
FT-Raman Spectroscopy: The FT-Raman spectrum should be recorded in the 4000–100 cm⁻¹ range. The solid sample can be analyzed directly in a glass capillary tube using an Nd:YAG laser source with a suitable power setting to avoid sample degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H spectrum on a 300 MHz or higher field spectrometer. Standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds, with 8 to 64 scans for good signal-to-noise[6].
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required[6]. Techniques like DEPT-135 and DEPT-90 can be used to differentiate between CH, CH₂, and CH₃ carbons.
UV-Visible (UV-Vis) Spectroscopy
-
Procedure: The UV-Vis absorption spectrum should be recorded over a range of 200–800 nm using a dual-beam spectrophotometer. The compound should be dissolved in a suitable spectroscopic grade solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1x10⁻⁵ M) and placed in a quartz cuvette with a 1 cm path length. A reference cuvette containing only the solvent is used for baseline correction.
Theoretical and Computational Studies: A Methodological Guide
Density Functional Theory (DFT) is a powerful tool for investigating the structural, electronic, and spectroscopic properties of molecules. The following protocols are based on standard practices for compounds similar to this compound[7][8][9][10].
Computational Details
-
Software: All calculations can be performed using the Gaussian suite of programs.
-
Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used and provides a good balance between accuracy and computational cost.
-
Basis Set: The 6-311++G(d,p) basis set is recommended. It includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for describing bond anisotropies.
Molecular Geometry Optimization
The first step is to obtain the ground-state equilibrium geometry of the molecule. An initial structure is drawn and subjected to a full geometry optimization without any symmetry constraints. The optimization process is complete when the forces on all atoms are negligible and the geometry corresponds to a minimum on the potential energy surface. This is confirmed by a subsequent vibrational frequency calculation, which should yield no imaginary frequencies.
Vibrational Frequency Analysis
Following optimization, a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) provides the theoretical harmonic vibrational frequencies. These frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental FT-IR and FT-Raman data[11]. Potential Energy Distribution (PED) analysis using software like VEDA 4 is essential for the unambiguous assignment of each vibrational mode.
NMR Chemical Shift Calculation
Theoretical ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry[12]. Calculations are typically performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to better match experimental conditions. The calculated isotropic shielding values are then referenced to the shielding of tetramethylsilane (TMS) calculated at the same level of theory to obtain the final chemical shifts (δ).
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity[13][14]. From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity[15].
Molecular Electrostatic Potential (MEP) Analysis
The MEP is plotted onto the molecule's electron density surface to visualize the charge distribution and predict reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack)[16][17]. Green represents regions of neutral potential.
Nonlinear Optical (NLO) Property Calculation
The NLO properties are determined by calculating the electric dipole moment (μ), the mean polarizability (⟨α⟩), and the first-order hyperpolarizability (β₀). These calculations are performed as an extension of the DFT analysis. A large β₀ value suggests that the molecule has significant potential as an NLO material, which is often associated with molecules possessing strong electron donor and acceptor groups connected by a π-conjugated system.
Data Presentation: Structured Tables for Computational Results
The following tables are templates for organizing the quantitative data obtained from the computational studies described above.
Table 1: Optimized Geometric Parameters
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
|---|---|---|
| Bonds | ||
| N1-N2 | Calculated Value | |
| C3-C3A | Calculated Value | |
| C5-N(O₂) | Calculated Value | |
| ... | ... | |
| Angles | ||
| N2-N1-C7A | Calculated Value | |
| C4-C5-C6 | Calculated Value | |
| ... | ... | |
| Dihedrals | ||
| C4-C5-N-O1 | Calculated Value |
| ... | | ... |
Table 2: Theoretical and Experimental Vibrational Frequencies (cm⁻¹)
| Assignment (PED %) | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |
|---|---|---|---|
| ν(N-H) | Experimental Value | Experimental Value | Calculated Value |
| νₐₛ(NO₂) | Experimental Value | Experimental Value | Calculated Value |
| νₛ(NO₂) | Experimental Value | Experimental Value | Calculated Value |
| ν(C-H) aromatic | Experimental Value | Experimental Value | Calculated Value |
| ν(C-H) methyl | Experimental Value | Experimental Value | Calculated Value |
| ... | ... | ... | ... |
Table 3: Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Experimental (Solvent) | Calculated (GIAO, PCM) |
|---|---|---|
| ¹³C NMR | ||
| C3 | Experimental Value | Calculated Value |
| C3A | Experimental Value | Calculated Value |
| C4 | Experimental Value | Calculated Value |
| C5 | Experimental Value | Calculated Value |
| ... | ... | ... |
| ¹H NMR | ||
| H4 | Experimental Value | Calculated Value |
| H6 | Experimental Value | Calculated Value |
| H7 | Experimental Value | Calculated Value |
| H (CH₃) | Experimental Value | Calculated Value |
| ... | ... | ... |
Table 4: Calculated Electronic Properties and Global Reactivity Descriptors
| Parameter | Value (eV) |
|---|---|
| E(HOMO) | Calculated Value |
| E(LUMO) | Calculated Value |
| HOMO-LUMO Gap (ΔE) | Calculated Value |
| Ionization Potential (I) | Calculated Value |
| Electron Affinity (A) | Calculated Value |
| Electronegativity (χ) | Calculated Value |
| Chemical Hardness (η) | Calculated Value |
| Chemical Softness (S) | Calculated Value |
| Electrophilicity Index (ω) | Calculated Value |
Table 5: Calculated NLO Properties
| Parameter | Value |
|---|---|
| Dipole Moment (μ) | Calculated Value (Debye) |
| Mean Polarizability (⟨α⟩) | Calculated Value (esu) |
| First Hyperpolarizability (β₀) | Calculated Value (esu) |
Visualizations: Workflows and Relationships
Caption: Experimental workflow from synthesis to spectroscopic characterization.
Caption: Workflow for the computational analysis of molecular properties.
Conclusion
The comprehensive study of this compound requires a synergistic application of experimental synthesis and characterization with robust theoretical calculations. This guide provides the necessary methodological framework for researchers to undertake such an investigation. By following these detailed protocols, scientists can obtain a deep understanding of the molecule's structural, vibrational, electronic, and nonlinear optical properties. The resulting data is invaluable for predicting the molecule's behavior, understanding its potential for biological interactions, and guiding the design of new derivatives with enhanced properties for applications in pharmacology and materials science.
References
- 1. This compound CAS#: 40621-84-9 [amp.chemicalbook.com]
- 2. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]
- 3. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 4. rsc.org [rsc.org]
- 5. shop.perkinelmer.com [shop.perkinelmer.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. DFT study of the interaction between 3-nitro-1,2,4-triazole-5-one and hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. irjweb.com [irjweb.com]
- 14. learn.schrodinger.com [learn.schrodinger.com]
- 15. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular electrostatic potential studies on some nitroimidazolyl and nitroheterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
In-Depth Technical Guide: Safety Data and Handling Precautions for 3-Methyl-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data and detailed handling precautions for 3-methyl-5-nitro-1H-indazole (CAS No: 40621-84-9). The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely and effectively.
Chemical and Physical Properties
This compound is an organic compound belonging to the indazole class of derivatives.[1] It is commonly utilized as a pharmaceutical intermediate and a raw material in organic synthesis.[1] Its molecular structure, featuring a nitro group, suggests that it should be handled with care due to potential reactivity and biological activity.[1]
| Property | Value | Reference |
| CAS Number | 40621-84-9 | [2][3] |
| Molecular Formula | C₈H₇N₃O₂ | [3][4] |
| Molecular Weight | 177.16 g/mol | [3] |
| Appearance | Solid | [5] |
| Purity | ≥97% | [3] |
| Storage | Store at room temperature | [3] |
Hazard Identification and Classification
While a specific, universally adopted GHS classification for this compound is not consistently available across all sources, the structural alerts (nitroaromatic and indazole moieties) and data from supplier safety data sheets indicate several potential hazards. For related nitroaromatic compounds, hazards often include acute toxicity, skin and eye irritation, and potential for mutagenicity.[6] Therefore, it is prudent to handle this compound as a hazardous substance.
GHS Hazard Statements (based on supplier SDS):
A Safety Data Sheet from Combi-Blocks for this compound provides the following hazard information.[7]
| Hazard Class | Category |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2A |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 |
Signal Word: Warning[7]
Hazard Pictograms:
Caption: GHS Pictogram for Irritant/Harmful.
Hazard Statements: [7]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [7]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Safe Handling and Experimental Protocols
Given the hazardous nature of nitroaromatic compounds, strict adherence to safety protocols is mandatory. The following procedures are based on best practices for handling such chemicals.[8][9]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical.[8]
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles should be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face.[8] |
| Hands | Double Gloving: Nitrile or Neoprene Gloves | No single glove material protects against all chemicals. Nitrile gloves offer good resistance to a range of chemicals. Double gloving provides an extra barrier.[8] |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a material like Nomex® or 100% cotton should be worn and fully buttoned to protect the skin.[8] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must cover the entire foot to prevent injury from spills or falling objects.[8] |
| Respiratory | Use in a Certified Chemical Fume Hood | All handling of this potentially toxic compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[8] |
Experimental Workflow for Safe Handling
The following workflow diagram outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: Experimental Workflow for Safe Handling of this compound.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Fire Fighting Measures and Accidental Release
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Firefighting Precautions: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures:
-
Wear respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Do not let product enter drains.
-
Sweep up and shovel. Keep in suitable, closed containers for disposal.
Biological Activity and Toxicological Information of Related Compounds
Derivatives of 5-nitroindazole have been investigated for a range of biological activities, including:
-
Antimicrobial and Tuberculostatic Activity: The 5-nitroindazole scaffold is a component of molecules with demonstrated antimicrobial properties.[10]
-
Antiprotozoal Activity: Certain 5-nitroindazole derivatives have shown significant activity against Trichomonas vaginalis and Trypanosoma cruzi, the causative agent of Chagas disease.[11] The proposed mechanism for some of these compounds involves the generation of reactive oxygen species induced by the nitro group, leading to parasite apoptosis.[12]
-
Antileishmanial Activity: Novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated as potential antileishmanial agents.[13]
The following diagram illustrates the general principle of nitroreductase-mediated activation of nitroaromatic compounds, a common pathway for their biological activity and toxicity in various organisms.
Caption: Generalized Pathway for Bioactivation of Nitroaromatic Compounds.
This information underscores the importance of minimizing exposure to this compound, as its structural similarity to these biologically active compounds suggests it may also interact with biological systems.
Disposal Considerations
Dispose of this material as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material. Offer surplus and non-recyclable solutions to a licensed disposal company.
Disclaimer: This document is intended as a guide and is not exhaustive. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical. All laboratory work should be conducted by trained personnel in a suitably equipped facility.
References
- 1. buy high quality this compound,this compound for sale online price,this compound Pictures,this compound Basic Info,this compound Standard - www.pharmasources.com [pharmasources.com]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound CAS#: 40621-84-9 [amp.chemicalbook.com]
- 5. Methyl 5-nitro-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. combi-blocks.com [combi-blocks.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of the 3-Methyl-5-Nitro-1H-Indazole Ring
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic properties and reactivity of the 3-methyl-5-nitro-1H-indazole ring, a heterocyclic scaffold of significant interest in medicinal chemistry. Understanding the electrophilic and nucleophilic characteristics of this molecule is paramount for its strategic functionalization in the development of novel therapeutic agents. This document outlines the key reactive sites, supported by established principles of organic chemistry, and provides detailed experimental protocols for its derivatization.
Electronic Landscape of the this compound Ring
The reactivity of the this compound ring is governed by the interplay of the electron-donating methyl group and the strongly electron-withdrawing nitro group, superimposed on the inherent electronic nature of the bicyclic indazole system.
Nucleophilic Sites: The primary nucleophilic sites are the nitrogen atoms of the pyrazole ring. The N-1 and N-2 positions are both susceptible to attack by electrophiles. The relative nucleophilicity of these two nitrogens is influenced by steric hindrance from the adjacent methyl group at C-3 and the electronic effects of the substituents on the benzene ring. Generally, the N-1 position is thermodynamically favored for substitution, while the N-2 position can be targeted under kinetically controlled conditions.[1]
Electrophilic Sites: The benzene portion of the indazole ring is activated towards nucleophilic attack due to the potent electron-withdrawing effect of the nitro group at the 5-position. This effect is most pronounced at the positions ortho and para to the nitro group. Consequently, the C-4 and C-6 positions are the most likely sites for nucleophilic aromatic substitution (SNAr). The C-3 position, while part of the pyrazole ring, can also exhibit electrophilic character, particularly after activation.
A conceptual workflow for assessing the reactivity of the this compound ring is presented below:
Caption: Logical workflow for determining reactive sites.
Data Presentation: Summary of Predicted Reactivity
The following table summarizes the predicted electrophilic and nucleophilic reactivity at various positions of the this compound ring.
| Position | Type of Site | Predicted Reactivity | Influencing Factors | Potential Reactions |
| N-1 | Nucleophilic | High | Lone pair availability, thermodynamically favored substitution. | Alkylation, Acylation, Arylation |
| N-2 | Nucleophilic | Moderate | Lone pair availability, sterically hindered by C-3 methyl, kinetically favored substitution. | Alkylation (under specific conditions) |
| C-3 | Electrophilic | Low (can be activated) | Adjacent to electron-rich nitrogen, but can be targeted by strong nucleophiles. | Lithiation followed by electrophilic quench |
| C-4 | Electrophilic | High | Ortho to the strongly electron-withdrawing nitro group. | Nucleophilic Aromatic Substitution (SNAr) |
| C-6 | Electrophilic | High | Para to the strongly electron-withdrawing nitro group. | Nucleophilic Aromatic Substitution (SNAr) |
| C-7 | Electrophilic | Low | Less activated compared to C-4 and C-6. | Minimal reactivity towards nucleophiles |
| Methyl (C3) | Potentially Acidic | Low | Can be deprotonated with a very strong base. | Condensation reactions (e.g., with aldehydes) |
| Nitro (N5) | Electrophilic | High | Susceptible to reduction. | Reduction to an amino group |
Experimental Protocols
The following are representative experimental protocols for the derivatization of this compound based on its predicted reactivity.
N-1 Alkylation (Thermodynamic Control)
This protocol describes the preferential alkylation at the N-1 position, which is generally the more thermodynamically stable isomer.[1]
Reaction Scheme:
This compound + R-X → 1-Alkyl-3-methyl-5-nitro-1H-indazole
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
A diagrammatic representation of the experimental workflow is provided below:
Caption: Workflow for N-1 alkylation.
Electrophilic Halogenation at C-3
While the benzene ring is deactivated towards electrophilic substitution, the pyrazole ring can undergo halogenation, typically at the C-3 position if unsubstituted. In this case, with C-3 being methylated, halogenation at other positions of the pyrazole ring is less likely. However, bromination of the indazole ring at the 3-position is a common transformation for unsubstituted indazoles. A procedure for the bromination of 5-nitro-1H-indazole at the C-3 position has been reported, which can be adapted.[2]
Reaction Scheme:
5-nitro-1H-indazole + Br₂ → 3-bromo-5-nitro-1H-indazole
Materials:
-
5-nitro-1H-indazole
-
Bromine
-
N,N-Dimethylformamide (DMF)
-
Ice water
Procedure:
-
Under nitrogen protection, dissolve 5-nitro-1H-indazole (1.0 equivalent) in DMF in a three-necked flask equipped with a dropping funnel and a thermometer.
-
Cool the reaction mixture to -5 °C.
-
Slowly add bromine (1.1 equivalents) dropwise, maintaining the temperature at -5 °C.
-
After the addition is complete, stir the mixture at 0 to -5 °C for 1 hour.
-
Slowly warm the reaction system to 35-40 °C and maintain this temperature for 11 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 3-bromo-5-nitro-1H-indazole.
Conclusion
The this compound ring possesses distinct and predictable sites for both nucleophilic and electrophilic attack. The nitrogen atoms of the pyrazole ring serve as the primary nucleophilic centers, with the N-1 position being the thermodynamically favored site for substitution. The C-4 and C-6 positions of the benzene ring are activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing nature of the nitro group. A thorough understanding of these electronic properties, as outlined in this guide, is crucial for the rational design and synthesis of novel indazole-based compounds for drug discovery and development. The provided experimental protocols offer a practical starting point for the chemical exploration of this versatile scaffold.
References
Methodological & Application
Synthetic Routes for the Preparation of 3-Methyl-5-nitro-1H-indazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-methyl-5-nitro-1H-indazole, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are presented, offering flexibility in starting material selection and reaction conditions.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its structural features, including the indazole core, the methyl group at the 3-position, and the nitro group at the 5-position, make it a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below provide reliable methods for the preparation of this compound in good to excellent yields.
Synthetic Routes Overview
Two principal synthetic pathways for the preparation of this compound have been identified and are detailed below. The choice of route may depend on the availability of starting materials, reaction equipment, and desired scale.
A logical diagram of the synthetic pathways is presented below.
Caption: Synthetic pathways to this compound.
Data Presentation
The following table summarizes the quantitative data for the two synthetic routes.
| Parameter | Route 1: From 2'-Hydroxy-5'-nitroacetophenone | Route 2: From 2'-Fluoro-5'-nitroacetophenone |
| Starting Material | 2'-Hydroxy-5'-nitroacetophenone | 2'-Fluoro-5'-nitroacetophenone |
| Reagents | Anhydrous Hydrazine | Hydrazine Hydrate, DMF |
| Reaction Conditions | Microwave, 150 °C | 23 °C |
| Reaction Time | 5 minutes | 2 hours |
| Yield | 80% | 98%[1] |
| Purification | Recrystallization from dichloromethane | Extraction and concentration |
Experimental Protocols
Route 1: Synthesis from 2'-Hydroxy-5'-nitroacetophenone
This method utilizes a rapid microwave-assisted reaction to afford the desired product in high yield.[2]
Workflow Diagram:
Caption: Workflow for Route 1.
Materials:
-
1-(2-hydroxy-5-nitrophenyl)ethanone (0.54 g, 3 mmol)
-
Anhydrous hydrazine (2 mL)
-
Water (0.5 mL)
-
Ethyl acetate (10 mL)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
In a suitable microwave reaction vessel, dissolve 1-(2-hydroxy-5-nitrophenyl)ethanone (0.54 g, 3 mmol) in anhydrous hydrazine (2 mL).[2]
-
Stir the reaction mixture under microwave radiation for 5 minutes at 150 °C.[2]
-
After completion of the reaction, cool the vessel to 0 °C and quench the reaction by the addition of water (0.5 mL).[2]
-
Dilute the reaction mixture with ethyl acetate (10 mL) and wash with water.[2]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.[2]
-
Concentrate the organic layer under reduced pressure.[2]
-
Purify the residue by recrystallization from dichloromethane to yield this compound as a light yellow to yellow solid.[2]
Expected Yield: 80%[2]
Characterization Data:
-
Melting Point: 213 °C[2]
-
¹H-NMR (300 MHz, CDCl₃): δ 8.78 (s, 1H), 8.27 (m, 1H), 7.86 (m, 1H), 2.79 (s, 3H).[2]
-
¹H-NMR (DMSO-d₆): δ 13.1 (br s, 1H), 8.79 (s, 1H), 8.18 (d, J = 9.1 Hz, 1H), 7.64 (d, J = 9.1 Hz, 1H), 2.59 (s, 3H).[1]
-
¹³C-NMR (DMSO-d₆): δ 145.4, 143.1, 141.3, 121.9, 121.3, 118.8, 111.2, 12.1.[1]
-
MS (m/z): 177 (M⁺).[1]
Route 2: Synthesis from 2'-Fluoro-5'-nitroacetophenone
This protocol offers a high-yielding synthesis at room temperature.[1][3]
Workflow Diagram:
Caption: Workflow for Route 2.
Materials:
-
2'-Fluoro-5'-nitroacetophenone (1.0 mmol)
-
Hydrazine hydrate (3.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Water
-
Ethyl acetate
-
Saturated aqueous NaCl
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 2'-fluoro-5'-nitroacetophenone (1.0 mmol) in DMF (5 mL) at 23 °C, add hydrazine hydrate (3.0 mmol).[3]
-
Stir the solution at 23 °C for 2 hours. Monitor the reaction by thin-layer chromatography (TLC) to confirm the complete consumption of the starting material.[3]
-
Upon completion, pour the crude mixture into water and extract with ethyl acetate (2 x 15 mL).[3]
-
Combine the organic layers, wash with water and saturated aqueous NaCl, and then dry over anhydrous magnesium sulfate.[1]
-
Filter and concentrate the solution under vacuum to obtain the pure this compound product as a yellow solid.[1]
Expected Yield: 98%[1]
Characterization Data:
-
Melting Point: 213–214 °C[1]
-
IR (cm⁻¹): 1517, 1332[1]
-
¹H-NMR (DMSO-d₆): δ 13.1 (br s, 1H), 8.79 (s, 1H), 8.18 (d, J = 9.1 Hz, 1H), 7.64 (d, J = 9.1 Hz, 1H), 2.59 (s, 3H).[1]
-
¹³C-NMR (DMSO-d₆): δ 145.4, 143.1, 141.3, 121.9, 121.3, 118.8, 111.2, 12.1.[1]
-
MS (m/z): 177 (M⁺).[1]
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Hydrazine and its derivatives are toxic and should be handled with caution.
-
Microwave synthesis should be performed in a dedicated microwave reactor with appropriate safety features.
These detailed protocols and application notes provide a comprehensive guide for the synthesis of this compound, empowering researchers in their drug discovery and development endeavors.
References
Application Notes and Protocols for 3-methyl-5-nitro-1H-indazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals.
Introduction
3-methyl-5-nitro-1H-indazole is a valuable heterocyclic building block in organic synthesis, particularly in the field of medicinal chemistry. The indazole scaffold is recognized as a "privileged structure," forming the core of numerous biologically active compounds, including those with anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The presence of a nitro group at the 5-position and a methyl group at the 3-position offers multiple avenues for synthetic diversification. The nitro group can be readily reduced to an amine, providing a key handle for further functionalization, while the two nitrogen atoms of the indazole ring (N1 and N2) can be selectively alkylated to introduce additional diversity and modulate the pharmacological properties of the resulting molecules.[1][4]
These application notes provide detailed protocols for the key transformations of this compound, including the reduction of the nitro group and the regioselective N-alkylation of the indazole ring.
Applications in Drug Development
Derivatives of this compound are of significant interest in drug discovery. The corresponding 5-amino-3-methyl-1H-indazole, obtained via nitro reduction, serves as a versatile intermediate for the synthesis of a wide range of compounds. This amino-indazole core is a key component in the development of kinase inhibitors, which are a major class of targeted cancer therapies. While the well-known anti-cancer drug Pazopanib is synthesized from the isomeric 3-methyl-6-nitro-1H-indazole, the underlying synthetic strategies and biological targets are often analogous for other substituted indazoles.[5][6] The general approach involves the construction of a larger molecule by coupling the amino-indazole with other heterocyclic systems, ultimately targeting key signaling pathways involved in cell proliferation and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways.
Below is a representative diagram of a signaling pathway often targeted by indazole-based kinase inhibitors.
Caption: Representative Kinase Inhibitor Signaling Pathway.
Experimental Protocols
The following protocols describe key synthetic transformations using this compound as a starting material. The experimental workflow for utilizing this building block is outlined below.
Caption: General workflow for the use of this compound.
Protocol 1: Reduction of the Nitro Group to an Amine
This protocol details the conversion of this compound to 3-methyl-1H-indazol-5-amine. This transformation is fundamental for subsequent coupling reactions. The use of iron powder in the presence of an acid is a common and effective method.
Reaction Scheme:
Caption: Reduction of this compound.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized water
-
Celite
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 equiv) in a mixture of ethanol and water (e.g., 5:1 v/v).
-
Add iron powder (5.0 equiv) and ammonium chloride (1.0 equiv).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
After completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-methyl-1H-indazol-5-amine, which can be purified by column chromatography or recrystallization if necessary.
| Parameter | Condition |
| Reducing Agent | Iron powder (Fe) or Tin(II) chloride (SnCl₂) |
| Solvent | Ethanol/Water or Ethyl Acetate |
| Temperature | Reflux |
| Typical Yield | >85% (based on similar substrates) |
Protocol 2: Regioselective N1-Alkylation
The N1-alkylation of indazoles is often the thermodynamically favored process.[7] This protocol utilizes sodium hydride to deprotonate the indazole, followed by reaction with an alkyl halide, leading to high selectivity for the N1 isomer.
Reaction Scheme:
Caption: N1-Alkylation of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).
-
Add anhydrous THF to dissolve the starting material (concentration typically 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 12-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N1-alkylated indazole.
Protocol 3: Regioselective N2-Alkylation
N2-alkylation is often the kinetically favored process and can be achieved under different conditions than N1-alkylation. For some substrates, Mitsunobu conditions or the use of specific base/solvent combinations can favor the N2 isomer.[7] Another effective method for N2-methylation of the related 3-methyl-6-nitro-1H-indazole involves using dimethyl carbonate.[6]
Materials:
-
This compound
-
Dimethyl carbonate (DMC)
-
Triethylenediamine (DABCO) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and a suitable base such as DABCO (1.0 equiv) or K₂CO₃ (2.0 equiv) in anhydrous DMF.
-
Add dimethyl carbonate (1.2 equiv) to the mixture.
-
Heat the reaction mixture (e.g., to 80-120 °C) and stir for several hours until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, pour the reaction mixture into water to precipitate the product.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water and dry under vacuum to obtain the crude N2-methylated product, which can be further purified by recrystallization or column chromatography.
| Parameter | N1-Alkylation (Thermodynamic) | N2-Alkylation (Kinetic) |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃), DABCO |
| Solvent | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) |
| Selectivity | High for N1 | Generally favors N2 |
| Control | Thermodynamic | Kinetic |
Note: The regioselectivity of N-alkylation is highly dependent on the specific substrate and reaction conditions. Optimization may be required for this compound to achieve the desired isomer with high selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Experimental Protocol for the Regioselective Nitration of 3-Methyl-1H-Indazole
Introduction
3-Methyl-1H-indazole and its derivatives are significant heterocyclic scaffolds in medicinal chemistry and materials science. The introduction of a nitro group onto the indazole ring provides a key intermediate for the synthesis of a variety of pharmacologically active compounds, including kinase inhibitors used in oncology.[1] For instance, 3-methyl-6-nitro-1H-indazole is a crucial precursor in the synthesis of Pazopanib, an oral angiogenesis inhibitor.[2][3] This application note provides a comprehensive experimental protocol for the direct nitration of 3-methyl-1H-indazole, a straightforward and widely used method.[1][2][4] The protocol emphasizes safety, regioselectivity, and purification to yield the desired 3-methyl-6-nitro-1H-indazole isomer.
Principle of the Method
The direct nitration of 3-methyl-1H-indazole is an electrophilic aromatic substitution reaction. A nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich indazole ring then attacks the nitronium ion. The reaction conditions, particularly low temperatures, are crucial for controlling the regioselectivity, favoring the formation of the 6-nitro isomer.[1][5]
Experimental Protocol
Materials and Reagents
| Reagent | Formula | Purity | Supplier |
| 3-Methyl-1H-indazole | C₈H₈N₂ | ≥98% | Commercially Available |
| Concentrated Sulfuric Acid | H₂SO₄ | 98% | Commercially Available |
| Concentrated Nitric Acid | HNO₃ | 70% | Commercially Available |
| Sodium Bicarbonate | NaHCO₃ | ACS Grade | Commercially Available |
| Deionized Water | H₂O | ||
| Crushed Ice | |||
| Ethanol | C₂H₅OH | ACS Grade | Commercially Available |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Vacuum oven
Safety Precautions
This procedure involves highly corrosive and strong oxidizing acids. All steps must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. The nitration reaction is highly exothermic, and strict temperature control is essential to prevent a runaway reaction.[1]
Procedure
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add concentrated sulfuric acid.
-
Dissolution of Starting Material: Cool the sulfuric acid to 0°C using an ice-salt bath. While stirring, slowly and portion-wise add 3-methyl-1H-indazole to the cold sulfuric acid, ensuring the temperature is maintained between 0-5°C.[1]
-
Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the flask in an ice-water bath.[2]
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3-methyl-1H-indazole in sulfuric acid using a dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature below 10°C.[2][5]
-
Reaction Completion: After the complete addition of the nitrating mixture, continue to stir the reaction mixture at 0-10°C for an additional 15-30 minutes.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A solid precipitate of the crude product will form.[1][2]
-
Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Neutralization: Wash the crude product thoroughly with cold deionized water to remove residual acids. Further wash the solid with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold water.[2]
-
Drying: Dry the crude product in a vacuum oven at a low temperature.[1]
-
Purification: The crude 3-methyl-6-nitro-1H-indazole can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product with high purity.[2]
Data Presentation
Table 1: Summary of Physicochemical Properties for 3-Methyl-6-nitro-1H-indazole
| Property | Value |
| CAS Number | 6494-19-5 |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol [4] |
| Appearance | Solid powder[4] |
| Melting Point | 187-188°C[4] |
| Boiling Point (Predicted) | 384.9 ± 22.0 °C[4] |
| Density (Predicted) | 1.437 g/cm³[4] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of 3-methyl-6-nitro-1H-indazole.
Reaction Scheme Diagram
Caption: The chemical transformation of 3-methyl-1H-indazole to 3-methyl-6-nitro-1H-indazole.
References
Application Notes and Protocols for 3-methyl-5-nitro-1H-indazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methyl-5-nitro-1H-indazole is a heterocyclic aromatic organic compound belonging to the indazole class of molecules. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a nitro group at the 5-position and a methyl group at the 3-position suggests its potential as a versatile synthetic intermediate for the development of novel therapeutic agents. While specific research on this compound is limited, extensive studies on closely related 5-nitroindazole derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.
These application notes provide a comprehensive overview of the potential applications of this compound in medicinal chemistry, based on data from structurally similar compounds. Detailed protocols for the synthesis and biological evaluation of indazole derivatives are also presented to guide researchers in their drug discovery and development efforts.
Potential Therapeutic Applications
Derivatives of 5-nitroindazole have shown promising activity in several key therapeutic areas. These findings suggest that this compound could serve as a valuable starting point for the synthesis of novel drug candidates.
Anticancer Activity
Numerous 5-nitroindazole derivatives have been synthesized and evaluated for their potential as anticancer agents.[1] These compounds often exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of protein kinases involved in cancer cell proliferation and survival.
Quantitative Data on Anticancer Activity of 5-Nitroindazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | TK-10 (Renal) | Moderate Activity | [1] |
| Derivative 2 | HT-29 (Colon) | Moderate Activity | [1] |
| Derivative 8 | TK-10 (Renal) | Interesting Activity | [1] |
| Derivative 10 | HT-29 (Colon) | Interesting Activity | [1] |
| Derivative 11 | TK-10 (Renal) | Interesting Activity | [1] |
Antimicrobial and Antiprotozoal Activity
The 5-nitroindazole scaffold is a key component in a variety of compounds with potent antimicrobial and antiprotozoal activities. Derivatives have shown efficacy against bacteria, fungi, and various protozoan parasites.[2][3]
Quantitative Data on Antiprotozoal Activity of 5-Nitroindazole Derivatives
| Compound ID | Protozoan Species | IC50 (µM) | Reference |
| Derivative 8 | Acanthamoeba castellanii | 2.6 ± 0.7 | [2] |
| Derivative 9 | Acanthamoeba castellanii | 4.7 ± 0.9 | [2] |
| Derivative 10 | Acanthamoeba castellanii | 3.9 ± 0.6 | [2] |
| Derivative 16 | Trypanosoma cruzi (amastigotes) | 0.41 | [3] |
Experimental Protocols
The following protocols are generalized methodologies for the synthesis and biological evaluation of indazole derivatives and can be adapted for studies involving this compound.
Synthesis of this compound Derivatives
A common strategy for the synthesis of functionalized indazoles involves the modification of the indazole core. The following is a representative protocol for the N-alkylation of a 5-nitroindazole, a common step in creating diverse derivatives.
Protocol: N-Alkylation of 5-Nitroindazole
-
Dissolution: Dissolve 5-nitroindazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents), to the solution and stir at room temperature for 30 minutes to facilitate the deprotonation of the indazole nitrogen.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound (and a positive control, e.g., doxorubicin) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution
-
Compound Preparation: Prepare a serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to standard protocols (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the medicinal chemistry applications of this compound.
Caption: A generalized workflow for the discovery of bioactive compounds from this compound.
Caption: A potential mechanism of action for indazole derivatives as kinase inhibitors in cancer therapy.
References
Synthesis of Novel Heterocyclic Compounds from 3-Methyl-5-Nitro-1H-Indazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 3-methyl-5-nitro-1H-indazole. This versatile starting material serves as a key building block for the generation of a diverse range of heterocyclic systems with significant potential in medicinal chemistry and drug discovery. The protocols outlined below cover key synthetic transformations, including N-alkylation, the synthesis of appended heterocyclic rings such as triazoles and oxadiazoles, and the construction of fused heterocyclic systems like pyrimido[1,2-b]indazoles and pyrazolo[4,3-c]pyridines. Additionally, this guide includes a summary of the biological activities of these novel compounds and visual representations of synthetic workflows and a relevant biological signaling pathway.
Application Notes
This compound is a valuable scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The presence of the nitro group at the 5-position and the reactive N-H group of the indazole ring provide two key sites for chemical modification, allowing for the synthesis of a wide array of novel compounds.
Key Synthetic Strategies:
-
N-Alkylation: The nitrogen atom at the N1 position of the indazole ring is readily alkylated to introduce various side chains. This modification is a common strategy to modulate the physicochemical properties and biological activity of the resulting compounds. Regioselectivity between N1 and N2 alkylation can be controlled by the choice of base and solvent.
-
Reduction of the Nitro Group: The nitro group can be reduced to a primary amine, yielding 5-amino-3-methyl-1H-indazole. This amino group is a versatile handle for the construction of fused heterocyclic rings, such as pyrimidines, pyridazines, and pyrazoles, leading to complex polycyclic systems with potential therapeutic applications.
-
Synthesis of Appended Heterocycles: The indazole core can be functionalized with other heterocyclic rings, such as triazoles and oxadiazoles. These moieties are known to be important pharmacophores, and their incorporation can enhance the biological activity of the parent indazole.
Biological Significance:
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer Activity: Many indazole derivatives are potent inhibitors of various protein kinases involved in cancer cell proliferation and survival, such as VEGFR, PDGFR, and components of the MAPK signaling pathway.[1]
-
Antimicrobial Activity: The indazole scaffold has been incorporated into novel compounds with significant antibacterial and antifungal properties.[2]
-
Other Therapeutic Areas: Research has also explored indazole derivatives for their anti-inflammatory, anti-HIV, and anti-arrhythmic properties.
The following sections provide detailed experimental protocols for the synthesis of various heterocyclic compounds from this compound, along with quantitative data on their biological activities.
Data Presentation
Table 1: Anticancer Activity of Indazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [3] |
| A549 (Lung Cancer) | >50 | [3] | |
| PC-3 (Prostate Cancer) | 21.4 | [3] | |
| HepG2 (Hepatoma) | 15.8 | [3] | |
| 2f | 4T1 (Breast Cancer) | 0.23 | [4] |
| A549 (Lung Cancer) | 1.15 | [4] | |
| HCT116 (Colon Cancer) | 0.31 | [4] | |
| 4f | MCF-7 (Breast Cancer) | 1.629 | [5] |
| 4i | MCF-7 (Breast Cancer) | 1.841 | [5] |
| A549 (Lung Cancer) | Potent | [5] | |
| 4a | Caco2 (Colon Cancer) | Potent | [5] |
Table 2: Antibacterial Activity of Indazole Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Indazole-Triazole Hybrid | Bacillus subtilis | 22 | [2] |
| Escherichia coli | 46 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 1-(Substituted-methyl)-3-methyl-5-nitro-1H-indazoles (General N-Alkylation)
This protocol describes a general method for the N-alkylation of this compound using an appropriate alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired N-alkylated indazole.
Protocol 2: Synthesis of 5-Amino-3-methyl-1H-indazole (Reduction of the Nitro Group)
This protocol details the reduction of the nitro group of this compound to the corresponding amine.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue refluxing for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-amino-3-methyl-1H-indazole, which can be used in the next step without further purification or can be purified by recrystallization.
Protocol 3: Synthesis of 2,4-Disubstituted-pyrimido[1,2-b]indazoles from 3-Aminoindazoles
This protocol describes the synthesis of a fused pyrimidine ring system starting from an aminoindazole derivative.
Materials:
-
3-Amino-1H-indazole derivative (e.g., 5-amino-3-methyl-1H-indazole)
-
Aryl methyl ketone (e.g., acetophenone)
-
gem-Diarylethene
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction vessel, combine the 3-amino-1H-indazole derivative (1.0 eq), aryl methyl ketone (1.2 eq), and gem-diarylethene (1.1 eq) in DMSO.
-
Add iodine (20 mol%) as a catalyst.
-
Heat the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired pyrimido[1,2-b]indazole.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and evaluation of novel heterocyclic compounds.
Caption: Simplified MAPK signaling pathway and the inhibitory action of indazole derivatives.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole synthesis [organic-chemistry.org]
Large-Scale Synthesis of 3-Methyl-5-nitro-1H-indazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 3-methyl-5-nitro-1H-indazole, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on the highly efficient cyclization of 2'-fluoro-5'-nitroacetophenone with hydrazine hydrate.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Appearance | Yellow solid |
| Melting Point | 213–214 °C[1] |
| CAS Number | 40621-84-9 |
| Solubility | Soluble in DMF and DMSO, sparingly soluble in ethyl acetate. |
Overview of Synthetic Route
The presented large-scale synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) reaction followed by an intramolecular cyclization. The key starting material is 2'-fluoro-5'-nitroacetophenone, which reacts with hydrazine hydrate in a one-pot process to yield the desired product in high purity and yield. This method is advantageous for large-scale production due to its efficiency and the commercial availability of the starting materials.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocols
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 2'-Fluoro-5'-nitroacetophenone | 33146-65-1 | 183.13 |
| Hydrazine hydrate (80% solution) | 7803-57-8 | 50.06 (hydrazine) |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 |
| Deionized water | 7732-18-5 | 18.02 |
Large-Scale Synthesis Protocol:
This protocol is designed for a 100 g scale synthesis.
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2'-fluoro-5'-nitroacetophenone (100 g, 0.546 mol).
-
Solvent Addition: Add dimethylformamide (DMF, 1 L) to the flask and stir the mixture until the starting material is completely dissolved.
-
Reagent Addition: Cool the solution to 0-5 °C using an ice-water bath. Slowly add hydrazine hydrate (80% solution, 102.5 g, 1.64 mol) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a 10 L beaker containing 5 L of ice-water with vigorous stirring. A yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water (3 x 1 L).
-
Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Quantitative Data
| Parameter | Value |
| Scale of Synthesis | 100 g |
| Yield | 95-98% |
| Purity (by HPLC) | >99% |
| Reaction Time | 12-16 hours |
| Reaction Temperature | 0-25 °C |
Experimental Workflow
The following diagram illustrates the key stages of the large-scale synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All operations should be conducted in a well-ventilated fume hood.
-
The reaction of hydrazine with nitro compounds can be exothermic. Maintain strict temperature control during the addition of hydrazine hydrate.
-
Dimethylformamide (DMF) is a skin and eye irritant. Avoid inhalation and skin contact.
Purification
The crude product obtained from this procedure is typically of high purity (>99%). If further purification is required, recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes can be performed.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory or industrial setting. Appropriate safety precautions should be taken at all times. The scalability of this reaction should be assessed and optimized by qualified personnel before attempting production on a larger scale.
References
Application Notes and Protocols for the Functionalization of 3-methyl-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical functionalization of 3-methyl-5-nitro-1H-indazole, a versatile scaffold in medicinal chemistry. The protocols outlined below cover key transformations including N-alkylation, reduction of the nitro group, and cross-coupling reactions, providing a basis for the synthesis of diverse derivatives for drug discovery and development.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active compounds. The presence of multiple reactive sites—the two nitrogen atoms of the indazole ring, the nitro group, and the C-H bonds—allows for a wide range of chemical modifications. This versatility makes it an attractive starting material for generating libraries of compounds for screening and lead optimization. These application notes provide established methods for the regioselective functionalization of this important heterocyclic compound.
Functionalization Strategies
The primary strategies for the functionalization of this compound involve:
-
N-Alkylation/N-Arylation: Introduction of substituents at the N1 and N2 positions of the indazole ring.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amino group, which can be further derivatized.
-
Cross-Coupling Reactions: Formation of carbon-carbon and carbon-heteroatom bonds at various positions, often requiring prior halogenation.
-
C-H Functionalization: Direct activation and functionalization of C-H bonds, representing a more atom-economical approach.
Below are detailed protocols for some of the most common and useful transformations.
Experimental Protocols
Protocol 1: N1-Selective Alkylation
This protocol describes the regioselective alkylation of this compound at the N1 position using a standard base and an alkyl halide in a polar aprotic solvent.[1][2][3]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equiv.) in DMF, add cesium carbonate (1.5 equiv.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkylating agent (1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the 5-nitro group to a 5-amino group using tin(II) chloride.[4]
Materials:
-
This compound derivative
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound derivative (1.0 equiv.) in ethanol.
-
Add tin(II) chloride dihydrate (3.0-5.0 equiv.) to the solution.
-
Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude 3-methyl-1H-indazol-5-amine.
-
Purify the product by column chromatography if necessary.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (of a halogenated derivative)
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at a halogenated position of the indazole core. For this reaction, a pre-functionalized halogenated (e.g., bromo or iodo) this compound is required.[5][6][7]
Materials:
-
Halogenated this compound (e.g., 3-iodo- or X-bromo-3-methyl-5-nitro-1H-indazole) (1.0 equiv.)
-
Aryl or heteroaryl boronic acid (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution, 2.0 equiv.)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave vial or a round-bottom flask, combine the halogenated indazole, the boronic acid, and the palladium catalyst.
-
Add 1,4-dioxane and the aqueous sodium carbonate solution.
-
Seal the vial or equip the flask with a condenser and heat the mixture to 80-120 °C. The reaction can be performed using conventional heating or microwave irradiation.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize typical yields for the functionalization of this compound and related derivatives under various conditions.
Table 1: N-Alkylation of Nitroindazoles
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Product (Regioisomer) | Yield (%) | Reference |
| 3-Methyl-6-nitro-1H-indazole | Trimethyl orthoformate | H₂SO₄ | - | Reflux | 2,3-Dimethyl-6-nitro-2H-indazole | Low | [8] |
| 3-Methyl-6-nitro-1H-indazole | Methylcarbonate | Triethylene diamine | CH₂Cl₂/DMSO | 40-100 | 2,3-Dimethyl-6-nitro-2H-indazole | 61.5-70.6 | [9] |
| 4-Nitro-1H-imidazole | Various alkyl halides | K₂CO₃ | Acetonitrile | 60 | N1-alkyl-4-nitro-1H-imidazole | 66-85 | |
| 5-Nitro-1H-indazole | (Chloromethyl)triazole | NaOH | - | - | 3-[(5'-nitro-1H-indazol-1'-yl)methyl]... | - | [10] |
Table 2: Reduction of Nitroindazoles
| Starting Material | Reducing Agent | Solvent | Conditions | Product | Yield (%) | Reference |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Fe / NH₄Cl | Ethanol | Reflux, 2-6 h | 3-Iodo-6-methyl-1H-indazol-4-amine | - | [4] |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | SnCl₂ | Ethanol / HCl | RT or gentle heating | 3-Iodo-6-methyl-1H-indazol-4-amine | - | [4] |
| 3-Methyl-6-nitro-1H-indazole | - | - | - | N,2,3-trimethyl-2H-indazol-6-amine (multi-step) | - | [11] |
Table 3: Palladium-Catalyzed Cross-Coupling of Halo-nitroindazoles
| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Boronic acid/ester | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | 120 (Microwave) | 3-Aryl/vinyl-6-methyl-4-nitro-1H-indazole | - | [5] |
Visualizing Reaction Pathways
The following diagrams illustrate the key functionalization pathways for this compound.
Caption: Key functionalization pathways for this compound.
Caption: Experimental workflow for N-alkylation of this compound.
Caption: Logical relationships of functionalization strategies.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organometallic cross-coupling reactions [cem.com]
- 8. connectjournals.com [connectjournals.com]
- 9. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 3-Methyl-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-methyl-5-nitro-1H-indazole, a key intermediate in pharmaceutical synthesis. The following methods are described: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is typically employed for this analysis.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, accurately weigh the sample and dissolve it in the mobile phase to achieve a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (both containing 0.1% formic acid to improve peak shape). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: The detection wavelength should be set at the maximum absorbance of this compound, which is anticipated to be around 254 nm for nitroaromatic compounds.[1]
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.
-
The purity of the compound can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]
Quantitative Data Summary
The following table summarizes typical performance parameters for the HPLC analysis of a related compound, 3-methyl-6-nitro-1H-indazole, which can be considered representative for initial method development.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
HPLC Experimental Workflow
References
The Role of 3-Methyl-5-nitro-1H-indazole in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly in the realm of oncology. The substituted indazole, 3-methyl-5-nitro-1H-indazole, serves as a versatile starting material for the synthesis of a variety of kinase inhibitors. Its strategic functionalization allows for the construction of complex molecules that can potently and selectively target key kinases implicated in cancer cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit. This document provides detailed application notes and experimental protocols for the utilization of this compound and its close regioisomer, 3-methyl-6-nitro-1H-indazole, in the synthesis of kinase inhibitors, along with relevant biological data and pathway diagrams.
Application of 3-Methyl-6-nitro-1H-indazole in the Synthesis of Pazopanib
While direct literature on the use of this compound is limited, its regioisomer, 3-methyl-6-nitro-1H-indazole, is a well-established key intermediate in the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[1] The synthetic principles and methodologies are highly relevant and adaptable for derivatives of this compound.
Synthetic Workflow for a Pazopanib Intermediate
The synthesis of a key Pazopanib intermediate, N,2,3-trimethyl-2H-indazol-6-amine, from 3-methyl-6-nitro-1H-indazole highlights the utility of the nitroindazole scaffold.[1]
References
Application Notes and Protocols: Derivatization of 3-methyl-5-nitro-1H-indazole for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Derivatives of indazole have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiprotozoal effects.[1][2] The starting scaffold of 3-methyl-5-nitro-1H-indazole presents a versatile platform for chemical modification. The nitro group can be reduced to an amine for further functionalization, while the pyrazole ring's nitrogen atoms (N1 and N2) are common sites for derivatization, such as N-alkylation.[1][3]
This document provides detailed protocols for the derivatization of this compound and subsequent biological screening, with a focus on anticancer activity. It includes methodologies for synthesis, characterization, and in vitro evaluation, along with structured data from representative indazole derivatives.
Derivatization Strategy: Regioselective N-Alkylation
The N-alkylation of indazoles is a fundamental derivatization technique. However, it often yields a mixture of N1 and N2 regioisomers. The regiochemical outcome is highly dependent on reaction conditions such as the choice of base, solvent, and alkylating agent, which determine whether the reaction is under kinetic or thermodynamic control.[3][4] The 1H-indazole tautomer is generally more thermodynamically stable, and conditions that allow for equilibration tend to favor the N1-alkylated product.[3]
General Workflow for Derivatization
The following diagram illustrates a general workflow for creating a library of N-alkylated indazole derivatives for screening.
Caption: General workflow for N-alkylation of the indazole scaffold.
Experimental Protocols
Protocol 1: N1-Selective Alkylation of this compound
This protocol is optimized for achieving high regioselectivity for the N1 position, which is often the thermodynamically favored product.[3][4]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the sodium salt of the indazole may be observed.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the N1-alkylated isomer from any N2-isomer and other impurities.
Protocol 2: In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5]
Materials:
-
Human cancer cell lines (e.g., K562, Hep-G2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (indazole derivatives) dissolved in DMSO
-
96-well microplates
-
Microplate reader (absorbance at 490-570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10⁴ cells/mL in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for an additional 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 492 nm or similar.[5]
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration. The IC₅₀ value (the concentration of a drug that is required for 50% inhibition in vitro) can be determined by plotting the percentage of inhibition versus the compound concentration.
Biological Screening Workflow
The process of identifying a lead compound involves multiple stages of screening and validation.
Caption: Workflow for biological screening from compound library to lead.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of representative substituted 1H-indazole derivatives against various human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth.
| Compound ID | Core Structure | R Group / Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6o | 1H-indazole-3-amine | Hybridized with another scaffold | K562 (Leukemia) | 5.15 | [6][7] |
| A549 (Lung) | >40 | [6][7] | |||
| Hep-G2 (Hepatoma) | >40 | [6][7] | |||
| 5k | 1H-indazole-3-amine | Hybridized with another scaffold | Hep-G2 (Hepatoma) | 3.32 | [6] |
| W24 | 1H-indazole-3-amine | Hybridized with another scaffold | HT-29 (Colon) | 0.43 | [6] |
| MCF-7 (Breast) | 3.88 | [6] |
Note: The specific compounds listed are complex derivatives of the 1H-indazole-3-amine scaffold and serve as examples of the potent anticancer activity that can be achieved through derivatization.
Mechanism of Action: Targeting Signaling Pathways
Recent studies have shown that some 3-methyl-1H-indazole derivatives can act as potent inhibitors of Bromodomain-containing protein 4 (BRD4).[8] BRD4 is an epigenetic reader that plays a crucial role in regulating the expression of key oncogenes like c-Myc.[8] Inhibiting BRD4 disrupts this process, leading to decreased proliferation of cancer cells.
Caption: Inhibition of the BRD4 pathway by indazole derivatives.
Conclusion
This compound is a valuable starting material for generating diverse chemical libraries. The protocols outlined provide a framework for the synthesis and biological evaluation of its N-alkylated derivatives. By systematically modifying the indazole core and screening the resulting compounds, novel and potent therapeutic agents, such as BRD4 inhibitors for cancer treatment, can be discovered.[8] Careful control of reaction conditions is essential for achieving desired regioselectivity during synthesis, and robust in vitro assays are critical for identifying promising lead candidates for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the yield and purity of 3-methyl-5-nitro-1H-indazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-methyl-5-nitro-1H-indazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors. A primary cause is often suboptimal reaction conditions. Here are key areas to investigate:
-
Reaction Temperature: Inadequate temperature control during critical steps like nitration or cyclization can lead to the formation of side products. For instance, in nitration reactions, it is crucial to maintain low temperatures (e.g., 0–5°C) to prevent over-nitration.[1]
-
Catalyst Selection and Dosage: The choice and amount of catalyst can significantly impact reaction efficiency. For some synthesis routes, using an efficient catalyst can help improve the yield.[1]
-
Reaction Time: Both insufficient and excessive reaction times can be detrimental. It's important to monitor the reaction's progress (e.g., by TLC) to determine the optimal duration.
-
Purity of Starting Materials: The use of impure starting materials can introduce contaminants that interfere with the reaction, leading to lower yields. Ensure all reagents are of high purity.[1]
To address low yields, consider optimizing the reaction temperature and catalyst dosage to minimize side reactions.[1]
Logical Troubleshooting Flow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Question: The purity of my final product is low. What are the common impurities and how can I remove them?
Answer:
Low purity is a frequent challenge, often due to the formation of isomers or other side products.
-
Common Impurities: A common impurity is the isomeric 3-methyl-6-nitro-1H-indazole, especially in direct nitration methods. The formation of other regioisomers is also possible depending on the starting materials and reaction conditions.
-
Purification Strategies:
-
Recrystallization: This is a highly effective method for purifying the crude product. A common solvent system is an ethanol/water mixture.[2] The crude solid can be dissolved in a minimum amount of hot ethanol, followed by the addition of hot water until turbidity persists. Slow cooling allows for the formation of purer crystals.[2]
-
Column Chromatography: For separating mixtures of isomers or removing stubborn impurities, column chromatography is a powerful technique.[1] A typical stationary phase is silica gel, with an eluent system such as hexane/ethyl acetate.[3]
-
To enhance purity, it is recommended to add more purification steps, such as recrystallization or column chromatography.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Several synthetic routes are available, with the choice often depending on the available starting materials and desired scale. A common approach involves the cyclization of a substituted aniline derivative. For instance, 2-ethyl-5-nitroaniline can be used as a starting material.[3] Another widely used method is the direct nitration of 3-methylindazole using a mixture of concentrated nitric and sulfuric acids.[2]
Synthesis Workflow: Direct Nitration of 3-Methylindazole
Caption: General experimental workflow for the synthesis of this compound via direct nitration.
Q2: Can you provide a detailed experimental protocol for the synthesis of this compound?
A2: The following protocol is for the direct nitration of 3-methylindazole.[2]
Experimental Protocol: Direct Nitration of 3-Methylindazole
Materials and Reagents:
-
3-Methylindazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 3-methylindazole in concentrated sulfuric acid. This should be performed in an ice-water bath to manage the heat generated.
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice-water bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Allow this mixture to cool before use.
-
Nitration: Slowly add the nitrating mixture to the solution of 3-methylindazole while maintaining the reaction temperature between 0-5°C. The nitration reaction is highly exothermic, so strict temperature control is essential.
-
Quenching: After the addition is complete, carefully and slowly pour the reaction mixture onto a beaker filled with a substantial amount of crushed ice. A solid precipitate of crude this compound will form.
-
Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product thoroughly with cold deionized water to remove residual acids. Further wash with a dilute sodium bicarbonate solution to neutralize all acid, followed by another wash with cold water.
-
Purification: Purify the crude product by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Q3: What are the key safety precautions to take during this synthesis?
A3: This synthesis involves highly corrosive and hazardous materials. Strict adherence to safety protocols is mandatory.[2]
-
Hazardous Chemicals: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe skin burns and eye damage. This compound is harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[2]
-
Fume Hood: All operations must be conducted inside a certified chemical fume hood.[2]
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent the reaction from becoming uncontrollable.[2]
Q4: How can I confirm the structure and purity of the synthesized this compound?
A4: Several analytical techniques can be used for quality control:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and identify any impurities.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product.[1]
-
Fourier Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups present in the molecule.[1]
-
Melting Point: A sharp melting point within the expected range (e.g., 180–185°C) is a good indicator of purity.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis methods. Note that some literature refers to the 6-nitro isomer, which is presented here for comparative purposes and is clearly labeled.
Table 1: Synthesis of 3-Methyl-6-nitro-1H-indazole
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
| 2-Ethyl-5-nitroaniline | Sodium Nitrite | Glacial Acetic Acid | 3 days | 40.5% | [3] |
| 2-Ethyl-5-nitroaniline | tert-Butyl Nitrite | Glacial Acetic Acid | 30 min | 98% | [3] |
Table 2: Synthesis of 1-Aryl-3-methyl-5-nitro-1H-indazoles
| Starting Material | Product | Yield | Reference |
| Arylhydrazone of 2-fluoro-5-nitroacetophenone | 1-(4-Bromophenyl)-3-methyl-5-nitro-1H-indazole | 95% | [5] |
| Arylhydrazone of 2-fluoro-5-nitroacetophenone | 3-Methyl-5-nitro-1-(4-(trifluoromethyl)phenyl)-1H-indazole | 70% | [5] |
References
- 1. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - LISKON [liskonchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 4. Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole - LISKON [liskonchem.com]
- 5. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting side reactions in the synthesis of 3-methyl-5-nitro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methyl-5-nitro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two primary synthetic routes are:
-
Diazotization and Cyclization: This common method involves the diazotization of 2-amino-4-nitrotoluene using a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by intramolecular cyclization to form the indazole ring.
-
Direct Nitration: This route involves the direct nitration of 3-methylindazole using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. Careful control of reaction conditions is crucial to favor the formation of the desired 5-nitro isomer over other isomers.
Q2: What are the most critical parameters to control during the diazotization reaction?
A2: Temperature control is the most critical parameter. The diazotization of aromatic amines is highly exothermic, and maintaining a low temperature (typically 0-5 °C) is essential to prevent the decomposition of the unstable diazonium salt and minimize the formation of tarry byproducts.[1] The rate of addition of the nitrite solution should also be carefully controlled.
Q3: How can I purify the crude this compound?
A3: The most common method for purification is recrystallization.[2] A typical solvent system is an ethanol/water mixture.[2] Flash chromatography on silica gel using a hexane/ethyl acetate eluent can also be employed for further purification.
Q4: What are the main safety precautions to consider during this synthesis?
A4: This synthesis involves hazardous materials and should be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1] 2-amino-4-nitrotoluene is toxic and a suspected carcinogen.[1] Concentrated acids and sodium nitrite are corrosive and toxic. Diazonium salts can be explosive when isolated in a dry state; therefore, they are typically generated and used in situ.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete diazotization. | Ensure the reaction is sufficiently acidic. Use a slight excess of the acid. Verify the quality and concentration of the sodium nitrite solution. |
| Decomposition of the diazonium salt. | Maintain the reaction temperature strictly between 0-5 °C during the addition of sodium nitrite. Ensure efficient stirring. | |
| Incomplete cyclization. | Allow the reaction to proceed for a sufficient amount of time after diazotization, as specified in the protocol. | |
| Formation of a Tarry, Intractable Residue | Elevated reaction temperature during diazotization. | Improve cooling of the reaction vessel. Add the sodium nitrite solution more slowly to control the exotherm. |
| Use of impure starting materials. | Ensure the purity of the 2-amino-4-nitrotoluene. | |
| Presence of a Yellow Precipitate During Diazotization | Formation of a diazoamino compound. | Add the sodium nitrite solution "all at once" to the acidic solution of the amine, rather than slowly, to minimize the reaction between the diazonium salt and the unreacted amine.[3] |
| Product is Contaminated with Isomeric Impurities (in case of direct nitration) | Poor regioselectivity of the nitration reaction. | Strictly control the reaction temperature, as higher temperatures can lead to the formation of other isomers. Optimize the ratio of nitric acid to sulfuric acid. |
| Difficulty in Isolating the Product from the Reaction Mixture | Product is too soluble in the work-up solvent. | Concentrate the reaction mixture under reduced pressure before precipitating the product by adding water. |
| Insufficient precipitation. | After adding water, stir the mixture vigorously and cool it in an ice bath to maximize precipitation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization
This protocol is based on established procedures for the synthesis of related nitroindazoles.
Materials:
-
2-amino-4-nitrotoluene
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ethanol
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-4-nitrotoluene in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath with constant stirring.
-
Diazotization: Prepare a solution of sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the cooled amine solution, ensuring the temperature does not exceed 5 °C.
-
Cyclization: After the addition is complete, continue stirring the mixture at 0-5 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours or until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by flash column chromatography (hexane/ethyl acetate).
-
Drying: Dry the purified product under vacuum.
Data Presentation
Table 1: Physical and Spectroscopic Data for this compound and a Related Isomer.
| Compound | Starting Material | Yield | Melting Point (°C) | Analytical Data | Reference |
| This compound | 1-(2-fluoro-5-nitrophenyl)ethanone N-phenylhydrazone | 98% | 213–214 | ¹H-NMR (DMSO-d₆): δ 13.1 (br s, 1H), 8.79 (s, 1H), 8.18 (d, J = 9.1 Hz, 1H), 7.64 (d, J = 9.1 Hz, 1H), 2.59 (s, 3H) | [4] |
| 3-Methyl-6-nitro-1H-indazole | 2-ethyl-5-nitroaniline | 98% | 187-188 | Not provided | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for side reactions in the synthesis of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for Derivatizing 3-Methyl-5-Nitro-1H-Indazole
Welcome to the technical support center for the derivatization of 3-methyl-5-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the chemical modification of this scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for derivatization?
The primary sites for derivatization on the this compound core are the nitrogen atoms of the pyrazole ring (N1 and N2 positions) and the aromatic ring, which can be functionalized for cross-coupling reactions after halogenation. The electron-withdrawing nature of the nitro group influences the reactivity of these sites.
Q2: I am performing an N-alkylation and getting a mixture of N1 and N2 isomers. How can I improve the regioselectivity?
Obtaining a mixture of N1 and N2 isomers is a common challenge in indazole chemistry.[1] The regiochemical outcome is influenced by steric and electronic factors, as well as the reaction conditions.[1] The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[2] To favor the N1-alkylated product, which is often the thermodynamically more stable isomer, consider the following:
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Base and Solvent System: Using a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic solvent like THF can significantly favor N1-alkylation.[2][3] In contrast, conditions like potassium carbonate (K₂CO₃) in DMF may lead to mixtures.[3]
-
Temperature: Higher temperatures can sometimes favor the formation of the thermodynamic N1 product.[4] However, a systematic approach is recommended as excessive heat can lead to side reactions.
For selective N2 alkylation, specific reagents and conditions can be employed. For instance, alkylation with trialkyl orthoformates in the presence of an acid catalyst has been shown to be highly selective for the N2 position on similar indazole scaffolds.[4]
Q3: Is it necessary to use a protecting group for the indazole N-H during C-C cross-coupling reactions like Suzuki-Miyaura coupling?
For Suzuki coupling reactions on iodo-indazoles, N-protection is not always necessary and can sometimes be counterproductive.[5] Unprotected 3-iodoindazoles have been shown to undergo successful Suzuki coupling.[5] The electron-withdrawing nitro group can make certain protecting groups, such as N-Boc, unstable under basic reaction conditions, leading to in-situ deprotection.[5] Therefore, starting with the unprotected indazole is a valid and often preferred strategy.
Q4: What are some common issues that lead to low yields in Suzuki-Miyaura coupling reactions with nitro-substituted iodo-indazoles?
Low conversion in Suzuki coupling can be due to several factors:
-
Catalyst Inactivity: The palladium catalyst is critical. Ensure it is fresh and not degraded. For electron-deficient substrates, catalysts with electron-rich and bulky phosphine ligands (e.g., PdCl₂(dppf), XPhos, SPhos) can be more effective than standard ones like Pd(PPh₃)₄.[5]
-
Base Selection: The base is crucial for the transmetalation step. If common bases like Na₂CO₃ or K₂CO₃ are ineffective, consider stronger or more soluble bases such as Cs₂CO₃ or K₃PO₄.[5]
-
Solvent System: The solvent affects the solubility of all reaction components. Common choices include 1,4-dioxane, DMF, and toluene. A mixture of an organic solvent with water (e.g., dioxane/water) is often beneficial for the activity of inorganic bases.[5][6]
-
Reaction Temperature: If the reaction is sluggish at lower temperatures (e.g., 80 °C), increasing it to 100-120 °C may improve the rate and yield.[5]
Troubleshooting Guide
Problem 1: Low or No Yield in N-Alkylation
Symptoms: TLC or LC-MS analysis shows a large amount of unreacted starting material.
Possible Causes and Solutions:
-
Incomplete Deprotonation: The nucleophilicity of the indazole nitrogen is dependent on its deprotonation.
-
Poorly Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl.
-
Solution: If using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase reactivity.[3]
-
-
Suboptimal Temperature: The reaction may be too slow at room temperature.
-
Solution: Gradually increase the reaction temperature (e.g., to 60-80 °C) while monitoring the reaction progress to avoid decomposition.[3]
-
-
Solvent Choice: The solvent can significantly impact reaction rates.
-
Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective as they help dissolve the reactants and facilitate the reaction.[3]
-
Problem 2: Significant Byproduct Formation in Suzuki Coupling
Symptoms: TLC or LC-MS analysis shows multiple spots, including potential homocoupling of the boronic acid or dehalogenation of the indazole.
Possible Causes and Solutions:
-
Catalyst Degradation: The formation of palladium black can lead to side reactions.
-
Solution: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use fresh, high-quality catalyst.[5]
-
-
Incorrect Stoichiometry: An excess of the boronic acid can sometimes lead to homocoupling.
-
Solution: Optimize the ratio of the coupling partners. Typically, a slight excess (1.1-1.5 equivalents) of the boronic acid is used.
-
-
Suboptimal Ligand: The choice of ligand can influence the rates of the desired catalytic cycle versus side reactions.
-
Solution: Screen different phosphine ligands. Bulky, electron-rich ligands can often suppress side reactions and improve the yield of the desired product.[5]
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize how different reaction parameters can affect the outcome of derivatization reactions, based on studies of analogous indazole compounds.
Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity of a Substituted Indazole
| Base | Solvent | Temperature (°C) | Time (h) | N1:N2 Ratio |
|---|---|---|---|---|
| Cs₂CO₃ | DMF | Room Temp. | 16 | 1.4 : 1 |
| K₂CO₃ | DMF | Room Temp. | 16 | 1.5 : 1 |
| Na₂CO₃ | DMF | Room Temp. | 16 | 1.5 : 1 |
| NaH | THF | 0 → Room Temp. | 2 | >99 : 1 |
(Data adapted from a study on indazole N-alkylation highlighting the influence of the base-solvent system on regioselectivity)[3]
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Toluene | K₂CO₃ | 100 | 12 | Low |
| DMF | K₂CO₃ | 100 | 12 | Low |
| DMF/H₂O (1:1) | K₂CO₃ | 70 | 3 | High (Best) |
| DMF/H₂O (1:1) | Et₃N | 70 | 5 | Moderate |
| DMF/H₂O (1:1) | K₂CO₃ | Room Temp. | 12 | Moderate (72%) |
(Data adapted from a study on the optimization of Suzuki-Miyaura coupling conditions, demonstrating the importance of solvent, base, and temperature)[6]
Experimental Protocols
The following are representative protocols for common derivatization reactions. Note: These should be adapted and optimized for this compound.
Protocol 1: General Procedure for N1-Selective Alkylation
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M.
-
Deprotonation: Cool the mixture to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
(This protocol assumes a pre-halogenated (e.g., iodinated) this compound starting material)
-
Preparation: To a reaction vessel, add the iodo-3-methyl-5-nitro-1H-indazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a base such as Cs₂CO₃ or K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[5]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).[5]
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv) to the mixture under a positive flow of inert gas.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[5]
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: A general workflow for troubleshooting low-yield chemical reactions.
Caption: Decision process for using an N-H protecting group on the indazole core.
Caption: Factors influencing N1 vs. N2 regioselectivity in indazole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. connectjournals.com [connectjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-methyl-5-nitro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-methyl-5-nitro-1H-indazole.
Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What are the physical properties of this compound?
A1: this compound is typically a light yellow to yellow solid.[1] Key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 40621-84-9 |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Melting Point | 213 °C[1] |
| Appearance | Light yellow to yellow solid[1] |
| Storage | Sealed in a dry, room temperature environment is recommended. |
Recrystallization
Q2: I am having trouble finding a suitable recrystallization solvent. What do you recommend?
A2: Dichloromethane has been successfully used for the recrystallization of this compound, yielding the pure compound.[1] Generally, for nitroaromatic compounds, polar aprotic solvents or alcohols can be good starting points. It is recommended to perform small-scale solubility tests to find a solvent that dissolves the compound when hot but in which it is sparingly soluble at room temperature.
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" can occur if the compound is too soluble in the chosen solvent or if significant impurities are present, depressing the melting point. To address this, you can try a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat the solution until it is clear and then allow it to cool slowly. This can encourage crystal formation.
Q4: The yield after recrystallization is very low. How can I improve it?
A4: Low yield can result from using too much solvent, premature crystallization, or the compound having significant solubility in the cold solvent. To improve your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize crystal formation.
Column Chromatography
Q5: What is a good starting solvent system for column chromatography of this compound?
A5: For the related isomer, 3-methyl-6-nitro-1H-indazole, a mixture of hexane and ethyl acetate (commonly in a 4:1 ratio) is effective for purification via flash chromatography.[2] This is a good starting point for this compound as well. You can monitor the separation using Thin Layer Chromatography (TLC) to optimize the solvent ratio. A mobile phase of chloroform and methanol (9:1, v/v) has also been shown to be effective for separating nitroimidazole compounds by TLC, which could be adapted for column chromatography.
Q6: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?
A6: If your compound is highly polar and has a strong affinity for the silica gel, you may need to use a more polar solvent system. Consider adding a small amount of methanol to your ethyl acetate/hexane mobile phase. For example, you could try a gradient of ethyl acetate in hexane, and if the compound still does not move, switch to a mobile phase containing a small percentage of methanol in dichloromethane or ethyl acetate.
Impurity Issues
Q7: What are the likely impurities I might encounter during the purification of this compound?
A7: When synthesizing this compound from 1-(2-hydroxy-5-nitrophenyl)ethanone and hydrazine, potential impurities could include unreacted starting materials, or side-products from the cyclization reaction. It is also possible to have isomeric impurities if the starting materials are not pure.
Q8: I see multiple spots on my TLC after the reaction. How can I identify the product spot?
A8: You can run a co-spot on your TLC plate. This involves spotting your crude reaction mixture, the starting material, and a mixture of both in separate lanes. The spot that is present in the crude mixture but not in the starting material lane is likely your product. Staining the TLC plate with a visualizing agent like potassium permanganate can also help to differentiate between different types of compounds.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No crystals form upon cooling | The solution is not saturated (too much solvent was added). | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. Add a seed crystal of the pure compound if available. | |
| Compound "oils out" | The compound is too soluble in the chosen solvent, or significant impurities are present. | Use a two-solvent system (a "good" solvent and a "poor" solvent). Allow the solution to cool more slowly. |
| Low recovery of crystals | Too much solvent was used. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled before filtration. |
| Colored impurities in crystals | The impurity is co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Compound does not move from the origin | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. Consider adding a stronger polar solvent like methanol. |
| Compound runs with the solvent front | The solvent system is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Poor separation of spots (streaking or overlapping bands) | The column was not packed properly. The sample was loaded in a solvent that is too polar. | Ensure the column is packed uniformly without air bubbles. Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent before loading. |
| Cracks appearing in the silica gel bed | The column has run dry. | Do not let the solvent level drop below the top of the silica gel. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the test solvent (e.g., dichloromethane, ethanol, ethyl acetate) and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. A good solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (e.g., dichloromethane[1]) while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or air dry.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a TLC method to determine the appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4 for good separation.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 hexane:ethyl acetate). Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the column and begin collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent) to separate the components.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
stability of 3-methyl-5-nitro-1H-indazole under different reaction conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of 3-methyl-5-nitro-1H-indazole. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Disclaimer: Specific, quantitative stability data for this compound is limited in publicly available literature. The information provided is based on general chemical principles for nitroaromatic heterocyclic compounds and data from closely related structural analogs. It is strongly recommended that users perform their own stability studies for their specific experimental conditions.
Physicochemical Properties and Recommended Storage
Proper storage is critical for maintaining the integrity of this compound.
| Property | Value | Reference |
| CAS Number | 40621-84-9 | |
| Molecular Formula | C₈H₇N₃O₂ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1][2] |
| Melting Point | 213 - 214 °C | [1][2] |
| pKa (Predicted) | 12.10 ± 0.40 | [2] |
| Boiling Point (Predicted) | 384.9 ± 22.0 °C | [2] |
| Density (Predicted) | 1.437 ± 0.06 g/cm³ | [2] |
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store at Room Temperature. For long-term storage, refrigeration (2-8°C) is recommended. | To minimize thermal degradation and preserve long-term stability.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent potential oxidation of the molecule.[3][4] |
| Light | Keep in a tightly sealed, light-resistant container (e.g., amber glass vial). | To protect against potential photodegradation.[3] |
| Container | Use a tightly sealed, non-reactive container. | To protect from moisture and air.[3] |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | To prevent hazardous reactions and decomposition.[5] |
Stability FAQs
Q1: What are the likely degradation pathways for this compound?
A1: Based on its structure, the primary points of instability are the nitro group and the indazole ring system. The most common reaction is the reduction of the nitro group (-NO₂) to an amino group (-NH₂), which is a synthetically useful transformation but can occur under undesired reductive conditions.[6] Under harsh acidic or basic conditions, the indazole ring itself may be susceptible to hydrolysis or rearrangement, although indazoles are generally considered to be stable aromatic systems.[7]
Q2: How stable is the compound in strong acidic or basic solutions?
A2: this compound is expected to be unstable in the presence of strong acids and bases, especially at elevated temperatures.[5] The nitro group can influence the electron density of the aromatic system, potentially increasing susceptibility to nucleophilic or electrophilic attack under harsh pH conditions. It is crucial to evaluate stability for your specific matrix and conditions.
Q3: Is this compound sensitive to light?
A3: Nitroaromatic compounds are often photosensitive and can degrade upon exposure to UV or visible light.[3] It is highly recommended to handle the solid compound and its solutions in a light-protected environment (e.g., using amber vials, covering flasks with aluminum foil) to prevent photodegradation.[3] A formal photostability study is advised if the compound will be exposed to light for extended periods.
Q4: What are the typical signs of compound degradation?
A4: Visual and analytical indicators of degradation include:
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Color Change: A change from its typical light yellow color to a darker yellow or brown may indicate the formation of impurities or degradation products.[3]
-
Inconsistent Experimental Results: Poor reproducibility in assays can be a sign of compound degradation.[4]
-
Analytical Changes: The appearance of new peaks in HPLC chromatograms or new spots on TLC plates are clear indicators of degradation. A decrease in the peak area of the parent compound over time also signifies instability.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Q: My compound has changed color from light yellow to brown. Is it still usable?
A: A color change often indicates degradation or the presence of impurities.[3] Before use, you should verify the purity of the material using an appropriate analytical method, such as HPLC or LC-MS.[3] If the purity is below the required specifications for your experiment, using a fresh batch is advisable.
Q: I am observing unexpected side products in my reaction. Could it be due to the instability of this compound?
A: Yes, the formation of unexpected side products can result from compound degradation under the reaction conditions. The nitro group, in particular, can be susceptible to reduction.[6] To troubleshoot this:
-
Confirm that the starting material was stored correctly and meets purity specifications.
-
Consider running the reaction at a lower temperature or for a shorter duration.
-
Ensure your reaction conditions are free from incompatible reagents, such as strong reducing or oxidizing agents, unless they are part of the intended reaction.
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Run a control experiment with a fresh batch of the compound to see if the issue persists.[3]
Q: The compound shows poor solubility in my chosen solvent. What can I do?
A: If you are experiencing solubility issues, consider the following options:
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Solvent Selection: This compound is reported to have its highest solubility in N,N-dimethylformamide (DMF) and is poorly soluble in water.[8] Ensure you are using an appropriate solvent for your application.
-
Temperature: Gently warming the solution may aid dissolution. However, be cautious of potential thermal degradation at elevated temperatures.[3]
-
Sonication: Using an ultrasonic bath can help break up solid particles and enhance the rate of dissolution.[3]
-
Purity Check: The presence of insoluble impurities can sometimes affect the overall solubility. Verify the purity of your compound.[3]
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. An unstressed sample in the same solvent, protected from light and stored at 2-8°C, should be used as a control (t=0 sample).
Objective: To determine the degradation profile of this compound under thermal, hydrolytic (acidic, basic), oxidative, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Volumetric flasks, pipettes, and amber HPLC vials
-
Calibrated HPLC system with a suitable column (e.g., C18)
-
Photostability chamber, oven, water bath
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~50 µg/mL for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute to ~50 µg/mL for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. At specified time points, withdraw an aliquot, dilute to ~50 µg/mL, and analyze.
-
Thermal Degradation: Store a sample of the solid powder in an oven at 80°C for 48 hours. Also, keep a solution (in the analysis solvent) at 60°C, protected from light, for 48 hours. Analyze at specified time points.
-
Photolytic Degradation: Expose a solution (~50 µg/mL) and a thin layer of solid powder to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9] A control sample should be wrapped in aluminum foil and kept under the same conditions.[9]
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control.
Data Summary Table (Template)
Use the following table to summarize the results from your forced degradation study.
| Stress Condition | Duration | % Degradation of Parent Compound | No. of Degradants | Observations (e.g., Color Change) |
| Control (Dark, 4°C) | 48 h | |||
| Acidic (0.1 M HCl, 60°C) | 24 h | |||
| Basic (0.1 M NaOH, 60°C) | 24 h | |||
| Oxidative (3% H₂O₂, RT) | 24 h | |||
| Thermal (Solid, 80°C) | 48 h | |||
| Photolytic (ICH Q1B) | - |
Key Reaction Pathways
The primary reactivity of the nitro group on the indazole ring involves its reduction to an amine. This is a critical transformation in the synthesis of many pharmaceutical agents.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound CAS#: 40621-84-9 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. caribjscitech.com [caribjscitech.com]
- 8. 3-Methyl-6-nitroindazole CAS#: 6494-19-5 [m.chemicalbook.com]
- 9. ema.europa.eu [ema.europa.eu]
preventing polysubstitution during the nitration of 3-methyl-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the nitration of 3-methyl-1H-indazole, with a specific focus on preventing polysubstitution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polysubstitution (dinitration) during the nitration of 3-methyl-1H-indazole?
A1: Polysubstitution is primarily caused by a lack of strict control over reaction conditions. The nitration reaction is highly exothermic, and elevated temperatures increase the reactivity of the system, leading to the formation of dinitrated and other unwanted by-products.[1] Careful control of temperature and reagent addition is crucial for achieving high regioselectivity for the desired mono-nitro isomer.[1][2]
Q2: How can I selectively synthesize a mono-nitrated product like 3-methyl-6-nitro-1H-indazole?
A2: Achieving selective mono-nitration hinges on rigorous control of the experimental parameters. The most critical factor is maintaining a low reaction temperature, typically between 0°C and 10°C, throughout the addition of the nitrating agent.[3] This is accomplished by using an ice-salt bath and adding the pre-cooled nitrating mixture (concentrated nitric and sulfuric acids) slowly and dropwise to the dissolved 3-methyl-1H-indazole.[2][3][4] This controlled addition prevents temperature spikes that can lead to side reactions.[1]
Q3: My final product is dark-colored and appears impure. What is the likely cause and how can I fix it?
A3: A dark-colored product typically indicates the presence of impurities or degradation products resulting from overheating during the reaction.[1] To prevent this, ensure strict temperature control is maintained. The recommended solution for an impure product is thorough purification, most commonly via recrystallization from a suitable solvent system like an ethanol/water mixture.[1][4] The use of activated charcoal during recrystallization can also help remove colored impurities.[1]
Q4: I am experiencing consistently low yields. What are the common troubleshooting steps to improve the outcome?
A4: Low yields can stem from two main issues: an incomplete reaction or product loss during the work-up phase. To ensure the reaction goes to completion, it is advisable to monitor its progress using Thin-Layer Chromatography (TLC).[1][3] Significant product loss can occur during work-up; be particularly careful during the neutralization and filtration steps to avoid losing the precipitated product.[1]
Q5: Are there alternative methods to direct nitration that offer better selectivity and avoid polysubstitution?
A5: Yes, indirect methods can provide higher selectivity. One effective strategy involves the cyclization of a pre-nitrated starting material, such as 2-ethyl-5-nitroaniline.[3][5] This approach avoids the direct nitration of the sensitive indazole ring. Using different nitrosating agents in this cyclization can lead to significantly different yields, with tert-butyl nitrite demonstrating a nearly quantitative yield.[3][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Excessive Polysubstitution | • High reaction temperature.• Rapid addition of nitrating agent.• Incorrect stoichiometry/acid ratios.[2] | • Maintain reaction temperature strictly between 0-10°C using an ice-salt bath.[3]• Add the nitrating mixture slowly (dropwise).[4]• Ensure precise measurement of reagents. |
| Low Yield | • Incomplete reaction.• Product loss during work-up and neutralization. | • Monitor reaction progress via TLC to ensure completion.[1]• Exercise care during the quenching, neutralization, and filtration steps.[1] |
| Dark-Colored/Impure Product | • Reaction overheating leading to degradation by-products. | • Implement rigorous temperature control.[1]• Purify the crude product thoroughly via recrystallization, potentially with activated charcoal.[1] |
| Reaction Fails to Initiate | • Low quality or decomposed reagents.• Insufficiently acidic conditions. | • Use fresh, high-purity reagents.• For indirect methods, ensure the use of glacial acetic acid to provide the necessary acidic environment.[3] |
Quantitative Data Summary
For researchers considering indirect synthesis routes to avoid polysubstitution, the choice of reagent during the cyclization of 2-ethyl-5-nitroaniline significantly impacts yield.
| Starting Material | Nitrosating Agent | Solvent | Temperature | Yield | Reference |
| 2-ethyl-5-nitroaniline | Sodium Nitrite | Glacial Acetic Acid | 0°C to 25°C | 40.5% | [3][5] |
| 2-ethyl-5-nitroaniline | tert-Butyl Nitrite | Glacial Acetic Acid | Room Temperature | 98% | [3][5] |
Visualized Workflows
Caption: Logical workflow for controlling the nitration of 3-methyl-1H-indazole.
Caption: Experimental workflow for the direct mono-nitration of 3-methyl-1H-indazole.
Experimental Protocols
Protocol 1: Controlled Direct Nitration for Mono-substitution
This protocol is adapted from generalized lab-scale procedures for the synthesis of 3-methyl-6-nitro-1H-indazole.[1]
Materials and Reagents:
-
3-Methyl-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice & Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (optional, for neutralization)
-
Ethanol/Water mixture (for recrystallization)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, add concentrated sulfuric acid. Cool the flask to 0°C in an ice-salt bath.[1]
-
Substrate Addition: Slowly add 3-methyl-1H-indazole portion-wise to the cold sulfuric acid, ensuring the temperature remains between 0-5°C.[2]
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice-water bath.[4]
-
Nitration: Add the cold nitrating mixture dropwise to the stirred 3-methylindazole solution. The rate of addition must be carefully controlled to maintain the reaction temperature below 10°C.[3][4]
-
Reaction Monitoring: Stir the mixture at 0-10°C and monitor the reaction's progress by TLC until the starting material is consumed.[3]
-
Quenching: Carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A solid precipitate should form.[1]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acids, followed by a wash with a dilute sodium bicarbonate solution, and a final wash with cold water.[4]
-
Purification: Dry the crude product and purify by recrystallization from an ethanol/water mixture to obtain the final mono-nitrated product.[4]
Protocol 2: High-Yield Indirect Synthesis via Cyclization
This protocol is based on a high-yield (98%) synthesis of 3-methyl-6-nitro-1H-indazole from 2-ethyl-5-nitroaniline.[3][5]
Materials and Reagents:
-
2-ethyl-5-nitroaniline
-
tert-Butyl nitrite
-
Glacial Acetic Acid
-
Ethyl Acetate (for extraction)
-
Saturated aqueous NaHCO₃
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve 2-ethyl-5-nitroaniline (1.0 equiv) in glacial acetic acid at room temperature.[5]
-
Reagent Addition: Prepare a solution of tert-butyl nitrite (1.0 equiv) in glacial acetic acid. Add this solution dropwise to the 2-ethyl-5-nitroaniline solution over approximately 15 minutes.[3][5]
-
Reaction: Allow the solution to stir for 30 minutes at room temperature after the addition is complete.[5]
-
Work-up: Remove the acetic acid in vacuo. Dissolve the resulting solid in ethyl acetate and wash thoroughly with saturated aqueous NaHCO₃.[5]
-
Isolation: Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo to afford the 3-methyl-6-nitro-1H-indazole product.[5]
References
Technical Support Center: Refining Work-up Procedures for Reactions Involving 3-methyl-5-nitro-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-methyl-5-nitro-1H-indazole. The following information is designed to address specific issues that may be encountered during the experimental work-up and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound relevant to its work-up?
A1: this compound is a solid, often appearing as a yellow to brown powder, with a melting point of approximately 213 °C.[1] Its nitro group makes it a relatively polar compound. Understanding its solubility is key for effective extraction and purification. It has slight solubility in chloroform and methanol and is sparingly soluble in water.[2]
Q2: What is a typical work-up procedure following the synthesis of this compound?
A2: A general work-up procedure involves quenching the reaction mixture, neutralizing any excess acid, extracting the product into an organic solvent, washing the organic layer, drying it, and finally, purifying the crude product. The specific steps can vary depending on the reaction conditions. For instance, after a nitration reaction, the acidic mixture is often poured onto crushed ice, followed by neutralization with a base like sodium bicarbonate.[3]
Q3: What safety precautions should be taken when working with this compound and the reagents for its synthesis?
A3: The synthesis of this compound often involves strong acids like concentrated sulfuric and nitric acid, which are highly corrosive.[4] The nitration reaction is exothermic and requires careful temperature control.[4] It is mandatory to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[4] this compound itself may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[4]
Q4: How can the purity of this compound be assessed after work-up?
A4: The purity of the final product can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for assessing purity and identifying impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural confirmation and can also help in identifying impurities.[1][6] The melting point of the purified compound can also be a good indicator of its purity; a sharp melting point close to the literature value suggests high purity.[5]
Troubleshooting Guide
Reaction Quenching and Neutralization
Q: My product did not precipitate when I poured the reaction mixture onto ice. What should I do?
A: If the product remains dissolved after quenching, it may be due to the volume of water being too large or the presence of co-solvents. First, try to neutralize the acidic solution carefully with a saturated aqueous solution of a weak base like sodium bicarbonate.[3] The change in pH might induce precipitation. If the product still does not precipitate, you will need to proceed with a liquid-liquid extraction using a suitable organic solvent like ethyl acetate.[1]
Q: I am observing excessive foaming and gas evolution during neutralization. How can I control this?
A: Vigorous gas evolution (CO2) is expected when neutralizing strong acids with bicarbonate or carbonate bases. To control this, add the basic solution slowly and in small portions with efficient stirring.[3] Ensure the reaction vessel is large enough to accommodate the potential for foaming. Cooling the mixture in an ice bath can also help to control the rate of reaction.
Liquid-Liquid Extraction
Q: I have formed a persistent emulsion during extraction. How can I break it?
A: Emulsion formation is common when extracting polar compounds. Here are several techniques to break an emulsion:
-
Time: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help to break the emulsion.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the emulsion is a very effective method for separating the layers.[7]
-
Solvent Addition: Adding a small amount of the organic solvent used for extraction can sometimes help.
Q: Which solvent is best for extracting this compound?
A: Ethyl acetate is a commonly used and effective solvent for extracting this compound from aqueous solutions.[1] Dichloromethane can also be used.[1] The choice of solvent may depend on the specific impurities present in your reaction mixture.
Purification
Q: I am having trouble getting my product to crystallize from the ethanol/water mixture. What can I do?
A: If crystallization is slow or does not occur, try the following:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.
-
Seeding: If you have a small crystal of the pure product, add it to the solution to induce crystallization.
-
Concentration: Carefully evaporate some of the solvent to increase the concentration of the product.
-
Cooling: Ensure the solution is cooled slowly to allow for the formation of larger, purer crystals. A final cooling period in an ice bath can maximize the yield.[3]
-
Solvent Ratio: You may need to optimize the ratio of ethanol to water. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.[3]
Q: My product "oils out" during recrystallization instead of forming crystals. What does this mean and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to a high degree. To remedy this, try reheating the solution to dissolve the oil, then add more of the better solvent (in this case, ethanol) before allowing it to cool more slowly. Using a different solvent system might also be necessary.
Q: When should I use column chromatography instead of recrystallization?
A: Column chromatography is recommended when you have multiple products with similar polarities that cannot be separated by recrystallization, or when impurities are present in a large amount.[5] For this compound, a silica gel column with an eluent system like hexane/ethyl acetate can be effective.[8]
Quantitative Data
| Property | Value | Reference |
| CAS Number | 40621-84-9 | [1] |
| Molecular Formula | C₈H₇N₃O₂ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Appearance | Yellow to brown solid/powder | [4] |
| Melting Point | 213 °C | [1] |
| Boiling Point (Predicted) | 384.9 ± 22.0 °C | [1] |
| Density (Predicted) | 1.437 ± 0.06 g/cm³ | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
Experimental Protocols
Detailed Work-up and Recrystallization Protocol
This protocol is a general guideline for the work-up and purification of this compound following a nitration reaction in a strong acid.
-
Quenching: Carefully pour the cooled reaction mixture (0–5 °C) onto a beaker containing crushed ice with stirring. A solid precipitate of the crude product may form.[3]
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the mixture until the pH is neutral (pH ~7). Be cautious as this will cause gas evolution (CO₂).[3]
-
Isolation of Crude Product:
-
If a solid precipitates: Collect the solid by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water to remove residual acids and salts.[3]
-
If no solid precipitates: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
-
Washing (for extraction): Combine the organic layers and wash with deionized water (2 x volume of the organic layer) and then with a saturated brine solution (1 x volume of the organic layer).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude solid.
-
Recrystallization:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid.
-
Add hot deionized water dropwise until the solution just begins to turn cloudy.
-
Allow the solution to cool slowly to room temperature.
-
Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[3]
-
Visualizations
Caption: Experimental workflow for the work-up and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. This compound CAS#: 40621-84-9 [amp.chemicalbook.com]
- 2. US2982771A - Purification of heterocyclic organic nitrogen compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - LISKON [liskonchem.com]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 3-Methyl-5-Nitro-1H-Indazole Degradation Pathway Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals studying the degradation pathways of 3-methyl-5-nitro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?
Based on the structure of this compound, the primary expected degradation pathways include:
-
Reduction of the nitro group: The nitro group is susceptible to reduction under various conditions, leading to the formation of nitroso, hydroxylamino, and ultimately the amino derivative (3-methyl-1H-indazol-5-amine). This is a common pathway for nitroaromatic compounds.[1][2]
-
Hydrolysis: While the indazole ring itself is relatively stable, hydrolytic conditions (acidic or basic) could potentially lead to ring opening or other transformations over extended exposure or at elevated temperatures.
-
Oxidation: Nitroaromatic compounds are generally resistant to oxidation due to the electron-withdrawing nature of the nitro group.[1][3] However, under strong oxidative stress, degradation of the indazole ring system may occur.
-
Photodegradation: Aromatic nitro compounds are known to be susceptible to photodegradation.[4][5] Exposure to UV or simulated solar light can induce photochemical reactions, leading to various degradation products.
-
Thermal Degradation: Elevated temperatures can induce thermal decomposition. The thermal stability of nitro-substituted imidazoles has been noted to be influenced by the position of the nitro group.[6]
Q2: What are some potential degradation products I should look for?
Researchers should anticipate the formation of several key degradation products. The primary and secondary degradation products can be predicted based on the functional groups present in the parent molecule.
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product Name | Chemical Structure |
| Nitro Reduction | 3-Methyl-5-nitroso-1H-indazole | C₈H₇N₃O |
| 5-(Hydroxyamino)-3-methyl-1H-indazole | C₈H₉N₃O | |
| 3-Methyl-1H-indazol-5-amine | C₈H₉N₃ | |
| Hydrolysis | Potential ring-opened products | Varies |
| Oxidation | Potential hydroxylated or ring-cleaved products | Varies |
| Photodegradation | Various photoproducts | Varies |
Q3: Which analytical techniques are most suitable for studying the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying this compound from its degradation products. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.[7][8][9]
Troubleshooting Guides
HPLC Method Development and Analysis
Problem: Poor peak shape (tailing or fronting) for the parent compound or degradation products.
-
Possible Cause: Secondary interactions with the stationary phase, improper mobile phase pH, or column overload.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The indazole moiety has basic properties. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. A slightly acidic mobile phase (e.g., using a phosphate or acetate buffer) can often improve peak shape for nitrogen-containing heterocycles.
-
Vary Mobile Phase Composition: Optimize the organic modifier (e.g., acetonitrile or methanol) percentage.
-
Check for Column Overload: Reduce the injection volume or sample concentration.
-
Use a Different Column: Consider a column with a different stationary phase (e.g., a C18 with end-capping or a phenyl-hexyl column) to minimize secondary interactions.
-
Problem: Co-elution of degradation products.
-
Possible Cause: Insufficient chromatographic resolution.
-
Troubleshooting Steps:
-
Modify Gradient Profile: If using gradient elution, adjust the slope of the gradient to improve the separation of closely eluting peaks.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and resolve co-eluting peaks.
-
Adjust Mobile Phase pH: As mentioned above, pH can significantly impact the retention and selectivity of ionizable compounds.
-
Decrease Flow Rate: A lower flow rate can sometimes improve resolution, though it will increase run time.
-
Identification of Degradation Products by LC-MS
Problem: Difficulty in obtaining a clear mass spectrum for a suspected degradation product.
-
Possible Cause: Low concentration of the degradant, ion suppression, or poor ionization.
-
Troubleshooting Steps:
-
Concentrate the Sample: If the degradation level is low, concentrate the stressed sample to increase the concentration of the degradation product.
-
Optimize MS Source Parameters: Adjust the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to optimize the signal for the expected mass of the degradant.
-
Switch Ionization Mode: Analyze the sample in both positive and negative ionization modes. The nitro and indazole functionalities may ionize differently.
-
Address Ion Suppression: Dilute the sample or improve the chromatographic separation to reduce the co-elution of high-concentration components that can cause ion suppression.
-
Problem: Ambiguous fragmentation pattern for a degradation product.
-
Possible Cause: The presence of multiple isomers or complex fragmentation pathways.
-
Troubleshooting Steps:
-
Perform MS/MS (Tandem MS): Isolate the parent ion of the degradation product and fragment it to obtain a daughter ion spectrum. This provides structural information.
-
High-Resolution Mass Spectrometry (HRMS): Use an instrument like a Q-TOF or Orbitrap to obtain an accurate mass measurement, which can help determine the elemental composition of the degradation product.
-
Compare with Predicted Fragments: Based on the proposed structure of the degradation product, predict the likely fragmentation patterns and compare them with the experimental data.
-
Experimental Protocols
A forced degradation study is essential to understand the stability of this compound. The following are generalized protocols. The specific conditions (concentration, time, and temperature) may need to be optimized.
Table 2: Recommended Forced Degradation Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified duration (e.g., 2, 4, 8, 24 hours). |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for a specified duration. |
| Neutral Hydrolysis | Dissolve the compound in water and heat at 60-80°C for a specified duration. |
| Oxidative Degradation | Treat a solution of the compound with 3% H₂O₂ at room temperature for a specified duration. |
| Photolytic Degradation | Expose a solution of the compound to a photostability chamber with a light source that provides both UV and visible light (as per ICH Q1B guidelines). |
| Thermal Degradation | Expose the solid compound to dry heat (e.g., 105°C) for a specified duration. |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of this compound.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Identification and Structural Characterization of Main Biodegradation Products of Nitroproston - A Novel Prostaglandin-based Pharmaceutical Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
managing exothermic events in the synthesis of 3-methyl-5-nitro-1H-indazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) for managing exothermic events during the synthesis of 3-methyl-5-nitro-1H-indazole. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Exothermic Events
Question: I am observing a rapid temperature increase after adding the sodium nitrite solution. What should I do?
Answer: A rapid temperature increase is a sign of a runaway reaction and requires immediate attention.
-
Immediate Actions:
-
Cease addition of the sodium nitrite solution immediately.
-
Ensure the reaction vessel is securely immersed in the cooling bath (ice-water or ice-salt bath).
-
Increase stirring speed to improve heat dissipation.
-
If the temperature continues to rise uncontrollably, have a quenching agent (like a large volume of cold water) ready to stop the reaction, as a last resort.
-
-
Prevention for Future Experiments:
-
Ensure your cooling bath is sufficiently cold (e.g., 0-5°C) before starting the addition.
-
Add the sodium nitrite solution dropwise or in very small portions, monitoring the temperature continuously.[1]
-
Ensure the starting material is fully dissolved before beginning the diazotization step.
-
Question: The color of my reaction mixture turned dark brown or black, and I see gas evolution. What does this indicate?
Answer: A dark coloration and gas evolution (likely nitrogen oxides) suggest decomposition of the diazonium salt intermediate. This is often caused by excessive temperature.
-
Analysis: The diazonium salt is unstable at higher temperatures.[2] Decomposition can lead to the formation of byproducts and a lower yield of the desired product.[2]
-
Corrective Actions:
-
Immediately check and lower the reaction temperature.
-
For the remainder of the reaction, maintain a strictly controlled low temperature.
-
-
Future Prevention:
-
Adhere strictly to the recommended temperature range for the diazotization step.
-
Slow, controlled addition of the nitrating agent is crucial to prevent localized overheating.[1]
-
Question: My yield of this compound is consistently low. Could this be related to the exothermic reaction?
Answer: Yes, poor management of the exothermic reaction is a common cause of low yields.
-
Possible Causes Related to Exotherm:
-
Side Reactions: Elevated temperatures can promote the formation of unwanted byproducts.[1]
-
Decomposition: As mentioned, the diazonium intermediate can decompose if the temperature is not adequately controlled.[2]
-
Incomplete Reaction: Overly cautious (excessively slow) addition of reagents without proper temperature monitoring might lead to an incomplete reaction.
-
-
Optimization Strategies:
-
Use a calibrated thermometer to monitor the internal reaction temperature.
-
Determine the optimal rate of addition for your specific reaction scale by starting slowly and observing the temperature response.
-
Ensure efficient stirring throughout the reaction to maintain a homogenous temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic step in the synthesis of this compound from 2-methyl-5-nitroaniline?
A1: The primary exothermic step is the diazotization of the primary amine (2-methyl-5-nitroaniline) with sodium nitrite in an acidic medium.[2] This reaction generates a significant amount of heat and requires careful temperature control.
Q2: What is the recommended temperature for the diazotization step?
A2: The recommended temperature is typically between 15-20°C, and it is critical to ensure the temperature does not exceed 25°C during the addition of sodium nitrite.[2] Some protocols for similar nitrations recommend even lower temperatures, such as -10°C to 0°C, to minimize side reactions.[1]
Q3: How can I effectively control the temperature during the exothermic addition?
A3: Effective temperature control can be achieved by:
-
Using a well-maintained cooling bath (e.g., an ice-water or ice-salt bath).[1]
-
Adding the sodium nitrite solution very slowly (dropwise) with vigorous stirring.[1]
-
Continuously monitoring the internal temperature of the reaction mixture with a thermometer.[1]
-
Ensuring the reaction vessel allows for efficient heat transfer.
Q4: Are there alternative, potentially safer, methods for this synthesis?
A4: While the diazotization route is common, an alternative synthesis involves reacting 2'-hydroxy-5'-nitroacetophenone with anhydrous hydrazine. This method may offer a different safety profile, but the handling of anhydrous hydrazine also requires specific precautions. Continuous flow reactors are also being explored for nitration reactions to improve heat transfer and safety.[3]
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Starting Material | 2-methyl-5-nitroaniline | [2] |
| Solvent | Glacial Acetic Acid | [2] |
| Nitrating Agent | Sodium Nitrite in Water | [2] |
| Initial Cooling Temperature | 15-20°C | [2] |
| Max Temperature During Addition | < 25°C | [2] |
| Stirring Time Post-Addition | 15 minutes | [2] |
| Standing Time for Cyclization | 3 days at room temperature | [2] |
Experimental Protocols
Synthesis of this compound via Diazotization of 2-methyl-5-nitroaniline
This protocol is adapted from the synthesis of the 6-nitro isomer and general nitration procedures. Researchers should conduct a thorough risk assessment before proceeding.
-
Dissolution: In a suitable reaction vessel equipped with a magnetic stirrer and a thermometer, dissolve 2-methyl-5-nitroaniline (1.0 g, 6.57 mmol) in 40 mL of glacial acetic acid.[2]
-
Cooling: Cool the resulting solution to 15-20°C using an ice-water bath.[2]
-
Diazotization (Critical Exothermic Step): Prepare a solution of sodium nitrite (0.45 g, 6.57 mmol) in 1 mL of water. Add this solution dropwise to the stirred acetic acid solution. It is critical to maintain the internal reaction temperature below 25°C during this addition.[2]
-
Reaction: After the addition is complete, continue stirring the mixture for 15 minutes.[2]
-
Cyclization: Allow the solution to stand at room temperature for 3 days to ensure complete cyclization.[2]
-
Work-up: Concentrate the solution under reduced pressure. Dilute the residue with a small volume of cold water and stir vigorously to precipitate the crude product.[2]
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and dry.
-
Purification: The crude product can be purified by recrystallization, for example, from methanol.
Visualizations
Caption: Troubleshooting flowchart for an exothermic event.
Caption: Synthesis pathway highlighting the exothermic step.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Methyl-5-Nitro-1H-Indazole
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on selecting catalysts and optimizing conditions for cross-coupling reactions involving 3-methyl-5-nitro-1H-indazole. The content is structured to address specific experimental challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges arise from the electronic properties and the structure of the molecule. The strong electron-withdrawing nature of the nitro group at the C5-position significantly influences the reactivity of any halide (e.g., at C4, C6, or C7) on the aromatic ring. While this can make the oxidative addition step more facile, it can also increase the likelihood of side reactions.[1] Additionally, the indazole's nitrogen atoms can act as ligands, potentially coordinating to the palladium catalyst and leading to deactivation or "catalyst poisoning".[2]
Q2: Is it necessary to protect the N-H group of the indazole (at the N1 position) before starting the reaction?
A2: N-protection is not always mandatory for Suzuki-Miyaura couplings and successful reactions have been reported with unprotected 3-iodoindazoles.[1] However, for other reactions like Sonogashira and Heck couplings, N-protection is generally recommended to prevent catalyst inhibition and unwanted side reactions involving the N-H bond. For Buchwald-Hartwig N-arylation, the unprotected N1 position is the reactive site and should not be protected.
Q3: How does the C5-nitro group affect catalyst and ligand selection?
A3: The electron-withdrawing nitro group makes the aryl halide more electron-deficient, which generally facilitates the oxidative addition step of the catalytic cycle. However, this can also make the catalyst more susceptible to decomposition pathways. To counteract this, catalyst systems featuring electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often employed. These ligands help stabilize the palladium center, promote the reductive elimination step, and can suppress side reactions like hydrodehalogenation.[1][3]
Q4: Which types of cross-coupling reactions are most suitable for functionalizing this compound?
A4: Several powerful cross-coupling reactions can be used:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids/esters. It is one of the most robust and widely used methods for this class of substrate.
-
Heck Coupling: Used to form C-C bonds by coupling with alkenes, enabling the synthesis of vinyl-indazole derivatives.
-
Sonogashira Coupling: Forms a C-C bond between the indazole and a terminal alkyne, which is a valuable transformation in medicinal chemistry.
-
Buchwald-Hartwig Amination: Primarily used for N-arylation at the N1 position of the indazole ring to form a C-N bond, linking the indazole core to another aryl or heteroaryl group.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
If your reaction shows minimal or no product formation, consider the following potential causes and solutions systematically.
-
Cause 1: Inactive Catalyst
-
Solution: Ensure the palladium source is active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in-situ to the active Pd(0) species.[4] Consider using modern, air-stable precatalysts like Buchwald's G3/G4 precatalysts or PEPPSI-type catalysts, which ensure efficient generation of the active catalyst.[4][5] Also, verify the quality and age of your catalyst and ligands.
-
-
Cause 2: Catalyst Poisoning
-
Solution: The nitrogen atoms on the indazole ring can inhibit the palladium catalyst.[2] Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, RuPhos) that can shield the metal center.[2][3] Alternatively, adding the indazole substrate slowly to the reaction mixture can help maintain a low concentration and reduce its inhibitory effect.[2]
-
-
Cause 3: Inadequate Base or Solvent
-
Solution: The choice of base is critical, especially for the transmetalation step in Suzuki couplings. If using a mild base like Na₂CO₃, consider switching to a stronger or more soluble base such as K₃PO₄ or Cs₂CO₃.[3] Ensure solvents are anhydrous and properly degassed, as oxygen can lead to catalyst decomposition and unwanted side reactions.[3]
-
-
Cause 4: Sub-optimal Temperature
-
Solution: Cross-coupling reactions with electron-deficient or sterically hindered substrates may require higher temperatures to proceed. If the reactants are thermally stable, consider increasing the temperature to 100-120 °C, potentially using a high-boiling point solvent like DMF or dioxane.[3] Microwave irradiation can also be effective for accelerating sluggish reactions.[1]
-
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
Issue 2: Formation of Significant Side Products
-
Problem: Dehalogenation (Hydrodehalogenation) Product is Observed
-
Explanation: This common side reaction, where the halide is replaced by a hydrogen atom, is often prevalent with electron-deficient substrates like nitro-indazoles.
-
Solutions:
-
Ligand Choice: Switching to a more sterically hindered ligand can disfavor the competing reductive pathway that leads to dehalogenation.
-
Base Selection: A weaker base or a different class of base (e.g., inorganic carbonate vs. organic amine) may reduce the rate of this side reaction.
-
Solvent: Some solvents can act as hydride sources. Ensure you are using high-purity, anhydrous solvents.
-
-
-
Problem: Homocoupling of Boronic Acid (in Suzuki Reactions)
-
Explanation: This side reaction forms a biaryl product from the boronic acid coupling with itself and is often promoted by the presence of oxygen.
-
Solutions:
-
Thorough Degassing: Ensure the reaction mixture and solvents are meticulously degassed before adding the catalyst. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[2]
-
Stoichiometry: Use a slight excess (1.2–1.5 equivalents) of the boronic acid to favor the desired cross-coupling pathway.
-
-
Catalyst System Selection
The choice of catalyst, ligand, base, and solvent is crucial for a successful reaction. The following tables summarize recommended starting conditions for various cross-coupling reactions with a halo-3-methyl-5-nitro-1H-indazole. Optimization will likely be required.
Table 1: Suzuki-Miyaura Coupling Conditions
| Component | Recommendation | Catalyst Loading | Temperature (°C) | Remarks |
|---|---|---|---|---|
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | 2-5 mol% | 80-110 | Pd(dppf)Cl₂ is often a better choice for challenging substrates.[6][7] |
| Ligand | dppf (in Pd(dppf)Cl₂) or PPh₃ (in Pd(PPh₃)₄) | 1:1 or 2:1 L:Pd | 80-110 | For very challenging couplings, consider bulky biarylphosphine ligands like XPhos or SPhos.[3] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2-3 equiv. | 80-110 | K₃PO₄ and Cs₂CO₃ are stronger and often more effective for electron-deficient systems.[3] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or DME | 0.1 - 0.5 M | 80-110 | The presence of water is often crucial for base activity. |
Table 2: Heck Coupling Conditions
| Component | Recommendation | Catalyst Loading | Temperature (°C) | Remarks |
|---|---|---|---|---|
| Catalyst | Pd(OAc)₂ | 2-5 mol% | 100-120 | A common and effective Pd(II) precatalyst for Heck reactions.[8] |
| Ligand | PPh₃ or P(o-tol)₃ | 4-10 mol% | 100-120 | Ligand choice can influence regioselectivity. |
| Base | Et₃N (TEA), Na₂CO₃, or PMP | 2-3 equiv. | 100-120 | An organic amine base is commonly used to neutralize the HX generated. |
| Solvent | DMF, Acetonitrile, or Toluene | 0.1 - 0.5 M | 100-120 | Anhydrous, polar aprotic solvents are typical. |
Table 3: Sonogashira Coupling Conditions
| Component | Recommendation | Catalyst Loading | Temperature (°C) | Remarks |
|---|---|---|---|---|
| Catalyst | PdCl₂(PPh₃)₂ with CuI co-catalyst | Pd: 2-5 mol%, CuI: 4-10 mol% | 25-80 | The copper co-catalyst is crucial for the traditional Sonogashira mechanism. |
| Ligand | PPh₃ (in catalyst) | - | 25-80 | - |
| Base | Et₃N or Diisopropylamine (DIPA) | > 2 equiv. or as solvent | 25-80 | The amine base also serves as the solvent in many cases. |
| Solvent | DMF, THF, or Toluene (if base is not solvent) | 0.1 - 0.5 M | 25-80 | Requires strictly anaerobic conditions. |
Table 4: Buchwald-Hartwig N-Arylation Conditions
| Component | Recommendation | Catalyst Loading | Temperature (°C) | Remarks |
|---|---|---|---|---|
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-4 mol% | 80-110 | Modern Buchwald precatalysts (e.g., XPhos Pd G3) are highly recommended for efficiency. |
| Ligand | XPhos, SPhos, or RuPhos | 1.2 - 2.4 : 1 L:Pd | 80-110 | Bulky, electron-rich biarylphosphine ligands are essential for this transformation. |
| Base | K₃PO₄, Cs₂CO₃, or NaOtBu | 2-3 equiv. | 80-110 | Sodium tert-butoxide is a strong base often used, but carbonates are also effective. |
| Solvent | Toluene, 1,4-Dioxane, or t-BuOH | 0.1 - 0.5 M | 80-110 | Anhydrous, aprotic solvents are required. |
Experimental Protocols
Note: The following are general protocols and must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents. Assume the starting material is a halo-3-methyl-5-nitro-1H-indazole (e.g., 6-bromo-3-methyl-5-nitro-1H-indazole).
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a representative coupling of a bromo-3-methyl-5-nitro-1H-indazole with an arylboronic acid.
-
Reaction Setup: To a flame-dried reaction vial, add the bromo-3-methyl-5-nitro-1H-indazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe to achieve a concentration of ~0.2 M with respect to the indazole.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-methyl-5-nitro-aryl-1H-indazole.
Protocol 2: Heck Coupling
This protocol details a representative Heck reaction with methyl acrylate.
-
Reaction Setup: To a dry Schlenk flask, add the bromo-3-methyl-5-nitro-1H-indazole (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and sodium carbonate (Na₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous DMF via syringe, followed by methyl acrylate (1.5 equiv.).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: A decision tree for selecting initial reaction conditions based on the desired transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck Reaction [organic-chemistry.org]
overcoming solubility issues with 3-methyl-5-nitro-1H-indazole in organic solvents
Welcome to the technical support center for 3-methyl-5-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on its solubility in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid that generally exhibits low solubility in water but is soluble in polar organic solvents.[1] Its solubility is attributed to the polar nitro group and the heterocyclic indazole ring structure.
Q2: I am observing a color change in my solid this compound. Is it still usable?
A2: A change in color, for instance from a pale yellow to a brownish hue, may suggest degradation of the compound or the presence of impurities. Before use, it is advisable to verify the purity of the compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC). If the purity does not meet the standards required for your experiment, using a new batch is recommended.
Q3: My compound is not dissolving completely in my chosen organic solvent. What steps can I take?
A3: If you are facing issues with incomplete dissolution, please refer to the troubleshooting guide below for a systematic approach to resolving the problem. Common solutions include selecting a more appropriate solvent, gentle heating, or using sonication.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers may encounter difficulties in dissolving this compound. This guide provides a step-by-step approach to troubleshoot and overcome these challenges.
Initial Troubleshooting Steps
A logical workflow for addressing solubility issues is presented below.
Caption: Troubleshooting workflow for solubility issues.
Data Presentation: Solubility Profile
| Solvent | This compound (Qualitative) | 5-Nitroindazole (Quantitative) | 3-Methyl-6-nitroindazole (Qualitative Reference) |
| Polar Aprotic | |||
| Dimethylformamide (DMF) | Soluble[1] | - | Good Solubility |
| Dimethyl Sulfoxide (DMSO) | - | - | Good Solubility |
| Acetone | - | - | Soluble |
| Tetrahydrofuran (THF) | - | - | Soluble |
| Polar Protic | |||
| Ethanol | Soluble[2] | - | Good Solubility |
| Methanol | - | - | Good Solubility |
| Water | Low Solubility[2] | 14.2 µg/mL (at pH 7.4)[3] | Low Solubility |
| Non-Polar | |||
| Dichloromethane | Soluble (for recrystallization) | - | - |
| n-Hexane | - | - | Low Solubility |
| Benzene | - | - | Low Solubility |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
This protocol provides a general method for dissolving this compound in a suitable organic solvent.
Materials:
-
This compound
-
High-purity organic solvent (e.g., DMF, DMSO, or Ethanol)
-
Glass vial or flask
-
Magnetic stirrer and stir bar
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Preparation: Weigh the desired amount of this compound and place it in the glass vial or flask.
-
Solvent Addition: Add the calculated volume of the selected organic solvent to the vessel.
-
Stirring: Place the vessel on a magnetic stirrer and begin stirring.
-
Observation: Observe the dissolution process. If the compound does not dissolve completely at room temperature, proceed to the next steps.
-
Gentle Heating (Optional): Place the vessel in a water bath or on a heating block set to a temperature between 40-50°C. Continue stirring until the solid is fully dissolved. Caution: Avoid excessive heat to prevent potential degradation of the compound.
-
Sonication (Optional): If heating is not desired or is ineffective, place the vessel in an ultrasonic bath. Sonicate the mixture in short bursts until the compound is dissolved.
-
Final Solution: Once the solid is completely dissolved, the solution is ready for use in your experiment.
Protocol 2: Advanced Solubility Enhancement - Solid Dispersion
For applications requiring aqueous solutions or improved dissolution rates, creating a solid dispersion is a common technique.[4]
Materials:
-
This compound
-
Hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Common organic solvent (e.g., acetone, ethanol)
-
Rotary evaporator
Procedure:
-
Co-dissolution: Dissolve both this compound and the chosen hydrophilic polymer in a suitable organic solvent.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will result in a solid mass.
-
Grinding and Sieving: Grind the resulting solid mass into a fine powder and pass it through a sieve to ensure a uniform particle size.
-
Drying: Dry the powdered solid dispersion under a vacuum to remove any residual solvent.
-
Characterization: The resulting solid dispersion can be characterized by techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.
Signaling Pathways and Experimental Workflows
The indazole scaffold is a key component in many kinase inhibitors used in cancer therapy.[4] The biological activity of nitroindazole derivatives is often linked to their ability to modulate critical signaling pathways.
VEGFR Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a crucial pathway in angiogenesis (the formation of new blood vessels), a process often exploited by tumors for growth and metastasis. Indazole-based compounds have been developed as inhibitors of this pathway.
References
Validation & Comparative
A Comparative Analysis of 3-Methyl-5-Nitro-1H-Indazole and its Positional Isomers for Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, physicochemical properties, and potential biological activities of 3-methyl-5-nitro-1H-indazole and its 4-nitro, 6-nitro, and 7-nitro isomers.
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer and anti-inflammatory properties. The substitution pattern on the indazole ring significantly influences the pharmacological profile of these molecules. This guide provides a comparative analysis of this compound and its positional isomers, offering insights into their synthesis, physicochemical characteristics, and potential therapeutic applications. While direct comparative biological data for all isomers is limited, this guide synthesizes available information and provides a framework for future research and development.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound and its isomers is presented in Table 1. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of these compounds.
Table 1: Physicochemical Properties of 3-Methyl-Nitro-1H-Indazole Isomers
| Property | 3-Methyl-4-nitro-1H-indazole | This compound | 3-Methyl-6-nitro-1H-indazole | 3-Methyl-7-nitro-1H-indazole |
| Molecular Formula | C₈H₇N₃O₂ | C₈H₇N₃O₂ | C₈H₇N₃O₂ | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol | 177.16 g/mol | 177.16 g/mol | 177.16 g/mol |
| Melting Point (°C) | Not available | 213[1] | 187-188 | Not available |
| Boiling Point (°C) | 384.9±22.0 (Predicted) | 384.9±22.0 (Predicted) | 384.9±22.0 (Predicted) | Not available |
| Density (g/cm³) | 1.437±0.06 (Predicted) | 1.437±0.06 (Predicted)[1] | 1.437 (Predicted) | Not available |
| CAS Number | Not available | 40621-84-9 | 6494-19-5 | Not available |
Synthesis Overview
The synthesis of 3-methyl-nitro-1H-indazole isomers typically involves the cyclization of a substituted aniline derivative or the nitration of a 3-methyl-1H-indazole precursor.
-
This compound can be synthesized from 1-(2-hydroxy-5-nitrophenyl)ethanone and anhydrous hydrazine under microwave irradiation.[1]
-
3-Methyl-6-nitro-1H-indazole is commonly synthesized by the diazotization of 2-ethyl-5-nitroaniline in glacial acetic acid, followed by intramolecular cyclization.[2] Another route involves the direct nitration of 3-methyl-1H-indazole using a mixture of nitric acid and sulfuric acid.[3]
Synthesis protocols for the 4-nitro and 7-nitro isomers are not as readily available in the literature, highlighting a gap in the chemical synthesis landscape for this compound series.
Comparative Biological Activity
Direct comparative studies on the biological activities of this compound and its positional isomers are scarce. However, the indazole nucleus is a well-established pharmacophore in various therapeutic areas. The position of the nitro group is expected to significantly influence the biological activity profile due to its strong electron-withdrawing nature, which can affect binding to biological targets.
Anticancer Activity and Kinase Inhibition
Indazole derivatives are prominent in cancer research as kinase inhibitors. For instance, 3-methyl-6-nitro-1H-indazole is a key intermediate in the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor that targets VEGFR and PDGFR.[3] This suggests that the 3-methyl-6-nitro-1H-indazole scaffold has potential for development as a kinase inhibitor.
While specific IC₅₀ values for the four isomers against a panel of kinases are not available in a single comparative study, Table 2 provides a template for how such data would be presented and includes data for related indazole compounds to illustrate the potential range of activities.
Table 2: Comparative Anticancer and Kinase Inhibitory Activities (Hypothetical and Related Compounds)
| Compound | Target/Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| 3-Methyl-4-nitro-1H-indazole | Not available | Not available | Not available | |
| This compound | Not available | Not available | Not available | |
| 3-Methyl-6-nitro-1H-indazole | Precursor to Pazopanib (VEGFR/PDGFR inhibitor) | [3] | ||
| 3-Methyl-7-nitro-1H-indazole | Not available | Not available | Not available | |
| Related Indazole Derivative 1 | K562 (Leukemia) | Antiproliferative | 5.15 | [4] |
| Related Indazole Derivative 2 | VEGFR-2 | Kinase Inhibition | 0.0302 | [5] |
Anti-inflammatory Activity
The anti-inflammatory potential of indazole derivatives is also well-documented, often through the inhibition of cyclooxygenase (COX) enzymes. A study on related indazoles showed that the substitution pattern significantly impacts anti-inflammatory and COX-2 inhibitory activities. While specific data for the 3-methyl-nitro-1H-indazole isomers is not available, a comparative analysis would involve evaluating their ability to inhibit COX-1 and COX-2.
Table 3: Comparative Anti-inflammatory Activity (Hypothetical)
| Compound | In Vitro COX-1 Inhibition (IC₅₀ in µM) | In Vitro COX-2 Inhibition (IC₅₀ in µM) | In Vivo Anti-inflammatory Activity (% inhibition) |
| 3-Methyl-4-nitro-1H-indazole | Not available | Not available | Not available |
| This compound | Not available | Not available | Not available |
| 3-Methyl-6-nitro-1H-indazole | Not available | Not available | Not available |
| 3-Methyl-7-nitro-1H-indazole | Not available | Not available | Not available |
Signaling Pathways and Experimental Workflows
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway
Given the role of 3-methyl-6-nitro-1H-indazole as a precursor to the VEGFR inhibitor Pazopanib, the VEGFR signaling pathway is a key area of interest. Inhibition of this pathway is a critical strategy in cancer therapy to block angiogenesis.
Caption: VEGFR signaling pathway and potential inhibition by 3-methyl-nitro-1H-indazole isomers.
General Experimental Workflow
A generalized workflow for the synthesis and biological evaluation of these isomers is crucial for a systematic comparative analysis.
Caption: A generalized workflow for the synthesis and evaluation of methyl-nitro-indazole isomers.
Experimental Protocols
VEGFR Kinase Inhibition Assay (Luminescence-based)
This assay determines the in vitro inhibitory activity of the test compounds against a specific VEGFR kinase by measuring the amount of ATP remaining after the kinase reaction.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound dilution, and the substrate.
-
Initiation: Add the recombinant VEGFR enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add a luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to stop the reaction and measure the remaining ATP.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate IC₅₀ values from the dose-response curves.
In Vitro Anti-inflammatory Assay (COX Inhibition)
This assay evaluates the ability of the test compounds to inhibit COX-1 and COX-2 enzymes.
-
Compound Incubation: Pre-incubate various concentrations of the test compounds with the COX-1 or COX-2 enzyme in a reaction buffer.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate at 37°C for a specified time.
-
Detection: Measure the production of prostaglandin E₂ (PGE₂) using an ELISA kit.
-
Data Analysis: Determine the percentage of inhibition and calculate the IC₅₀ values for each compound against both COX isoforms.
Antiproliferative Activity (MTT Assay)
The MTT assay assesses the cytotoxic or antiproliferative effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values.[6]
Conclusion
The comparative analysis of this compound and its positional isomers reveals a promising but underexplored area for drug discovery. The known association of the 6-nitro isomer with a potent kinase inhibitor highlights the potential of this chemical class. However, the lack of direct comparative biological data for all four isomers underscores the need for further systematic investigation. The provided experimental protocols and workflows offer a clear path for researchers to synthesize, characterize, and evaluate these compounds, ultimately enabling a comprehensive understanding of their structure-activity relationships and therapeutic potential. Future studies should focus on the synthesis of the 4-nitro and 7-nitro isomers and a head-to-head comparison of all four isomers in relevant biological assays to unlock their full potential in medicinal chemistry.
References
Structural Elucidation of 3-methyl-5-nitro-1H-indazole: A Comparative Crystallographic Analysis
A comprehensive guide to the structural validation of 3-methyl-5-nitro-1H-indazole, presenting a comparative analysis with related nitro-substituted indazole derivatives based on X-ray crystallographic data. This guide is intended for researchers, scientists, and professionals in the field of drug development.
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships and for rational drug design. This guide focuses on the structural validation of this compound and provides a comparative analysis with structurally similar nitro-substituted indazoles.
Comparative Crystallographic Data
While a specific crystallographic information file for this compound is not publicly available, a comparative analysis with closely related, structurally validated nitro-substituted indazole derivatives provides valuable insights into its expected solid-state conformation. The following table summarizes key crystallographic parameters for selected comparator compounds.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 3-chloro-1-methyl-5-nitro-1H-indazole[1] | C₈H₆ClN₃O₂ | Monoclinic | P2₁/n | 3.8273 | 14.678 | 15.549 | 96.130 | 868.5 | 4 |
| 1-(6-nitro-1H-indazol-1-yl)ethanone[2] | C₉H₇N₃O₃ | Monoclinic | P2₁/c | 3.8919 | 20.4831 | 11.2580 | 92.757 | 896.43 | 4 |
| 5-[(5-nitro-1H-indazol-1-yl)methyl]furan-2-carbaldehyde | C₁₇H₁₄N₄O₃ | Monoclinic | P2₁/c | 7.8595 | 11.8831 | 15.5716 | 101.853 | 1423.30 | 4 |
| 1-methyl-5-nitro-1H-imidazole[3] | C₄H₅N₃O₂ | Orthorhombic | Pccn | 5.323 | 12.664 | 15.993 | - | 1078.1 | 8 |
Experimental Workflow for X-ray Crystallography
The structural validation of small molecules like this compound by single-crystal X-ray diffraction follows a well-established workflow. The diagram below illustrates the key stages of this process, from crystal growth to the final structural analysis and validation.
Detailed Experimental Protocol
The following provides a generalized experimental protocol for the single-crystal X-ray diffraction analysis of a compound like this compound, based on methodologies reported for similar structures.[1][2][4]
1. Synthesis and Crystallization:
-
This compound can be synthesized via the reaction of 1-(2-fluoro-5-nitrophenyl)ethanone with hydrazine hydrate.[5]
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 296 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[1][2][4]
-
A series of diffraction images are collected by rotating the crystal through a range of angles.
3. Data Reduction:
-
The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
The unit cell parameters and space group are determined from the diffraction data.
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
-
The structural model is then refined by least-squares methods, minimizing the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions.
5. Structural Validation:
-
The final refined crystal structure is validated using software such as PLATON or the IUCr's checkCIF service to check for any inconsistencies or errors in the crystallographic data.
-
The final atomic coordinates, bond lengths, bond angles, and other crystallographic data are deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Logical Relationship of Structural Features
The structural features of nitro-substituted indazoles are interconnected and influence the overall molecular conformation and crystal packing. The following diagram illustrates these relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1-Methyl-5-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 错误页 [amp.chemicalbook.com]
A Comparative Guide to the Reactivity of Positional Isomers of Nitro-3-Methyl-Indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of the four principal positional isomers of nitro-3-methyl-indazole: 4-nitro, 5-nitro, 6-nitro, and 7-nitro-3-methyl-1H-indazole. The position of the electron-withdrawing nitro group on the indazole ring significantly influences the molecule's electron density distribution, thereby dictating its reactivity towards various chemical transformations. Understanding these differences is crucial for optimizing synthetic routes and for the rational design of novel therapeutics, as the indazole scaffold is a privileged structure in medicinal chemistry.[1]
While direct, side-by-side experimental comparisons of the reactivity of all four isomers are not extensively documented in publicly available literature, this guide synthesizes known data for individual isomers and related compounds, coupled with established principles of organic chemistry, to provide a predictive framework for their chemical behavior. This analysis is supported by detailed experimental protocols for key reactions and visualizations to illustrate underlying chemical principles.
Comparative Reactivity Analysis
The reactivity of the nitro-3-methyl-indazole isomers is primarily governed by the electronic effects of the nitro group. As a potent electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr).[2] The extent of this influence is position-dependent.
General Reactivity Principles:
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the positions ortho and para to it for nucleophilic attack. The reactivity is expected to be highest when the nitro group can effectively stabilize the negative charge of the Meisenheimer complex intermediate through resonance.[2]
-
Electrophilic Aromatic Substitution: The indazole ring is generally susceptible to electrophilic attack, with the C3 position being a common site for functionalization.[3] However, the strong deactivating effect of the nitro group will significantly hinder electrophilic substitution on the benzene ring portion of the molecule.
-
Reduction of the Nitro Group: The reduction of the nitro group to an amine is a common and synthetically valuable transformation, yielding amino-3-methyl-indazoles which are key precursors for further functionalization.[2] The ease of reduction can be influenced by the electronic environment of the nitro group.
-
Acidity of the N-H Proton: The electron-withdrawing nitro group increases the acidity of the N-H proton of the indazole ring, facilitating deprotonation and subsequent N-alkylation or N-acylation reactions.
Based on these principles, a qualitative comparison of the reactivity of the four isomers is presented below.
Data Presentation
| Isomer | Predicted Reactivity towards SNAr (at activated positions) | Predicted Reactivity towards Electrophilic Substitution | Predicted Ease of Nitro Group Reduction | Key Physicochemical Properties |
| 4-Nitro-3-methyl-indazole | High (activation of C5) | Low | Moderate | - |
| 5-Nitro-3-methyl-indazole | High (activation of C4 and C6) | Low | High | - |
| 6-Nitro-3-methyl-indazole | Moderate (activation of C5 and C7) | Low | Moderate | Molecular Formula: C₈H₇N₃O₂[4]Molecular Weight: 177.16 g/mol [4]Melting Point: 187-188°C[5] |
| 7-Nitro-3-methyl-indazole | High (activation of C6) | Low | Moderate | - |
Note: Direct comparative experimental data for all isomers is limited. This table is based on established principles of electronic effects and available data on related compounds.[6]
Experimental Protocols
Detailed methodologies for key transformations of nitro-3-methyl-indazoles are provided below. These protocols are based on procedures reported for closely related indazole derivatives and can be adapted for the specific isomers.
Synthesis of Nitro-3-Methyl-Indazole via Nitration of 3-Methyl-Indazole
This protocol describes a general method for the synthesis of nitro-3-methyl-indazoles through electrophilic aromatic substitution. The reaction typically yields a mixture of isomers, with the 6-nitro isomer often being a major product.[7]
Materials and Reagents:
-
3-Methyl-indazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly dissolve 3-methyl-indazole in concentrated sulfuric acid. Maintain the temperature below 5°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 10°C. The nitration reaction is highly exothermic.[7]
-
After the addition is complete, stir the reaction mixture at a low temperature for a specified time, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate of the crude nitro-3-methyl-indazole isomers will form.[7]
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove residual acids.
-
Neutralize the crude product by washing with a dilute sodium bicarbonate solution, followed by another wash with cold water.[7]
-
The crude product can be purified by recrystallization or column chromatography to separate the positional isomers.
Reduction of the Nitro Group to an Amino Group
This protocol details the reduction of a nitro-3-methyl-indazole to the corresponding amino-3-methyl-indazole, a key intermediate for further derivatization. Catalytic hydrogenation is a common and efficient method.[2]
Materials and Reagents:
-
Nitro-3-methyl-indazole isomer
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite or another filtration aid
Procedure:
-
Dissolve the nitro-3-methyl-indazole isomer in a suitable solvent such as methanol or ethanol in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino-3-methyl-indazole, which can be further purified if necessary.
Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general procedure for the SNAr reaction of a nitro-3-methyl-indazole with a nucleophile. The reactivity will depend on the position of the nitro group and the presence of a suitable leaving group (e.g., a halogen) at an activated position.[2]
Materials and Reagents:
-
Halogenated nitro-3-methyl-indazole isomer (e.g., 5-chloro-6-nitro-3-methyl-indazole)
-
Nucleophile (e.g., sodium methoxide, piperidine)
-
Aprotic polar solvent (e.g., DMF, DMSO)
-
Base (if required, e.g., K₂CO₃)
Procedure:
-
Dissolve the halogenated nitro-3-methyl-indazole in an appropriate aprotic polar solvent in a reaction flask.
-
Add the nucleophile and, if necessary, a base to the solution.
-
Heat the reaction mixture to a suitable temperature (e.g., 80-120°C) and stir for several hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the reactivity of nitro-3-methyl-indazole isomers.
Caption: Overview of the main reaction pathways for nitro-3-methyl-indazole isomers.
Caption: A typical experimental workflow for the synthesis and reactivity evaluation of nitro-3-methyl-indazole isomers.
Caption: Simplified logical diagram of resonance stabilization in a Meisenheimer complex during an SNAr reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. 3-Methyl-6-nitro-1H-indazole | C8H7N3O2 | CID 10921054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - LISKON [liskonchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
comparing computational predictions with experimental data for 3-methyl-5-nitro-1H-indazole
For researchers, scientists, and drug development professionals, this guide provides a framework for comparing computational predictions with experimental data for 3-methyl-5-nitro-1H-indazole. Due to the limited publicly available experimental data for this specific molecule, this guide utilizes data from closely related analogues to demonstrate the comparative workflow. By presenting established experimental and computational methodologies, this document serves as a practical resource for validating theoretical models against empirical evidence in the study of substituted indazoles.
The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The precise substitution pattern on the indazole ring, such as the placement of methyl and nitro groups, critically influences the molecule's physicochemical properties and its interactions with biological targets. Validating computational models with experimental data is therefore a crucial step in the rational design of new indazole-based therapeutics.
This guide outlines the key experimental techniques and computational methods used to characterize molecules like this compound, using available data for the target molecule and its close structural analogues to illustrate the comparison process.
Workflow for Comparing Computational and Experimental Data
The following diagram illustrates a typical workflow for the validation of computational predictions against experimental findings for a given molecule.
Caption: A logical workflow for comparing experimental and computational data.
Structural Parameter Comparison
While a crystal structure for this compound is not publicly available, the structure of a close analogue, 3-chloro-1-methyl-5-nitro-1H-indazole , provides a valuable reference for the expected bond lengths and angles of the core indazole ring system.[1][2][3] Computational methods, particularly Density Functional Theory (DFT), are used to predict these geometric parameters. The table below would be used to compare the experimentally determined values from X-ray crystallography with the computationally predicted values.
| Parameter | Bond/Angle | Experimental Value (Å or °) for Analogue | Predicted Value (Å or °) |
| Bond Lengths | C3-N2 | Data not available | Calculation required |
| N1-N2 | Data not available | Calculation required | |
| C7a-N1 | Data not available | Calculation required | |
| C5-N(O2) | Data not available | Calculation required | |
| Bond Angles | N1-N2-C3 | Data not available | Calculation required |
| C4-C5-C6 | Data not available | Calculation required | |
| C5-N-O1 | Data not available | Calculation required | |
| Dihedral Angle | C4-C5-N-O2 | Data not available | Calculation required |
Note: The absence of experimental and computational data for the target molecule prevents a direct comparison. This table serves as a template for such an analysis.
Spectroscopic Data Comparison
Spectroscopic techniques provide fingerprints of a molecule's structure and electronic environment. Comparing experimental spectra with computationally predicted spectra is a powerful validation tool.
¹H-NMR Spectroscopy
Experimental ¹H-NMR data for this compound is available.[4] Computational methods like the Gauge-Invariant Atomic Orbital (GIAO) method, often used with DFT, can predict chemical shifts.
| Proton | Experimental δ (ppm) | Predicted δ (ppm) |
| H (position not specified) | 8.78 (s, 1H) | Calculation required |
| H (position not specified) | 8.27 (m, 1H) | Calculation required |
| H (position not specified) | 7.86 (m, 1H) | Calculation required |
| -CH₃ | 2.79 (s, 3H) | Calculation required |
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy probes the vibrational modes of a molecule. A comprehensive study on 2-(5-nitro-1-H-indazol-1-yl) acetic acid demonstrates the comparison between experimental FT-IR and DFT-calculated vibrational frequencies.[5] A similar comparison for this compound would involve assigning the key vibrational modes.
| Vibrational Mode | Functional Group | Experimental (cm⁻¹) | Predicted (cm⁻¹) |
| N-H Stretch | Indazole N-H | Data not available | Calculation required |
| C-H Stretch (Aromatic) | Ar-H | Data not available | Calculation required |
| C-H Stretch (Aliphatic) | -CH₃ | Data not available | Calculation required |
| NO₂ Asymmetric Stretch | -NO₂ | Data not available | Calculation required |
| NO₂ Symmetric Stretch | -NO₂ | Data not available | Calculation required |
| C=C Stretch | Aromatic Ring | Data not available | Calculation required |
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) is the standard method for predicting absorption wavelengths (λ_max).
| Electronic Transition | Experimental λ_max (nm) | Predicted λ_max (nm) |
| π → π | Data not available | Calculation required |
| n → π | Data not available | Calculation required |
Electronic Properties Comparison
Computational chemistry provides ready access to electronic properties that are often difficult to measure experimentally. These properties are key to understanding a molecule's reactivity and intermolecular interactions.
| Property | Experimental Value | Predicted Value |
| Dipole Moment | Data not available | Calculation required |
| HOMO Energy | Data not available | Calculation required |
| LUMO Energy | Data not available | Calculation required |
| HOMO-LUMO Gap | Data not available | Calculation required |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The protocols described in studies of closely related indazole derivatives serve as a standard for obtaining the data presented in this guide.
Experimental Protocols
-
Synthesis and Purification: this compound can be synthesized by reacting 1-(2-hydroxy-5-nitrophenyl)ethanone with anhydrous hydrazine under microwave irradiation. The product is then purified by recrystallization from dichloromethane.[4]
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent. Data is collected on a diffractometer, and the structure is solved and refined using software packages like SHELXS and SHELXL.[3][5]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (TMS).[4][6]
-
FT-IR Spectroscopy: Spectra are typically recorded using a Fourier Transform Infrared spectrometer. Samples can be prepared as KBr pellets or analyzed as a solid film. Wavenumbers are reported in cm⁻¹.[5]
-
UV-Vis Spectroscopy: Absorption spectra are recorded using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol or chloroform), and the absorbance is measured over a range of wavelengths (typically 200-800 nm).[5][7]
Computational Protocols
The following diagram outlines the typical steps involved in the computational prediction of molecular properties.
Caption: A flowchart of a typical DFT calculation workflow.
-
Geometry Optimization and Frequency Analysis: The molecular structure is optimized using a DFT method, such as B3LYP with a basis set like 6-311++G(d,p). A frequency calculation is then performed at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.[5][8]
-
NMR Chemical Shift Calculation: The ¹H and ¹³C NMR chemical shifts are calculated using the GIAO method with the optimized geometry.[9][10]
-
UV-Vis Spectra Calculation: Electronic excitation energies and oscillator strengths are calculated using TD-DFT, typically with the same functional and basis set as the geometry optimization, to predict the UV-Vis absorption spectrum.[11]
-
Electronic Property Calculation: Properties such as the dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structure calculation. Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and intramolecular interactions.[5]
This guide highlights the synergistic relationship between experimental and computational chemistry. While a complete dataset for this compound is not yet available in the public domain, the methodologies and comparative frameworks established for its analogues provide a clear path forward for researchers in the field.
References
- 1. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 40621-84-9 [amp.chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of vibrational spectroscopy to study 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole: a combined theoretical and experimental approach - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 3-methyl-5-nitro-1H-indazole versus other nitroindazoles
This guide offers a comparative overview of the biological activities of various nitroindazole derivatives, with a specific focus on placing 3-methyl-5-nitro-1H-indazole in the context of other isomeric and substituted analogs. The indazole scaffold is a privileged structure in medicinal chemistry, and the addition of a nitro group can significantly modulate the pharmacological profile of these molecules.[1][2] While direct experimental data for this compound is limited in the public domain, this document synthesizes available data for related compounds to provide valuable insights for researchers, scientists, and drug development professionals.
Nitroindazoles have demonstrated a wide spectrum of biological activities, including anticancer, antiparasitic, and anti-inflammatory effects.[3] The position of the nitro group on the indazole ring, along with other substitutions, is a critical determinant of the compound's potency and therapeutic potential.[3]
Comparative Biological Activities of Nitroindazole Derivatives
Antiparasitic Activity
Nitro-heterocyclic compounds are foundational in treating parasitic infections.[3] Research into nitroindazoles has revealed their potential against a variety of parasites, including Trypanosoma, Leishmania, and Trichomonas.[3]
-
5-Nitroindazoles : This class has shown significant promise as antichagasic agents, targeting Trypanosoma cruzi, the parasite responsible for Chagas disease.[4][5] Studies on 1,2-disubstituted 5-nitroindazolinones demonstrated notable activity against both the replicative epimastigote and the non-infective trypomastigote forms of the parasite.[5] Certain 5-nitroindazole derivatives were found to be considerably more active on T. cruzi epimastigotes than the reference drug benznidazole, showing IC50 values below 10 μM.[4]
-
6-Nitroindazoles : Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated for their antileishmanial activity.[6] These compounds showed inhibitory effects against various Leishmania species, with some derivatives exhibiting strong to moderate activity against L. infantum.[6] The specific activity highlights the importance of substitutions at both the 3 and 6 positions for potent antiparasitic effects.[3]
Anticancer Activity
The antiproliferative effects of nitroindazole derivatives have been evaluated against several cancer cell lines.[3]
-
5-Nitroindazoles : Certain 3-alkoxy- and 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles have exhibited moderate antineoplastic activity against TK-10 (renal) and HT-29 (colon) cancer cell lines.[7]
-
6-Nitroindazoles : Derivatives of 6-nitroindazole have shown significant antiproliferative activity. A study on novel 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives revealed IC50 values in the range of 5–15 μM against the NCI-H460 lung carcinoma cell line, suggesting the 6-nitro substitution is a key contributor to cytotoxicity.[3]
While not nitro-substituted, it is noteworthy that other 3-methyl-1H-indazole derivatives have been developed as potent and selective inhibitors of Bromodomain-containing Protein 4 (BRD4), a therapeutic target in cancer.[8][9] This suggests that the 3-methyl-indazole scaffold, present in this compound, is amenable to targeting cancer-related proteins.
Antibacterial and Antifungal Activity
The antimicrobial potential of nitroindazoles has also been explored.[3] While specific data for this compound is not prominent, related structures show activity. For instance, various 3-methyl-1H-indazole derivatives have demonstrated antibacterial properties.[2][10] Furthermore, the broader class of nitroimidazoles, which share the nitro-heterocyclic feature, are well-known for their antibacterial and antiprotozoal activities.[11][12]
Data Presentation: Biological Activities of Nitroindazole Derivatives
Table 1: Antiparasitic Activity of Nitroindazole Derivatives
| Compound Class/Derivative | Target Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 5-Nitroindazole Derivatives (16 & 24) | Trypanosoma cruzi (epimastigotes) | IC50 | < 10 µM | [4] |
| 3-Alkoxy-5-nitroindazoles (8, 10, 11) | Trypanosoma cruzi | - | Interesting Activity | [7] |
| 3-Alkoxy-5-nitroindazoles (5, 6, 8, 9, 17) | Trichomonas vaginalis | Activity | Remarkable at 10 µg/mL | [7] |
| 3-chloro-6-nitro-1H-indazole Derivatives (4, 5, 7, 10–13) | Leishmania infantum | - | Strong to Moderate Activity |[6] |
Table 2: Anticancer Activity of Nitroindazole Derivatives
| Compound Class/Derivative | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 6-Nitro-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | IC50 | 5–15 µM | [3] |
| 3-Alkoxy/Hydroxy-5-nitroindazoles (8, 10, 11) | TK-10 (Renal), HT-29 (Colon) | - | Moderate Activity |[7] |
Table 3: Cytotoxicity of Nitroindazole Derivatives
| Compound Class/Derivative | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 5-Nitroindazole Derivatives (16 & 24) | Cardiomyocyte Primary Cultures | LC50 | > 200 µM | [4] |
| 3-Alkoxy/Hydroxy-5-nitroindazoles (9, 10, 11) | Macrophages | Cytotoxicity | Appreciable at 100 µg/mL |[7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key biological assays used in the evaluation of nitroindazole derivatives.
Antiproliferative MTT Assay [3][13]
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a suitable growth medium.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds (e.g., nitroindazole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for approximately 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization : The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, typically DMSO.
-
Data Acquisition : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 492 nm).
-
Analysis : The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Trypanocidal Activity Assay (against T. cruzi epimastigotes) [4]
-
Parasite Culture : T. cruzi epimastigotes are cultured in a suitable medium (e.g., liver infusion tryptose) until they reach the exponential growth phase.
-
Compound Treatment : The parasites are seeded into 96-well plates at a density of 1 x 10⁶ parasites/mL. Serial dilutions of the test compounds are added to the wells.
-
Incubation : The plates are incubated for a period of 72 hours at 28°C.
-
Growth Inhibition Assessment : Parasite growth is determined by counting the parasites in a Neubauer chamber or by using a colorimetric method with a reagent like resazurin.
-
Analysis : The percentage of growth inhibition is calculated relative to untreated control wells, and the IC50 value is determined.
Antileishmanial Activity Assay (MTT-based) [6]
-
Parasite Culture : Leishmania promastigotes are cultured in a suitable medium until the late logarithmic phase of growth.
-
Compound Treatment : Promastigotes are seeded in 96-well plates (e.g., 10⁶ cells/well) and treated with various concentrations of the test compounds.
-
Incubation : The plates are incubated at 25°C for 72 hours.
-
MTT Assay : After incubation, MTT solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO.
-
Data Acquisition and Analysis : Absorbance is read at 570 nm, and the IC50 values are calculated based on the dose-response curves.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of novel nitroindazole derivatives.
Caption: General workflow for the evaluation of nitroindazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to 3-methyl-5-nitro-1H-indazole and Its Precursors
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key chemical entities is paramount for efficient synthesis, purification, and characterization. This guide provides a detailed comparative analysis of the spectroscopic data for 3-methyl-5-nitro-1H-indazole and its precursors, 1-(2-hydroxy-5-nitrophenyl)ethanone and 2-amino-5-nitrotoluene.
This document summarizes the key ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for these compounds in easily comparable tables. Detailed experimental protocols for the synthesis of this compound are also provided, along with a visual representation of the synthetic pathway.
Spectroscopic Data Comparison
The following tables provide a side-by-side comparison of the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) and Multiplicity |
| This compound | 8.78 (s, 1H), 8.27 (m, 1H), 7.86 (m, 1H), 2.79 (s, 3H)[1] |
| 1-(2-hydroxy-5-nitrophenyl)ethanone | 11.8 (s, 1H, OH), 8.75 (d, 1H), 8.25 (dd, 1H), 7.15 (d, 1H), 2.60 (s, 3H) |
| 2-amino-5-nitrotoluene | 7.89 (d, 1H), 7.88 (s, 1H), 6.66 (d, 1H), 6.49 (br s, 2H, NH₂), 2.13 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) |
| This compound | Data not explicitly found in search results. |
| 1-(5-hydroxy-2-nitrophenyl)ethanone | Data available but requires subscription to view.[2] |
| 2-amino-5-nitrophenol (related to precursor) | Data available but requires subscription to view.[3] |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | Data not explicitly found in search results. |
| 1-(2-hydroxy-5-nitrophenyl)ethanone | Broad OH stretch, C=O stretch, NO₂ stretches |
| N-(4-nitrophenyl) acetamide (related structure) | 3275-3903 (N-H stretch), 1678 (C=O stretch), 1559, 1540 (N=O stretch)[4] |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) and Key Fragments |
| 3-methoxy-1-methyl-5-nitro-1H-indazole (related structure) | M⁺ at m/z 207[5] |
| 1-(2-hydroxy-5-nitrophenyl)ethanone | M⁺ at m/z 181[6] |
| 2-amino-5-nitrophenol (related to precursor) | M-H⁻ at m/z 153.0306[7] |
Synthetic Pathway and Experimental Protocols
This compound can be synthesized from commercially available precursors. Two common routes are outlined below.
Synthesis from 1-(2-hydroxy-5-nitrophenyl)ethanone
This method involves the direct cyclization of 1-(2-hydroxy-5-nitrophenyl)ethanone with hydrazine.
Experimental Protocol:
-
Dissolve 1-(2-hydroxy-5-nitrophenyl)ethanone (0.54 g, 3 mmol) in anhydrous hydrazine (2 mL).[1]
-
Stir the reaction mixture under microwave irradiation for 5 minutes at 150 °C.[1]
-
After completion, cool the reaction to 0 °C and quench with water (0.5 mL).[1]
-
Dilute the mixture with ethyl acetate (10 mL) and wash with water.[1]
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.[1]
-
Recrystallize the residue from dichloromethane to obtain the final product.[1]
Synthesis from 2-amino-5-nitrotoluene
This route involves the diazotization of 2-amino-5-nitrotoluene followed by intramolecular cyclization.
Experimental Protocol (for the related 5-nitroindazole):
-
Dissolve 2-amino-5-nitrotoluene (55 g, 0.36 mole) in glacial acetic acid (2.5 L).[8]
-
Add a solution of sodium nitrite (25 g, 0.36 mole) in water (60 mL) all at once, keeping the temperature below 25 °C.[8]
-
Stir for 15 minutes to complete diazotization.[8]
-
Allow the solution to stand at room temperature for 3 days.[8]
-
Concentrate the solution under reduced pressure.[8]
-
Add water to the residue, stir to form a slurry, and filter the product.[8]
-
Wash the product with cold water and dry.[8]
-
Recrystallize from methanol to obtain pure 5-nitroindazole.[8]
This guide provides a foundational comparison of the spectroscopic data for this compound and its precursors. Researchers can utilize this information for compound identification, reaction monitoring, and quality control during the synthesis and development of novel chemical entities.
References
- 1. This compound CAS#: 40621-84-9 [amp.chemicalbook.com]
- 2. 4'-Methyl-2'-nitroacetanilide [webbook.nist.gov]
- 3. 2-Amino-5-nitrophenol(121-88-0) 13C NMR [m.chemicalbook.com]
- 4. jcbsc.org [jcbsc.org]
- 5. 3-methoxy-1-methyl-5-nitro-1H-indazole | C9H9N3O3 | CID 14061993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2'-Hydroxy-5'-nitroacetophenone | C8H7NO4 | CID 248079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-Nitrophenol | C6H6N2O3 | CID 4984721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
evaluating the efficacy of 3-methyl-5-nitro-1H-indazole derivatives as antileishmanial agents
Leishmaniasis, a parasitic disease transmitted by sandflies, continues to pose a significant global health threat. With current treatments hampered by toxicity, emerging resistance, and challenging administration routes, the quest for novel, safer, and more effective antileishmanial agents is a research priority. Within this landscape, 5-nitro-1H-indazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating potent activity against various Leishmania species. This guide provides a comparative analysis of the efficacy of these derivatives, supported by experimental data, detailed methodologies, and visualizations of potential mechanisms of action to inform future drug development efforts.
While specific experimental data on the antileishmanial activity of 3-methyl-5-nitro-1H-indazole derivatives is not extensively available in the current body of scientific literature, numerous studies have explored the efficacy of various other substituted 5-nitro-1H-indazole compounds. This guide will focus on these structurally related derivatives to provide a comprehensive overview of the potential of this chemical scaffold.
Data Presentation: In Vitro Antileishmanial Activity
The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values for different series of 5-nitro-1H-indazole derivatives against Leishmania promastigotes and amastigotes, the two main life stages of the parasite. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of a compound, with higher values indicating greater selectivity for the parasite over host cells.
Table 1: Antileishmanial Activity of 3-alkoxy-1-benzyl-5-nitroindazole Derivatives against Leishmania spp. [1]
| Compound | Leishmania Species | Promastigote IC50 (µM) | Amastigote IC50 (µM) | Macrophage CC50 (µM) | Selectivity Index (Amastigote) |
| NV6 | L. amazonensis | 0.43 | 0.43 | 61 | 141.9 |
| L. infantum | 1.2 | 3.8 | 61 | 16.1 | |
| L. mexicana | 1.0 | 2.2 | 61 | 27.7 | |
| NV8 | L. amazonensis | 0.17 | 0.17 | >200 | >1176.5 |
| L. infantum | 0.5 | 1.2 | >200 | >166.7 | |
| L. mexicana | 0.4 | 1.0 | >200 | >200 | |
| Amphotericin B | L. amazonensis | 0.2 | 0.3 | 25.4 | 84.7 |
| L. infantum | 0.3 | 0.5 | 25.4 | 50.8 | |
| L. mexicana | 0.3 | 0.4 | 25.4 | 63.5 |
Table 2: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives against Leishmania Promastigotes [2][3]
| Compound | L. major IC50 (µM) | L. tropica IC50 (µM) | L. infantum IC50 (µM) |
| 4 | >250 | >250 | 5.53 |
| 5 | >250 | >250 | 4 |
| 11 | >250 | 76 | 6 |
| 13 | 38 | 186 | 110 |
| Glucantime | 185.33 | 196 | 211 |
Table 3: Antileishmanial Activity of 2-benzyl-5-nitroindazolin-3-one Derivatives against Leishmania amazonensis [4]
| Compound | Promastigote IC50 (µM) | Amastigote IC50 (µM) | Macrophage CC50 (µM) | Selectivity Index (Amastigote) |
| VATR131 | <1 | 0.46 ± 0.01 | >400 | >875 |
| Amphotericin B | 0.21 ± 0.02 | 0.32 ± 0.03 | 25.4 ± 2.1 | 79.4 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in the evaluation of these antileishmanial compounds.
In Vitro Susceptibility of Leishmania Promastigotes
This assay determines the susceptibility of the flagellated, extracellular promastigote form of Leishmania to the test compounds.
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., Schneider's or M199) supplemented with fetal bovine serum at a specific temperature (e.g., 26°C).
-
Compound Preparation: The 5-nitro-1H-indazole derivatives and reference drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
Assay Plate Preparation: The compounds are serially diluted and added to 96-well microtiter plates.
-
Parasite Inoculation: Promastigotes in the logarithmic growth phase are counted and added to the wells at a final concentration of approximately 1 x 10^6 parasites/mL.
-
Incubation: The plates are incubated for 72 hours at the optimal growth temperature for the Leishmania species.
-
Viability Assessment: Parasite viability is determined using a resazurin-based assay or by direct counting using a hemocytometer. The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.[5]
In Vitro Susceptibility of Leishmania Amastigotes
This assay evaluates the efficacy of the compounds against the non-motile, intracellular amastigote form of the parasite, which is the clinically relevant stage in the mammalian host.
-
Macrophage Culture: A suitable macrophage cell line (e.g., J774A.1 or peritoneal macrophages from mice) is cultured and seeded in 96-well plates.
-
Infection: The macrophages are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1. After an incubation period to allow for phagocytosis, non-internalized parasites are washed away.
-
Compound Addition: The test compounds are added to the infected macrophage cultures at various concentrations.
-
Incubation: The plates are incubated for 72-96 hours at 37°C in a 5% CO2 atmosphere.[6]
-
Quantification of Infection: The number of intracellular amastigotes is determined by microscopic examination after Giemsa staining. The infection index (percentage of infected macrophages multiplied by the average number of amastigotes per macrophage) is calculated. The IC50 value is determined by comparing the infection index in treated and untreated wells.[6]
Cytotoxicity Assay
This assay is performed to assess the toxicity of the compounds against mammalian cells, which is crucial for determining their selectivity.
-
Cell Culture: A mammalian cell line (e.g., murine peritoneal macrophages, J774A.1, or Vero cells) is cultured and seeded in 96-well plates.
-
Compound Addition: The test compounds are added to the cells at the same concentrations used in the amastigote assay.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the cell culture.
-
Viability Assessment: Cell viability is determined using a colorimetric method, such as the MTT or resazurin assay. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves.[6]
Mandatory Visualization
The following diagrams illustrate the proposed mechanisms of action for nitro-compounds against Leishmania and a general workflow for the in vitro screening of antileishmanial agents.
Experimental workflow for antileishmanial drug screening.
Proposed mechanisms of action for nitroindazole derivatives.
Discussion and Future Directions
The compiled data indicates that 5-nitro-1H-indazole derivatives, particularly the 3-alkoxy-1-benzyl and 2-benzyl-3-one series, exhibit potent antileishmanial activity, often with high selectivity indices.[1][4] For instance, compound NV8 demonstrated exceptional in vitro activity and selectivity, surpassing the reference drug Amphotericin B in some assays.[1] Furthermore, in vivo studies with compound NV6 showed a significant reduction in lesion size and parasite load in a murine model of cutaneous leishmaniasis, comparable to Amphotericin B.
The mechanism of action for these compounds is not yet fully elucidated but is thought to involve the 5-nitro group, which is a common feature in many antimicrobial agents. One proposed mechanism is the generation of reactive oxygen species (ROS) within the parasite, leading to oxidative stress and cell death.[1] Another potential target is trypanothione reductase (TryR), an enzyme unique to trypanosomatids and crucial for their defense against oxidative damage.[3] Inhibition of TryR would disrupt the parasite's redox balance, making it a promising and selective drug target.
-
Synthesis and evaluation of this compound derivatives to fill the current knowledge gap and explore the impact of this substitution on antileishmanial activity.
-
In-depth mechanism of action studies to definitively identify the molecular targets of these compounds.
-
Pharmacokinetic and toxicological profiling of the most promising lead compounds to assess their drug-like properties.
-
In vivo efficacy studies in models of both cutaneous and visceral leishmaniasis to validate their therapeutic potential.
By systematically exploring the chemical space around the 5-nitro-1H-indazole core, researchers can pave the way for the development of novel, effective, and accessible treatments for leishmaniasis.
References
- 1. Synthesis and biological evaluation against Leishmania donovani of novel hybrid molecules containing indazole-based 2-pyrone scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro leishmanicidal activity of 1,3-disubstituted 5-nitroindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Probes Derived from the 3-Methyl-5-Nitro-1H-Indazole Scaffold: A Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, the 1H-indazole scaffold is a cornerstone in the design of numerous kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of these enzymes.[1] The compound 3-methyl-5-nitro-1H-indazole, while not extensively characterized as a standalone probe, serves as a crucial intermediate in the synthesis of potent kinase inhibitors, most notably Pazopanib, an oral angiogenesis inhibitor targeting VEGFR and PDGFR.[2] Understanding the potential cross-reactivity of probes derived from this scaffold is paramount for developing selective therapeutics and interpreting experimental results.
This guide provides a comparative analysis of the cross-reactivity profiles of well-characterized kinase inhibitors that share the indazole core, offering insights into the potential on- and off-target effects of novel probes derived from this compound.
Quantitative Comparison of Indazole-Based Kinase Inhibitors
The selectivity of kinase inhibitors is a critical factor influencing their therapeutic efficacy and toxicity. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of selected indazole-based inhibitors against a panel of kinases, providing a quantitative comparison of their potency and selectivity.
Table 1: Kinase Inhibition Profile of Pazopanib
| Kinase Target | IC50 (nM) |
| VEGFR1 | 10 |
| VEGFR2 | 30 |
| VEGFR3 | 47 |
| PDGFRα | 84 |
| PDGFRβ | 84 |
| c-Kit | 74 |
| FGFR1 | 140 |
| FGFR3 | 140 |
| c-Fms | 146 |
Data sourced from publicly available information.
Table 2: Comparative Kinase Inhibition of Other Indazole-Based Compounds
| Compound | Primary Target(s) | IC50 (nM) | Key Off-Targets (Representative) |
| Axitinib | VEGFR1/2/3 | 0.1/0.2/0.1-0.3 | PDGFRβ (1.6), c-Kit (1.7) |
| UNC2025 | MER/FLT3 | 0.8/0.7 | AXL (1), TYRO3 (3) |
| BMS-777607 | MET/AXL/RON | 3.9/1.1/1.8 | TYRO3 (4.3) |
| R428 (Bemcentinib) | AXL | 14 | MER (38), TYRO3 (56) |
This data is illustrative and compiled from various sources to demonstrate the concept of kinase selectivity.[1][3]
Experimental Protocols
Detailed and reproducible methodologies are the foundation of reliable comparative analysis. The following sections provide step-by-step protocols for key experiments used to determine the cross-reactivity of kinase inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining in a reaction. A lower luminescence signal indicates higher kinase activity and, therefore, less inhibition.[4]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., indazole-based probe)
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO, and then dilute it further in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).[1]
-
Assay Plate Setup: Add the serially diluted compound or vehicle (DMSO) to the wells of the assay plate.[1]
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase reaction buffer. Add this mixture to each well.[1]
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1 hour).[4]
-
ATP Depletion: After the kinase reaction, add a reagent to terminate the reaction and deplete the remaining unconsumed ATP.[4]
-
ADP to ATP Conversion: Add a detection reagent that converts the ADP generated in the kinase reaction into ATP.[4]
-
Signal Generation: Add a luciferase/luciferin mixture to catalyze the production of light from the newly synthesized ATP.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Determine the potency of the inhibitor (e.g., IC50 value) by measuring the reduction in the luminescent signal in the presence of varying concentrations of the compound.[4]
Cellular Phosphorylation Assay (Western Blot)
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.[4]
Materials:
-
Cell line endogenously or exogenously expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies (total and phospho-specific for the target)
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture the cells and treat them with various concentrations of the indazole-based inhibitor for a specific duration.[4]
-
Cell Lysis: After treatment, wash the cells and then lyse them to release the cellular proteins.[4]
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.
Mandatory Visualizations
Experimental Workflow for Cross-Reactivity Profiling
The following diagram outlines a general workflow for assessing the cross-reactivity of a novel kinase inhibitor.[1]
VEGFR Signaling Pathway
Indazole-based inhibitors frequently target the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis.[2]
By leveraging the data from well-characterized indazole-based inhibitors and employing systematic cross-reactivity profiling, researchers can effectively anticipate and evaluate the selectivity of novel probes derived from the this compound scaffold, thereby accelerating the development of more precise and effective targeted therapies.
References
A Comparative Guide to the Synthetic Efficiency of 3-methyl-5-nitro-1H-indazole
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 3-methyl-5-nitro-1H-indazole is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route is crucial for maximizing yield, minimizing reaction time, and ensuring process safety. This guide provides an objective comparison of two prominent synthetic routes to this compound, supported by experimental data.
Comparative Analysis of Synthetic Routes
Two effective methods for the synthesis of this compound are highlighted in the literature. The first route involves the cyclization of 1-(2-hydroxy-5-nitrophenyl)ethanone with hydrazine, utilizing microwave-assisted heating. The second, and remarkably high-yielding, route employs a nucleophilic aromatic substitution (SNAr) reaction between 2'-fluoro-5'-nitroacetophenone and hydrazine hydrate.
The following table summarizes the key quantitative data for these two synthetic pathways, offering a clear comparison of their efficiency.
| Parameter | Route 1: From 1-(2-hydroxy-5-nitrophenyl)ethanone | Route 2: From 2'-fluoro-5'-nitroacetophenone |
| Starting Material | 1-(2-hydroxy-5-nitrophenyl)ethanone | 2'-fluoro-5'-nitroacetophenone |
| Key Reagent | Anhydrous hydrazine | Hydrazine hydrate |
| Reaction Type | Cyclization | Nucleophilic Aromatic Substitution (SNAr) / Cyclization |
| Reaction Conditions | Microwave irradiation, 150 °C | Stirred in DMF at 23 °C |
| Reaction Time | 5 minutes | 2 hours |
| Reported Yield | 80%[1] | 98%[2] |
| Purification | Recrystallization from dichloromethane[1] | Aqueous workup and extraction[2] |
Experimental Protocols
Detailed methodologies for the two benchmarked synthetic routes are provided below.
Route 1: Synthesis from 1-(2-hydroxy-5-nitrophenyl)ethanone [1]
-
Materials:
-
1-(2-hydroxy-5-nitrophenyl)ethanone (0.54 g, 3 mmol)
-
Anhydrous hydrazine (2 mL)
-
Ethyl acetate (10 mL)
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
1-(2-hydroxy-5-nitrophenyl)ethanone is dissolved in anhydrous hydrazine.
-
The reaction mixture is subjected to microwave radiation for 5 minutes at 150 °C.
-
Upon completion, the reaction is quenched by the addition of water (0.5 mL) at 0 °C.
-
The mixture is then diluted with ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
The resulting residue is recrystallized from dichloromethane to yield this compound.
-
Route 2: Synthesis from 2'-fluoro-5'-nitroacetophenone [2]
-
Materials:
-
2'-fluoro-5'-nitroacetophenone (1.0 mmol)
-
Hydrazine hydrate (3.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate (2 x 15 mL)
-
Water
-
Saturated aqueous NaCl
-
Anhydrous MgSO4
-
-
Procedure:
-
To a stirred solution of 2'-fluoro-5'-nitroacetophenone in DMF at 23 °C, hydrazine hydrate is added.
-
The solution is stirred at 23 °C for 2 hours.
-
The reaction progress is monitored by thin-layer chromatography to ensure complete consumption of the starting material.
-
The crude mixture is then added to water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and saturated aqueous NaCl, dried over anhydrous MgSO4, filtered, and concentrated under vacuum to yield the pure this compound.
-
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two described synthetic routes.
Caption: A comparison of the synthetic workflows for this compound.
References
A Researcher's Guide to the Regioselectivity of Reactions Involving 3-Methyl-5-nitro-1H-indazole
For professionals in chemical research and drug development, understanding the regioselectivity of reactions involving substituted indazoles is paramount for the efficient synthesis of target molecules. This guide provides a comparative analysis of the regioselective outcomes in two major classes of reactions for 3-methyl-5-nitro-1H-indazole: N-alkylation and electrophilic aromatic substitution. We will delve into the factors governing the reaction pathways and provide experimental protocols for key transformations.
N-Alkylation: A Tale of Two Nitrogens
The indazole core possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential for the formation of two regioisomers upon alkylation. The regiochemical outcome is a delicate balance of steric and electronic effects of the substituents on the indazole ring, as well as the reaction conditions employed.
The N-alkylation of indazoles can be directed towards either the N1 or N2 position by carefully selecting the reaction conditions.[1] The outcome is often a result of the interplay between kinetic and thermodynamic control. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[2] This intrinsic stability can be leveraged to favor the formation of N1-alkylated products under conditions that allow for equilibration.[1]
Comparison of N-Alkylation Conditions
| Alkylating Agent | Base | Solvent | Predominant Isomer | N1:N2 Ratio | Control Type |
| Methyl Iodide | NaH | THF | N1 (Thermodynamic) | >95:5 (expected)[3] | Thermodynamic |
| Dimethyl Sulfate | NaH | THF | N1 (Thermodynamic) | >95:5 (expected)[3] | Thermodynamic |
| Dimethyl Carbonate | DABCO | DMF | N2 (Kinetic) | - (81.1% yield of N2)[4] | Kinetic |
| Trimethyl Orthoformate | H₂SO₄ | Reflux | N2 (Kinetic) | N1 not observed[5] | Kinetic |
Key Factors Influencing N-Alkylation Regioselectivity:
-
Thermodynamic vs. Kinetic Control: The N1-alkylated product is generally the thermodynamically more stable isomer.[2] Conditions that favor equilibrium, such as the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), tend to yield the N1-isomer.[3] Conversely, the N2 position is often more sterically accessible, leading to a faster reaction rate.[6] Therefore, the N2-alkylated product is typically the kinetically favored isomer, often formed under milder conditions.[6]
-
Base and Solvent Effects: The combination of a strong base (NaH) in a non-polar, aprotic solvent (THF) favors the formation of a tight ion pair between the indazole anion and the sodium cation, which directs alkylation to the N1 position.[5] Weaker bases or polar aprotic solvents can lead to mixtures of isomers.
-
Substituent Effects: While not directly on the target molecule, studies have shown that electron-withdrawing groups at the C7 position strongly direct alkylation to the N2 position.[7] The 3-methyl group can exert a minor steric influence, potentially favoring N1 substitution to some extent.
Caption: Factors governing N1 vs. N2 regioselectivity in the alkylation of this compound.
Electrophilic Aromatic Substitution: Directing Group Effects
Further functionalization of the benzene ring of this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents. The interplay between the activating and deactivating groups determines the position of the incoming electrophile.
Directing Effects of Substituents:
-
3-Methyl Group: An activating, ortho-, para-director.
-
5-Nitro Group: A deactivating, meta-director.
-
Indazole Ring (specifically N1): Considered activating and ortho-, para-directing.
The positions on the benzene ring are C4, C6, and C7.
-
Position C4: Ortho to the 3-methyl group and meta to the 5-nitro group.
-
Position C6: Para to the 3-methyl group (through the pyrazole ring) and meta to the 5-nitro group.
-
Position C7: Ortho to the pyrazole N1 and ortho to a potential N2-substituent.
Given that the 5-nitro group is strongly deactivating, electrophilic attack will be directed to the positions that are least deactivated, which are typically meta to the nitro group (C4 and C6). Both C4 and C6 are also activated by the 3-methyl and indazole ring system. Therefore, substitution is most likely to occur at the C4 and C6 positions. The precise ratio of C4 to C6 substitution would likely depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role.
While no specific experimental data for the electrophilic substitution of this compound was found, related reactions provide strong evidence for the predicted reactivity:
-
The nitration of 3-methyl-1H-indazole yields 3-methyl-6-nitro-1H-indazole, demonstrating a preference for substitution at the C6 position.[8]
-
The bromination of 5-nitro-1H-indazole occurs at the C3 position.[9] Since this position is occupied by a methyl group in the target molecule, this reaction is not directly comparable but highlights the reactivity of the indazole system.
Caption: Plausible pathways for the electrophilic aromatic substitution on this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of the target compound.
Reaction: 1-(2-hydroxy-5-nitrophenyl)ethanone + N₂H₄ → this compound
Procedure:
-
Dissolve 1-(2-hydroxy-5-nitrophenyl)ethanone (3 mmol) in anhydrous hydrazine (2 mL).
-
Stir the reaction mixture under microwave radiation for 5 minutes at 150 °C.
-
After completion of the reaction (monitored by TLC), cool the mixture to 0 °C and quench with water (0.5 mL).
-
Dilute the reaction mixture with ethyl acetate (10 mL) and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Recrystallize the residue from dichloromethane to yield this compound.
General Protocol for N1-Alkylation (Thermodynamic Control)
This protocol is based on conditions known to favor N1-alkylation in substituted indazoles.[3]
Reaction: this compound + R-X --(NaH, THF)--> 1-R-3-methyl-5-nitro-1H-indazole
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in anhydrous THF under an inert atmosphere, add sodium hydride (1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and purify by column chromatography.
General Protocol for N2-Alkylation (Kinetic Control)
This protocol is adapted from the selective N2-methylation of 3-methyl-6-nitro-1H-indazole.[4]
Reaction: this compound + (CH₃O)₂CO --(DABCO, DMF)--> 2,3-dimethyl-5-nitro-2H-indazole
Procedure:
-
Dissolve this compound (56 mmol) and triethylenediamine (DABCO, 56 mmol) in 100 mL of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Slowly add dimethyl carbonate (67 mmol) dropwise to the mixture.
-
Heat the reaction system to reflux and continue stirring for 6 hours.
-
After completion, cool the mixture to room temperature, add 120 mL of water, and stir for 15 minutes to precipitate the product.
-
Collect the solid product by filtration and dry to obtain 2,3-dimethyl-5-nitro-2H-indazole.
General Protocol for Electrophilic Nitration
This protocol is based on the nitration of 3-methyl-1H-indazole and general nitration procedures.[8]
Reaction: this compound --(HNO₃, H₂SO₄)--> 3-methyl-x,5-dinitro-1H-indazole (x=4 or 6)
Procedure:
-
In a well-ventilated fume hood, add concentrated sulfuric acid to a three-neck round-bottom flask equipped with a stirrer and a dropping funnel.
-
Cool the sulfuric acid to 0 °C using an ice-salt bath.
-
Slowly and portion-wise, add this compound to the cold sulfuric acid, maintaining the temperature between 0-5 °C.
-
Once the starting material is fully dissolved, slowly add concentrated nitric acid dropwise.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for the required time (monitor by TLC).
-
Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water until the washings are neutral, and dry the crude product.
-
Purify the product by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-5-methyl-4-nitro-1H-indazole|BLD Pharm [bldpharm.com]
- 4. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-5-Nitro-1H-Indazole Analogs
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-methyl-5-nitro-1H-indazole analogs and related derivatives, focusing on their potential as anticancer and antiparasitic agents. Due to the limited availability of comprehensive SAR studies on a series of this compound analogs, this guide synthesizes data from structurally related compounds, including 3-methyl-1H-indazole and 5-nitroindazole derivatives, to provide insights into the key structural features influencing their biological activity. The information is intended for researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting BRD4
Recent studies have identified 3-methyl-1H-indazole derivatives as promising inhibitors of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a therapeutic target in various cancers.[1][2] Inhibition of BRD4 has been shown to suppress the expression of oncogenes like c-Myc.[1][2] The following table summarizes the SAR of 3-methyl-1H-indazole analogs as BRD4 inhibitors.
Table 1: Structure-Activity Relationship of 3-Methyl-1H-Indazole Analogs as BRD4-BD1 Inhibitors
| Compound | R | IC50 (μM) for BRD4-BD1 | Antiproliferative Activity (MV4;11 cells, GI50 in μM) |
| 9d | 4-fluorophenyl | 0.18 | 0.25 |
| 9u | 3-fluorophenyl | 0.22 | 0.31 |
| 9w | 2-fluorophenyl | 0.26 | 0.48 |
| 9a | Phenyl | 0.53 | 0.87 |
| 9b | 4-chlorophenyl | 0.31 | 0.52 |
| 9e | 4-(trifluoromethyl)phenyl | 0.45 | 0.76 |
| 9h | 4-methoxyphenyl | 0.98 | >10 |
| 9j | Pyridin-4-yl | 0.39 | 0.63 |
| 9k | Pyridin-3-yl | 0.48 | 0.81 |
| 9l | Pyridin-2-yl | 0.62 | 1.24 |
Data compiled from Zhang et al. (2021).[1][2]
The data suggests that electron-withdrawing groups on the phenyl ring at the R position, particularly fluorine, enhance the inhibitory activity against BRD4.[1][2] The position of the fluorine substituent also influences activity, with the para-position being the most favorable.[1][2]
Antiparasitic Activity: Targeting Trypanosoma cruzi
The 5-nitroindazole scaffold is a known pharmacophore in the development of agents against Trypanosoma cruzi, the causative agent of Chagas disease.[3] The mechanism of action is believed to involve the reduction of the nitro group to generate radical species that are toxic to the parasite.[3]
Table 2: In Vitro Activity of 5-Nitroindazole Derivatives against Trypanosoma cruzi
| Compound | R1 | R2 | IC50 (μM) vs. Epimastigotes | IC50 (μM) vs. Amastigotes |
| 16 | -CH2CH2NH2·HCl | Benzyl | 0.49 | 0.41 |
| 24 | -CH2CH2OAc | Benzyl | 5.75 | 1.17 |
| BZ | - | - | 25.22 | 0.57 |
Data for compounds 16 and 24 are against the Y strain of T. cruzi[4]; data for BZ (benznidazole) is a general reference value.[3]
These findings suggest that modifications at the N1 and N2 positions of the 5-nitroindazole ring significantly impact the anti-trypanosomal activity. While direct SAR data for this compound analogs is limited, the presence of the 5-nitro group is a key feature for this antiparasitic action.
Experimental Protocols
BRD4 Inhibition Assay (AlphaScreen)
This protocol outlines a method to screen for inhibitors of the interaction between BRD4 and acetylated histones.
-
Reagents : Biotinylated histone H4 peptide, GST-tagged BRD4-BD1, Streptavidin-coated Donor beads, and Glutathione Acceptor beads.
-
Procedure :
-
Add 5 µL of GST-BRD4-BD1 and 5 µL of the test compound to a 384-well plate.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of biotinylated histone H4 peptide and incubate for another 15 minutes.
-
Add 5 µL of a mixture of Donor and Acceptor beads.
-
Incubate for 1 hour in the dark.
-
Read the plate using an AlphaScreen-compatible plate reader.
-
-
Data Analysis : The IC50 values are calculated from the dose-response curves.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed cancer cells (e.g., MV4;11) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds for 72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell growth inhibition and determine the GI50 values.
In Vitro Assay for Trypanosoma cruzi Amastigotes
This protocol is for testing compounds against the intracellular replicative form of T. cruzi.
-
Host Cell Infection : Seed host cells (e.g., L929 fibroblasts) in a 96-well plate. Infect with trypomastigotes and incubate for 24 hours to allow for invasion and transformation into amastigotes.
-
Compound Treatment : Add serial dilutions of the test compounds and incubate for 96 hours.
-
Fixation and Staining : Fix the cells with methanol and stain with Giemsa.
-
Microscopic Analysis : Count the number of amastigotes per 100 host cells.
-
Data Analysis : Calculate the percentage of inhibition compared to untreated controls and determine the IC50 values.
Visualizations
Experimental Workflow for SAR Studies
Caption: Generalized workflow for the synthesis and biological evaluation of indazole analogs.
BRD4 Signaling Pathway
Caption: Simplified signaling pathway of BRD4 and its inhibition by 3-methyl-indazole analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-methyl-5-nitro-1H-indazole: A Procedural Guide
For immediate reference, treat 3-methyl-5-nitro-1H-indazole as a hazardous chemical waste. On-site treatment or drain disposal is not a suitable option for this compound. [1] All disposal procedures must be conducted in strict accordance with institutional, local, and national regulations. This guide provides essential safety and logistical information based on data for structurally similar nitro-containing aromatic compounds.
Hazard Identification and Classification
Key Hazard Classifications for Similar Compounds: [1][2]
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, the use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles[1] |
| Lab Coat | Standard laboratory coat to protect from skin contact |
| Respiratory Protection | A respirator may be required if generating dust or aerosols[1] |
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.
-
Minor Spills: For small spills, wear appropriate PPE and avoid generating dust.[1] Gently sweep up the solid material using an inert absorbent and place it in a designated, sealed waste container.
-
Major Spills: If the spill is large or occurs in a poorly ventilated area, evacuate the vicinity immediately and contact your institution's Environmental Health and Safety (EHS) office.[1]
Waste Segregation and Collection Protocol
Proper segregation is a critical first step in the safe disposal of chemical waste.[1] This prevents dangerous reactions and ensures correct handling by waste management professionals.
-
Designate a Waste Container: Use a dedicated, clearly labeled waste container for "Solid Organic Chemical Waste" or as specified by your institution's EHS guidelines. The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[1]
-
Labeling: Ensure the hazardous waste label is complete and accurate, including the full chemical name: this compound.[1]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal Workflow
The following diagram outlines the step-by-step procedure for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Procedure
On-site treatment methods such as neutralization or drain disposal are unsuitable for this chemical.[1] The compound must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][3] Ensure that all institutional and local regulations are strictly followed. Chemical waste generators are responsible for the correct classification and disposal of discarded chemicals.[4]
References
Essential Safety and Operational Guide for Handling 3-methyl-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 3-methyl-5-nitro-1H-indazole. Adherence to these guidelines is paramount for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for this compound and related nitroaromatic compounds.
Hazard Identification and Personal Protective Equipment
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards.[1][2] |
| Face Protection | Face Shield | Recommended to be worn over safety goggles, especially when there is a risk of splashing or dust generation.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Butyl or Nitrile gloves are recommended for handling nitro-compounds.[4] Always inspect gloves for integrity before use and replace immediately upon contamination.[1][3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[3] |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust formation is likely or when working outside of a certified chemical fume hood.[1][3] |
Operational Plan for Safe Handling
A systematic approach is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[1]
-
Use anti-static weigh boats and tools to prevent ignition of dust.
3. During the Experiment:
-
Keep all containers with this compound clearly labeled.
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][6]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Spill Management Protocol
In the event of a spill, follow these steps:
-
Evacuate: Evacuate all personnel from the immediate spill area.[1]
-
Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.[1]
-
Don PPE: Put on the appropriate PPE, including respiratory protection.[1]
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[1] For a liquid spill, use an inert absorbent material.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.
Disposal Plan
Improper disposal of this compound and its associated waste can pose a risk to human health and the environment.[3]
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a dedicated, labeled hazardous waste bag within the fume hood.[3]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[7]
Disposal Procedure:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]
-
Do not dispose of this chemical down the drain or in the regular trash.[5]
-
For empty containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. watson-int.com [watson-int.com]
- 7. benchchem.com [benchchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
